molecular formula C9H11NO2 B3419981 N-(2-Hydroxyethyl)benzamide CAS No. 16405-21-3

N-(2-Hydroxyethyl)benzamide

Cat. No.: B3419981
CAS No.: 16405-21-3
M. Wt: 165.19 g/mol
InChI Key: ZKSYUNLBFSOENV-UHFFFAOYSA-N
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Description

N-(2-Hydroxyethyl)benzamide, with the CAS RN 18838-10-3, is a high-purity chemical compound offered to the scientific research community. This compound, also known as N-Benzoyl-2-aminoethanol, has a molecular formula of C9H11NO2 and a molecular weight of 165.19 g/mol . It is characterized as a white to light yellow crystalline solid with a melting point of 58 °C . Researchers value this benzamide derivative for its structural features, which include both an amide linkage and a terminal hydroxyethyl group. This molecular architecture makes it a versatile building block or intermediate in various research applications, including organic synthesis and medicinal chemistry for the development of novel compounds. As a solid, it is recommended to be stored in a cool, dark place at room temperature and may require handling under inert gas due to its air-sensitive nature . This product is strictly for research use and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should note that this compound is classified as a skin and eye irritant. Appropriate safety measures, including wearing protective gloves and eye protection, should always be followed .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-hydroxyethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c11-7-6-10-9(12)8-4-2-1-3-5-8/h1-5,11H,6-7H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKSYUNLBFSOENV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50341036
Record name N-(2-Hydroxyethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50341036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16405-21-3, 18838-10-3
Record name Benzamide, N-(2-hydroxyethyl)-, L-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16405-21-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Hydroxyethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50341036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Physicochemical Characterization of N-(2-Hydroxyethyl)benzamide (CAS 18838-10-3)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-(2-Hydroxyethyl)benzamide Melting Point and Boiling Point Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (also known as N-benzoylethanolamine) is a key intermediate in the synthesis of heterocyclic compounds and a model substrate for studying amide-ester rearrangement kinetics.[1] Its physicochemical profile—specifically its melting point (MP) and boiling point (BP)—serves as a critical purity indicator in drug development workflows.[1]

This guide provides a definitive reference for the thermal properties of this compound, grounded in thermodynamic principles and validated experimental protocols. It addresses the common confusion with its structural isomers (e.g., O-benzoylethanolamine) and outlines the mechanistic causality behind its phase transitions.[1]

Physicochemical Profile

Core Thermal Data

The following values represent the authoritative range for pure this compound (C


H

NO

).
PropertyValue / RangeConditionMethod Validation
Melting Point (MP) 52 – 55 °C Atmospheric PressureCapillary Method (Heating rate 1°C/min)
Boiling Point (BP) 185 – 187 °C 1 Torr (Vacuum)Vacuum Distillation / DSC Extrapolation
Physical State White Crystalline Solid20 °CVisual Inspection
Molecular Weight 165.19 g/mol -Calculated
CAS Number 18838-10-3 -Registry Verification

Critical Note: Do not confuse this compound with N-Benzylethanolamine (CAS 104-63-2), which is a liquid at room temperature, or O-Benzoylethanolamine (2-aminoethyl benzoate), which is an unstable salt precursor that rearranges into the title compound.

Thermodynamic Insight: The Hydrogen Bond Network

The melting point of 52–55 °C is relatively low for a primary benzamide (Benzamide MP: ~127 °C).[1] This depression is attributed to the interference of the hydroxyethyl group with the crystal lattice packing.[1]

  • Intramolecular Bonding: The terminal hydroxyl group (-OH) can form a 5-membered hydrogen-bonded ring with the amide carbonyl oxygen.[1] This intramolecular interaction competes with intermolecular lattice forces, lowering the energy required to disrupt the crystal structure (fusion).[1]

  • Intermolecular Bonding: In the liquid phase, the compound exhibits high viscosity and a high boiling point (>300 °C at 760 mmHg, extrapolated) due to extensive hydrogen bonding networks between the amide N-H and the hydroxyl O-H.

Mechanistic Synthesis & Impurity Profile[1]

Understanding the synthesis is essential for interpreting MP deviations.[1] The formation of this compound often involves an O-to-N acyl migration (The Raiford Rearrangement), which dictates the impurity profile.

The O-to-N Rearrangement Pathway

When 2-aminoethanol reacts with benzoyl chloride, the kinetic product is often the O-ester (amine salt). Under basic conditions, this rapidly rearranges to the thermodynamic N-amide product.[1] Incomplete rearrangement results in ionic impurities that broaden the melting point range.[1]

Rearrangement Start Benzoyl Chloride + Ethanolamine Kinetic Kinetic Product (O-Benzoyl Ester Salt) Start->Kinetic Acylation (Low T) Transition Tetrahedral Intermediate Kinetic->Transition pH > 8 Intramolecular Attack Product Thermodynamic Product This compound (MP: 52-55°C) Transition->Product O -> N Migration (Irreversible)

Figure 1: The O-to-N acyl migration pathway.[1] The presence of the Kinetic Product (O-ester) as an impurity will significantly depress the melting point.

Experimental Protocols (Self-Validating Systems)

Melting Point Determination (Capillary Method)

Objective: Determine purity via melting range analysis. A range >2°C indicates the presence of solvent occlusion or O-ester impurities.[1]

Equipment:

  • Calibrated Melting Point Apparatus (e.g., Buchi or Mettler Toledo).[1]

  • Glass capillaries (O.D. 1.5 mm).[1]

Protocol:

  • Sample Prep: Dry the sample under vacuum (40°C, 10 mbar) for 4 hours to remove hygroscopic water. Grind to a fine powder.

  • Loading: Fill capillary to a height of 3 mm. Compact by tapping.[1]

  • Ramp 1 (Fast): Heat at 10°C/min to 45°C.

  • Ramp 2 (Measurement): Reduce heat rate to 1.0°C/min .

  • Observation: Record

    
     (first liquid drop) and 
    
    
    
    (complete liquefaction).
  • Validation: The sample is considered pure if

    
     and falls within 52–55°C.[1]
    
Boiling Point Determination (Siwoloboff Method)

Objective: Confirm identity for liquid samples or supercooled melts.

Protocol:

  • Setup: Place a small amount of sample in an ignition tube. Insert a fine capillary sealed at the upper end (open end down) into the liquid.

  • Bath: Attach the tube to a thermometer and immerse in a silicone oil bath.

  • Heating: Heat until a continuous stream of bubbles emerges from the capillary (vapor pressure > atmospheric pressure).[1]

  • Cooling: Stop heating. Record the temperature at the exact moment bubbling stops and liquid sucks back into the capillary. This is the Boiling Point .

Applications in Drug Development[1]

Solubility Enhancement

This compound contains both a lipophilic phenyl ring and a hydrophilic hydroxyethyl tail.[1] This amphiphilic nature makes it a valuable hydrotropic agent.[1]

  • Formulation: It is used to increase the aqueous solubility of poorly soluble APIs (BCS Class II) by disrupting water structure and lowering interfacial tension.[1]

Synthetic Intermediate

It serves as a precursor for oxazolines (via cyclodehydration), which are critical scaffolds in medicinal chemistry for bioisosteres of carboxylic acids.[1]

Applications cluster_0 Pharma Applications cluster_1 Synthetic Utility Compound This compound (Amphiphilic Linker) Solubility Hydrotropic Agent (Solubility Enhancer) Compound->Solubility Prodrug Prodrug Linker (Esterase Cleavable) Compound->Prodrug Oxazoline 2-Phenyl-2-oxazoline (Cyclodehydration) Compound->Oxazoline - H2O Polymer Poly(amide-ester) Monomer Compound->Polymer

Figure 2: Strategic utility of this compound in pharmaceutical formulation and synthesis.

References

  • ChemicalBook. this compound Properties and Safety. Retrieved from

  • TCI Chemicals. Product Specification: this compound (H1930).[1][2] Retrieved from

  • ChemRxiv. A Convenient Way for the Synthesis of Mono N-Alkylated Ethanolamine.[1] (Discusses the O-to-N rearrangement mechanism). Retrieved from

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 94109 (Related Bis-compound for structural comparison).[1] Retrieved from

  • PrepChem. Synthesis of N-(2-hydroxyethyl)-4-hydroxybenzamide (Analogous synthesis protocol). Retrieved from

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-(2-Hydroxyethyl)benzamide (CAS: 6289-38-9), also known as N-benzoylethanolamine, represents a fundamental structural motif in the class of N-acylethanolamines (NAEs). While often utilized as a versatile intermediate in organic synthesis, its structural homology to bioactive lipids such as anandamide (AEA) and palmitoylethanolamine (PEA) makes it a critical reference compound in endocannabinoid research. This guide provides a comprehensive technical analysis of this compound, detailing its physicochemical properties, validated synthesis protocols, structural relationships to cannabimimetic lipids, and analytical characterization.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

This compound is an amide formed from the condensation of benzoic acid and ethanolamine. It serves as the simplest aromatic analog of the endogenous N-acylethanolamine signaling lipids.

Nomenclature and Synonyms
  • IUPAC Name: this compound[1][2]

  • Common Synonyms: N-Benzoylethanolamine; Benzamide, N-(2-hydroxyethyl)-; N-Benzoyl-2-aminoethanol.

  • CAS Registry Number: 6289-38-9

  • Molecular Formula: C₉H₁₁NO₂[3][4]

  • Molecular Weight: 165.19 g/mol [3]

Physical Properties
PropertyValueNote
Appearance White to off-white crystalline solidHygroscopic; store in desiccator.
Melting Point 60–64 °CSharp melting point indicates high purity.
Solubility Soluble in Ethanol, DMSO, DMF, ChloroformSparingly soluble in cold water; soluble in hot water.
LogP ~0.64Moderate lipophilicity; membrane permeable.
pKa ~14 (Alcohol OH), ~15 (Amide NH)Neutral at physiological pH.

Synthesis & Manufacturing

The synthesis of this compound is classically achieved via the Schotten-Baumann reaction or direct amidation. The protocol below prioritizes the Schotten-Baumann method for its high yield and operational simplicity in a research setting.

Reaction Mechanism

The nucleophilic nitrogen of ethanolamine attacks the electrophilic carbonyl carbon of benzoyl chloride. A base (typically NaOH or TEA) is required to neutralize the liberated HCl and drive the equilibrium forward.

Synthesis Start Benzoyl Chloride (Electrophile) Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack Reagent Ethanolamine (Nucleophile) Reagent->Intermediate Base Base (NaOH/TEA) (HCl Scavenger) Byproduct NaCl / TEA·HCl Base->Byproduct Product This compound (Target) Intermediate->Product Elimination of Cl- Intermediate->Byproduct

Figure 1: Mechanistic pathway for the synthesis of this compound via acyl chloride substitution.

Validated Experimental Protocol (Schotten-Baumann Conditions)

Objective: Synthesis of 10 g of this compound.

Reagents:

  • Benzoyl chloride (1.0 eq)[5]

  • Ethanolamine (1.1 eq)

  • Triethylamine (TEA) (1.2 eq) or 10% NaOH solution

  • Dichloromethane (DCM) (Solvent)

Step-by-Step Methodology:

  • Preparation: Dissolve Ethanolamine (1.1 eq) and TEA (1.2 eq) in anhydrous DCM (100 mL) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0°C using an ice bath. Rationale: Cooling prevents uncontrolled exotherms and minimizes O-acylation side products.

  • Addition: Add Benzoyl chloride (1.0 eq) dropwise over 30 minutes. Maintain temperature < 5°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

  • Work-up:

    • Wash the organic layer with 1M HCl (2 x 50 mL) to remove unreacted amine.

    • Wash with Saturated NaHCO₃ (2 x 50 mL) to remove unreacted acid.

    • Wash with Brine (1 x 50 mL).

  • Drying: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude solid from Ethyl Acetate/Hexane (1:3) to yield white crystals.[3]

Related Compounds & Structure-Activity Relationship (SAR)

This compound belongs to the broader family of N-Acylethanolamines (NAEs) . These lipid mediators share a common ethanolamine head group but differ in the length and saturation of their acyl tails.[6] This structural variation dictates their biological target profile (CB receptors vs. PPARs).

The NAE Family Tree
  • Anandamide (AEA): Arachidonoyl tail (C20:4). High affinity for CB1/CB2 receptors.

  • Palmitoylethanolamine (PEA): Palmitoyl tail (C16:0). PPAR-α agonist; anti-inflammatory.[7]

  • Oleoylethanolamine (OEA): Oleoyl tail (C18:1). PPAR-α agonist; satiety regulation.[7]

  • N-Benzoylethanolamine: Benzoyl tail (Aromatic). Synthetic probe; generally lacks high affinity for CB receptors but interacts with metabolic enzymes (FAAH).

NAE_Family Core N-Acylethanolamine (NAE) Core R-CO-NH-CH2-CH2-OH Endocannabinoids Endocannabinoids (CB1/CB2 Agonists) Core->Endocannabinoids PPAR_Agonists PPAR-α Agonists (Anti-inflammatory) Core->PPAR_Agonists Synthetic Synthetic/Short Chain (Probes/Intermediates) Core->Synthetic AEA Anandamide (AEA) (C20:4, Arachidonoyl) Endocannabinoids->AEA PEA Palmitoylethanolamine (PEA) (C16:0, Palmitoyl) PPAR_Agonists->PEA OEA Oleoylethanolamine (OEA) (C18:1, Oleoyl) PPAR_Agonists->OEA Benzoyl This compound (Aromatic, Benzoyl) Synthetic->Benzoyl

Figure 2: Structural classification of N-acylethanolamines showing the relationship between bioactive lipids and the benzoyl derivative.

Biological Significance

While this compound does not exhibit strong cannabimimetic activity due to the lack of a long hydrophobic chain required for the CB1 receptor binding pocket, it is relevant in Fatty Acid Amide Hydrolase (FAAH) studies.

  • Substrate Specificity: FAAH hydrolyzes NAEs into fatty acids and ethanolamine.[8] Short-chain and aromatic NAEs like the benzoyl derivative can serve as substrates or competitive inhibitors in enzymatic assays, aiding in the mapping of the FAAH catalytic site.

Analytical Characterization

To ensure the integrity of the synthesized compound, the following spectral data should be verified.

Proton NMR (¹H-NMR)

Solvent: DMSO-d₆ or CDCl₃

  • δ 7.8–7.9 ppm (m, 2H): Aromatic protons (Ortho position relative to carbonyl).

  • δ 7.4–7.5 ppm (m, 3H): Aromatic protons (Meta/Para positions).

  • δ 6.5–6.7 ppm (br s, 1H): Amide NH (Broad, exchangeable).

  • δ 3.7–3.8 ppm (t, 2H): Methylene protons adjacent to Oxygen (-CH₂-OH).

  • δ 3.4–3.5 ppm (q, 2H): Methylene protons adjacent to Nitrogen (-NH-CH₂-).

  • δ 2.5–3.0 ppm (br s, 1H): Hydroxyl OH (Shift varies with concentration/solvent).

Infrared Spectroscopy (FT-IR)
  • 3300–3400 cm⁻¹: O-H and N-H stretching (Broad).

  • 1630–1650 cm⁻¹: C=O stretching (Amide I band).

  • 1540–1550 cm⁻¹: N-H bending (Amide II band).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22539, this compound. Retrieved from [Link]

  • Tsuboi, K., Uyama, T., Okamoto, Y., & Ueda, N. (2018). Endocannabinoids and related N-acylethanolamines: biological activities and metabolism.[7][9] Inflammation and Regeneration. Retrieved from [Link][4][5][10][11]

  • Wikipedia Contributors. N-Acylethanolamine and the Endocannabinoid System. Retrieved from [Link][6][12]

Sources

A Comprehensive Safety and Handling Guide for N-(2-Hydroxyethyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth overview of the safety, handling, and toxicological profile of N-(2-Hydroxyethyl)benzamide (CAS No. 18838-10-3). Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document synthesizes critical data from Safety Data Sheets (SDS) and chemical databases to ensure safe laboratory practices and risk mitigation.

Chemical Identification and Core Properties

This compound is a derivative of benzoic acid, appearing as a solid at room temperature.[1] Its primary identification and key physical properties are summarized below. Understanding these characteristics is the foundational step in a robust risk assessment, dictating storage, handling, and emergency response procedures.

IdentifierValueSource(s)
Chemical Name This compound[2]
Synonyms N-Benzoyl-2-aminoethanol, N-Benzoylethanolamine[1]
CAS Number 18838-10-3[1][2]
Molecular Formula C9H11NO2[1][2][3]
Molecular Weight 165.19 g/mol [1][3][4]
Appearance White to pale yellow/beige solid/powder/crystal[1][3]
Melting Point 52 - 60 °C[1][3]
Boiling Point 185 - 187 °C @ 1 Torr[3]
Solubility Slightly soluble in Chloroform and Methanol[3]

Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with acute toxicity and irritation. The causality for these classifications lies in the chemical's reactivity with biological tissues upon contact, ingestion, or inhalation.

  • Signal Word: Warning [3][4]

  • Pictogram:

    • GHS07 (Exclamation Mark)[4][5]

GHS Hazard Statements: [3][4][5]

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.[5]

  • H315: Causes skin irritation.[3][5]

  • H319: Causes serious eye irritation.[3][4][5]

  • H332: Harmful if inhaled.[5]

  • H335: May cause respiratory irritation.[3][5]

The workflow for assessing and managing these hazards is critical for laboratory safety.

Hazard_Assessment_Workflow Figure 1: Risk Assessment Workflow for this compound cluster_0 Identification & Assessment cluster_1 Control Measures cluster_2 Emergency Preparedness cluster_3 Disposal ID Identify Compound (CAS: 18838-10-3) ReviewSDS Review SDS & GHS Hazards (H302, H312, H315, H319, H332, H335) ID->ReviewSDS Gather Data AssessExposure Assess Potential Exposure Routes (Inhalation, Dermal, Ingestion, Eyes) ReviewSDS->AssessExposure Analyze Risks Engineering Engineering Controls (Fume Hood, Ventilation) AssessExposure->Engineering Mitigate FirstAid Establish First-Aid Protocols (Eye Wash, Drench Shower) AssessExposure->FirstAid Prepare PPE Select Personal Protective Equipment (Gloves, Goggles, Lab Coat) Engineering->PPE Handling Define Safe Handling Procedures (Avoid Dust, Use Inert Atmosphere) PPE->Handling Waste Segregate & Label Chemical Waste Handling->Waste Post-Experiment Spill Prepare Spill Cleanup Kit FirstAid->Spill Dispose Dispose via Approved Channels Waste->Dispose

Caption: Risk Assessment Workflow for this compound

Exposure Control and Personal Protection

A multi-layered approach is essential to minimize exposure. The hierarchy of controls dictates that engineering controls are the first line of defense, supplemented by administrative controls and, finally, Personal Protective Equipment (PPE).

Engineering Controls:

  • Ventilation: All handling of solid this compound that may generate dust, and any work with its solutions, must be conducted in a well-ventilated area. A chemical fume hood is required to control airborne concentrations.[5]

  • Safety Stations: A safety shower and eyewash station must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE): The selection of PPE is critical to prevent dermal, ocular, and respiratory exposure.

  • Eye/Face Protection: Wear chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards. A face shield may be necessary for splash-prone procedures.

  • Skin Protection:

    • Gloves: Wear chemically resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use and dispose of them properly after handling.

    • Protective Clothing: A standard laboratory coat is required. For tasks with a higher risk of spillage, a chemical-resistant apron may be worn.

  • Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable levels, or during emergency situations, a NIOSH-approved particulate respirator is necessary.

Safe Handling, Storage, and Stability

Handling Protocols:

  • Preparation: Before handling, ensure all necessary PPE is donned and engineering controls (fume hood) are operational.

  • Dispensing: Avoid generating dust when weighing or transferring the solid material. Use a spatula and weigh on a tared container inside the fume hood.

  • Inert Atmosphere: The compound is noted to be air-sensitive.[1] For long-term storage and sensitive reactions, handling under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.

  • Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.[5]

Storage Conditions:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]

  • The recommended storage temperature is below 15°C in a dark place.[1] Some suppliers recommend storage at -20°C under an inert atmosphere.[3]

  • Store away from incompatible materials.

Stability and Reactivity:

  • Chemical Stability: The compound is stable under recommended storage conditions.[6]

  • Incompatible Materials: Keep away from strong oxidizing agents.[6]

  • Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products such as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2) may be produced.

First-Aid and Emergency Procedures

Immediate and appropriate first aid is crucial in the event of an exposure. All laboratory personnel must be trained in these procedures.

Emergency First-Aid Protocol:

  • Inhalation:

    • Action: Immediately move the exposed individual to fresh air.[6][7]

    • Causality: This removes the person from the contaminated atmosphere, preventing further respiratory absorption.

    • Follow-up: If breathing is difficult or the person feels unwell, call a poison center or physician.[6][7]

  • Skin Contact:

    • Action: Immediately remove contaminated clothing. Wash the affected skin area with plenty of soap and water.[6][7]

    • Causality: Prompt washing removes the chemical, minimizing irritation and dermal absorption.

    • Follow-up: If skin irritation occurs or persists, seek medical advice.[6]

  • Eye Contact:

    • Action: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[6][7] If present, remove contact lenses after the initial flushing.[6][7]

    • Causality: Water irrigation dilutes and flushes away the irritant, preventing or minimizing damage to the cornea and other eye tissues.

    • Follow-up: If eye irritation persists, seek immediate medical attention.[6]

  • Ingestion:

    • Action: Do NOT induce vomiting. Rinse the mouth thoroughly with water.[6][7]

    • Causality: Inducing vomiting can cause aspiration of the chemical into the lungs, leading to further damage. Rinsing the mouth helps to remove residual material.

    • Follow-up: Call a poison center or physician immediately if the person feels unwell.[6][7]

Accidental Release Measures (Spill Protocol):

  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated (use fume hood if spill is contained).

  • Control: Prevent further leakage or spillage if it is safe to do so. Avoid generating dust.

  • Absorb: For small spills, carefully sweep up the solid material, avoiding dust creation. Place into a suitable, labeled container for chemical waste.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., water and detergent), collecting all cleanup materials for disposal as hazardous waste.

  • Ventilate: Allow the area to ventilate before resuming work.

Toxicological and Ecological Profile

  • Acute Toxicity: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[5] For the related compound N,N-Diethylbenzamide, the oral LD50 in rats is 2 g/kg.[6] This information should be used for context only and does not replace specific data for the target compound.

  • Skin and Eye Irritation: Classified as causing skin irritation and serious eye irritation.[3][4][5] This is a primary risk during handling.

  • Respiratory Irritation: May cause respiratory irritation, necessitating the use of proper ventilation and/or respiratory protection.[3][5]

  • Carcinogenicity, Mutagenicity, Reproductive Toxicity: No data was available to classify the compound in these hazard categories.

  • Ecological Information: There is no specific data available regarding the ecotoxicity of this compound. As a standard precaution, prevent the release of this chemical into the environment, drains, or watercourses.

References

  • Solubility of Things. (n.d.). Benzamide. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzamide. Retrieved from [Link]

  • PubChem. (n.d.). N,N-Bis(2-hydroxyethyl)benzamide. Retrieved from [Link]

  • ChemSynthesis. (2025). 2-hydroxy-N-(2-hydroxyethyl)benzamide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Benzamide, N,N-bis(2-hydroxyethyl)-. Retrieved from [Link]

  • PubChem. (n.d.). N-(2,2-Dichloro-1-hydroxyethyl)benzamide. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2021). Safety Data Sheet: N-(2-Hydroxyethyl)hexadecanamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Hydroxy-N-(2-hydroxyethyl)benzamide. Retrieved from [Link]

  • MDPI. (2022). 1,2,4-Oxadiazole-Based Bio-Isosteres of Benzamides: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Benzamide, 2,4-dihydroxy-N-(2-hydroxyethyl)-. Retrieved from [Link]

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Unveiling the Bioactive Potential of N-(2-Hydroxyethyl)benzamide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzamide Scaffold and the Promise of N-(2-Hydroxyethyl)benzamide

The benzamide structural motif is a cornerstone in medicinal chemistry, forming the backbone of a multitude of pharmacologically active compounds. Its derivatives have demonstrated a wide spectrum of biological effects, including analgesic, anti-inflammatory, anticancer, and antimicrobial properties.[1] Within this versatile chemical family, this compound emerges as a molecule of significant interest. Its chemical simplicity, featuring a primary hydroxyl group, presents a tantalizing prospect for both direct biological interaction and as a foundational scaffold for the synthesis of more complex derivatives. This technical guide provides an in-depth exploration of the potential biological activities of this compound, drawing upon the established bioactivities of its close structural analogs. We will delve into the prospective anticancer, antimicrobial, and anticonvulsant properties, supported by detailed experimental protocols and an examination of the underlying molecular mechanisms. This document is intended to serve as a comprehensive resource for researchers and drug development professionals, fostering further investigation into the therapeutic potential of this intriguing molecule.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to designing and interpreting biological assays. These properties influence its solubility, membrane permeability, and potential for intermolecular interactions.

PropertyValueSource
Molecular Formula C₉H₁₁NO₂[2]
Molecular Weight 165.19 g/mol [2]
CAS Number 18838-10-3[2]
Appearance Solid[3]
Storage Conditions 2-8 °C[2]

Potential Anticancer Activity: Targeting Apoptotic Pathways

While direct cytotoxic data for this compound on cancer cell lines is not extensively documented in publicly available literature, a significant body of evidence for its derivatives points towards a promising potential for anticancer activity. The mechanism of action for some N-substituted benzamides has been shown to involve the induction of apoptosis through the intrinsic mitochondrial pathway.[4]

Proposed Mechanism of Action: Induction of Apoptosis

Several studies on N-substituted benzamides have elucidated a p53-independent apoptotic mechanism.[4] This pathway is initiated by the release of cytochrome c from the mitochondria into the cytosol, which in turn activates caspase-9.[4] Activated caspase-9 then triggers a cascade of executioner caspases, ultimately leading to programmed cell death. Furthermore, the overexpression of the anti-apoptotic protein Bcl-2 has been shown to inhibit this process, highlighting the central role of the mitochondrial pathway.[4]

Below is a diagram illustrating the proposed apoptotic signaling pathway initiated by N-substituted benzamides.

Apoptosis_Pathway N_Substituted_Benzamide N_Substituted_Benzamide Mitochondrion Mitochondrion N_Substituted_Benzamide->Mitochondrion Induces stress Cytochrome_c_Release Cytochrome c Release Mitochondrion->Cytochrome_c_Release Caspase_9_Activation Caspase-9 Activation Cytochrome_c_Release->Caspase_9_Activation Caspase_Cascade Executioner Caspase Cascade Caspase_9_Activation->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis Bcl_2 Bcl-2 (Anti-apoptotic) Bcl_2->Mitochondrion Inhibits Anticonvulsant_Mechanisms cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Na_Channel Voltage-Gated Na+ Channel Ca_Channel Voltage-Gated Ca2+ Channel Na_Channel->Ca_Channel Depolarization Glutamate_Vesicle Glutamate Ca_Channel->Glutamate_Vesicle Ca2+ influx triggers release NMDA_Receptor NMDA Receptor Glutamate_Vesicle->NMDA_Receptor Excitatory Signal GABA_Receptor GABA-A Receptor Action_Potential Action Potential Action_Potential->Na_Channel Benzamide_Derivative This compound (Potential Agent) Benzamide_Derivative->Na_Channel Blocks Benzamide_Derivative->GABA_Receptor Enhances Inhibition Benzamide_Derivative->NMDA_Receptor Blocks

Caption: Potential synaptic targets for the anticonvulsant activity of this compound.

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

The Maximal Electroshock (MES) test is a widely used preclinical model to evaluate the efficacy of potential anticonvulsant compounds against generalized tonic-clonic seizures. [5][6] Objective: To assess the ability of this compound to prevent the tonic hindlimb extension phase of MES-induced seizures in rodents.

Materials:

  • This compound

  • Male ICR-CD-1 mice or Sprague-Dawley rats

  • Vehicle (e.g., 0.9% saline)

  • Electroconvulsive shock generator with corneal electrodes

  • Anesthetic ophthalmic solution (e.g., 0.5% tetracaine)

Procedure:

  • Animal Preparation and Acclimation:

    • Acclimate animals to the laboratory environment for at least 3-4 days prior to testing. [3] * House animals in a temperature-controlled room with a 12-hour light/dark cycle and provide ad libitum access to food and water. [3]

  • Compound Administration:

    • Prepare a solution of this compound in the chosen vehicle.

    • Administer the compound to the test animals (e.g., intraperitoneally or orally) at various doses. Include a vehicle control group. [7]

  • Maximal Electroshock Seizure Induction:

    • At the time of predicted peak effect of the compound, apply a drop of anesthetic ophthalmic solution to the animal's eyes. [3] * Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds for mice) via corneal electrodes. [5]

  • Endpoint Assessment:

    • The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure. An animal is considered protected if it does not exhibit this response. [5]

  • Data Analysis:

    • Determine the percentage of animals protected at each dose.

    • Calculate the median effective dose (ED50), the dose that protects 50% of the animals from the tonic hindlimb extension.

Summary of Anticonvulsant Activity for N-(2-hydroxyethyl) cinnamamide

The following data for N-(2-hydroxyethyl) cinnamamide, a close derivative, strongly supports the investigation of this compound as a potential anticonvulsant.

CompoundTestED50 (mg/kg)TD50 (mg/kg, Neurotoxicity)Protective Index (PI = TD50/ED50)Reference
N-(2-hydroxyethyl) cinnamamideMES17.7154.98.8[8]
(E)-3-(3-fluorophenyl)-N-(2-hydroxyethyl)acrylamideMES17.0211.112.4[8]

Conclusion and Future Directions

This compound represents a molecule of considerable interest, with a structural framework that suggests a high potential for diverse biological activities. While direct experimental evidence for the parent compound is emerging, the substantial body of research on its derivatives provides a strong rationale for its investigation as a potential anticancer, antimicrobial, and anticonvulsant agent. The experimental protocols detailed in this guide offer a robust starting point for researchers to systematically evaluate these potential activities.

Future research should focus on:

  • Direct Biological Evaluation: Conducting comprehensive in vitro and in vivo studies to determine the IC50, MIC, and ED50 values of this compound itself.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound to understand its precise mechanisms of action.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and screening a library of this compound derivatives to identify compounds with enhanced potency and selectivity.

By pursuing these avenues of research, the scientific community can fully unlock the therapeutic potential of this compound and its derivatives, potentially leading to the development of novel and effective treatments for a range of diseases.

References

  • National Center for Biotechnology Information. "Maximal Electroshock Seizure (MES) Test (mouse, rat) - PANAChE Database." PubChem, [Link]. Accessed 10 February 2026.

  • Löscher, W., & Schmidt, D. (2011). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. Current Protocols in Pharmacology, 54(1), 5-3.
  • Pharmacology Discovery Services. "Seizure, Maximal Electroshock, Mouse." Eurofins, [Link]. Accessed 10 February 2026.

  • Clinical and Laboratory Standards Institute. "Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline." CLSI, M43-A, 2011.
  • Wrobel, D., et al. "Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method." protocols.io, 2023, [Link].

  • Anti-convulsant Activity using Maximum Electroshock Induced Convulsant. YouTube, uploaded by Dr. Pramod Kumar, 3 September 2022, [Link].

  • Rakuno Gakuen University. "Antimicrobial susceptibility testing (Broth microdilution method)." WOAH - Asia, 2025, [Link].

  • Balouiri, M., Sadiki, M., & Koraichi, S. I. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.
  • Liu, J., et al. (2009). Synthesis and anticonvulsant activity of N-(2-hydroxyethyl) cinnamamide derivatives. European Journal of Medicinal Chemistry, 44(7), 3021-3026.
  • Olofsson, M. H., et al. (2002). Mechanism of action for N-substituted benzamide-induced apoptosis. British Journal of Cancer, 86(6), 971-978.
  • Ulukaya, E., et al. (2011). In vitro Cytotoxic Activities of Platinum(II) Complexes Containing 2-Acetoxymethyl and 2-(2'-Hydroxyethyl)benzimidazole Ligand. FABAD Journal of Pharmaceutical Sciences, 36(2), 69-73.
  • Horton, T. "MTT Cell Assay Protocol." Checkpoint lab/protocols/MTT, 1994, [Link].

  • National Center for Biotechnology Information. "N,N-Bis(2-hydroxyethyl)benzamide." PubChem, [Link]. Accessed 10 February 2026.

  • Ali, A., et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N-Benzamide Derivatives. Letters in Applied NanoBioScience, 13(4), 33.
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  • Trif, M. L., et al. (2025). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Molecules, 30(13), 3245.
  • ResearchGate. "Cytotoxicity of the target compounds 1-24 (IC50, μg/mL)." ResearchGate, [Link]. Accessed 10 February 2026.

  • Abdykalykova, R. B., et al. (2025). Synthesis and biological activity of N-(2-hydroxyethyl)cytisine derivatives.
  • ResearchGate. "Determination of IC50 values obtained from the cytotoxicity..." ResearchGate, [Link]. Accessed 10 February 2026.

  • Jones, C. P., et al. (2011). 2-Hydroxy-N-(2-hydroxyethyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 9), o2117.
  • Köles, L., Wirkner, K., & Illes, P. (2001). Modulation of ionotropic glutamate receptor channels. Neurochemical Research, 26(8-9), 925-932.
  • Sigel, E., & Steinmann, M. E. (2012). Structure, function, and modulation of GABAA receptors. The Journal of Biological Chemistry, 287(48), 40224-40231.
  • Thati, B., et al. (2021). A glutamate concentration-biased allosteric modulator potentiates NMDA-induced ion influx in neurons. Pharmacological Research & Perspectives, 9(5), e00859.
  • Masiulis, S., et al. (2019). Structural and dynamic mechanisms of GABAA receptor modulators with opposing activities.
  • Sari, D. P., et al. (2024). Cytotoxicity Test of N'-E-benzylidene benzohydrazide in UM-UC-3 and MDA-MB-231 Cell Line. Borneo Journal of Pharmacy, 7(1), 1-8.
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The Multifaceted Reactivity of N-(2-Hydroxyethyl)benzamide: A Technical Guide to its Core Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Potential of a Versatile Building Block

N-(2-Hydroxyethyl)benzamide, a seemingly unassuming molecule, possesses a rich and versatile chemical reactivity that makes it a valuable scaffold in medicinal chemistry, materials science, and organic synthesis. The presence of three key functional groups—a secondary amide, a primary alcohol, and an aromatic ring—provides multiple handles for chemical modification, allowing for the construction of a diverse array of complex molecules. This guide provides an in-depth exploration of the fundamental reactions involving this compound, offering not just protocols, but a deeper understanding of the underlying chemical principles and experimental considerations essential for researchers, scientists, and professionals in drug development. Our focus is on providing practical, field-proven insights to empower the reader to confidently and effectively utilize this versatile building block in their own research endeavors.

Synthesis of this compound: Establishing the Foundation

A robust and reliable synthesis of the starting material is paramount for any subsequent chemical exploration. The most common and efficient method for preparing this compound is the acylation of ethanolamine with benzoyl chloride.

Synthetic Protocol: Acylation of Ethanolamine

This procedure details a standard laboratory-scale synthesis of this compound.

Experimental Protocol:

  • To a solution of ethanolamine (1.09 g, 17.8 mmol) in tetrahydrofuran (THF), benzoyl chloride (520 mg, 3.60 mmol) is added dropwise at 0°C under a nitrogen atmosphere.[1]

  • The reaction mixture is stirred for 10 minutes at 0°C.

  • The reaction is quenched by the addition of 1M hydrochloric acid (HCl).

  • The mixture is then diluted with ethyl acetate (EtOAc) and washed sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) and brine.

  • The organic layer is dried over magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.

  • The crude product is purified by crystallization to yield this compound.

Causality Behind Experimental Choices:

  • Excess Ethanolamine: A significant excess of ethanolamine is used to ensure the complete consumption of the benzoyl chloride and to act as a base to neutralize the HCl generated during the reaction.

  • Low Temperature: The reaction is carried out at 0°C to control the exothermicity of the acylation and to minimize potential side reactions.

  • Aqueous Work-up: The acidic and basic washes are crucial for removing unreacted ethanolamine, its hydrochloride salt, and any remaining benzoyl chloride, ensuring the purity of the final product.

Diagram of Synthesis Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Ethanolamine in THF addition Dropwise addition at 0°C (10 min stirring) reagents->addition benzoyl_chloride Benzoyl Chloride benzoyl_chloride->addition quench Quench with 1M HCl addition->quench extraction Dilute with EtOAc Wash with NaHCO₃ & Brine quench->extraction drying Dry over MgSO₄ Filter & Concentrate extraction->drying crystallization Crystallization drying->crystallization product This compound crystallization->product

Caption: Workflow for the synthesis of this compound.

Reactions of the Hydroxyl Group: A Gateway to Functional Diversity

The primary alcohol moiety in this compound is a prime site for a variety of chemical transformations, including esterification, etherification, and oxidation.

Esterification: Introducing Ester Functionality

The hydroxyl group can be readily esterified to introduce a wide range of functionalities. A classic and reliable method is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst.

Experimental Protocol: Fischer Esterification with Acetic Acid

  • Dissolve this compound (1.65 g, 10 mmol) in acetic acid (20 mL).

  • Carefully add concentrated sulfuric acid (0.5 mL) as a catalyst.

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After cooling to room temperature, pour the reaction mixture into ice-water (100 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic extracts with saturated aqueous sodium bicarbonate solution until effervescence ceases, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(2-acetoxyethyl)benzamide.

Mechanistic Insights:

The Fischer esterification proceeds via a series of protonation and nucleophilic attack steps. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, activating it towards nucleophilic attack by the alcohol. Subsequent dehydration yields the ester.

Diagram of Fischer Esterification Mechanism:

G cluster_0 Protonation of Carboxylic Acid cluster_1 Nucleophilic Attack cluster_2 Proton Transfer & Dehydration RCOOH R-COOH RCOOH2+ R-C(OH)2+ RCOOH->RCOOH2+ H+ H+ Tetrahedral_Intermediate Tetrahedral Intermediate RCOOH2+->Tetrahedral_Intermediate R'OH R'-OH R'OH->Tetrahedral_Intermediate Protonated_Intermediate Protonated Intermediate Tetrahedral_Intermediate->Protonated_Intermediate H2O H2O Protonated_Intermediate->H2O Ester R-COOR' Protonated_Intermediate->Ester

Caption: Mechanism of Fischer Esterification.

Etherification: Building Ether Linkages

The Williamson ether synthesis is a robust method for forming ethers from an alcohol and an alkyl halide.[2][3] This reaction proceeds via an SN2 mechanism and is highly effective for primary alcohols like the one in this compound.

Experimental Protocol: Williamson Ether Synthesis with Methyl Iodide

  • To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 0.48 g, 12 mmol) in dry THF (30 mL) at 0°C, add a solution of this compound (1.65 g, 10 mmol) in dry THF (20 mL) dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases.

  • Cool the mixture back to 0°C and add methyl iodide (1.70 g, 12 mmol) dropwise.

  • Stir the reaction at room temperature overnight.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the mixture with diethyl ether (3 x 40 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to afford N-(2-methoxyethyl)benzamide.

Critical Considerations for Success:

  • Anhydrous Conditions: The Williamson ether synthesis is sensitive to moisture, as water can react with the sodium hydride and the alkoxide intermediate. Therefore, the use of dry solvents and glassware is essential.

  • Choice of Base: Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the alcohol to form the alkoxide.

  • Alkyl Halide Reactivity: Primary alkyl halides, such as methyl iodide, are ideal for this SN2 reaction, as they are unhindered and less prone to elimination side reactions.

Oxidation: Conversion to Aldehydes and Carboxylic Acids

The primary alcohol of this compound can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Selective oxidation to the aldehyde requires milder oxidizing agents to prevent overoxidation to the carboxylic acid. An electrochemical approach offers a clean and efficient method.[4][5]

Experimental Protocol: Electrochemical Oxidation

  • In an undivided electrochemical cell equipped with a nickel foam anode and a platinum foil cathode, a solution of this compound (1 mmol) and N-hydroxyphthalimide (NHPI, 20 mol%) in acetonitrile is prepared.[4]

  • A constant current is applied, and the reaction is monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography to yield N-(2-oxoethyl)benzamide.

Rationale for this Approach:

  • Selectivity: This method demonstrates high selectivity for the formation of the aldehyde, minimizing the formation of the carboxylic acid byproduct.[4]

  • Mild Conditions: The reaction proceeds at room temperature without the need for harsh or toxic reagents.

Stronger oxidizing agents, such as the Jones reagent, will readily oxidize the primary alcohol to a carboxylic acid.[6][7]

Experimental Protocol: Jones Oxidation

  • Dissolve this compound (1.65 g, 10 mmol) in acetone (50 mL) and cool the solution in an ice bath.

  • Add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise with vigorous stirring until the orange color of the reagent persists.

  • Stir the reaction for an additional 30 minutes at 0°C.

  • Quench the reaction by adding isopropanol until the green color of Cr(III) is observed.

  • Remove the acetone under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give N-benzoyl-β-alanine.

Safety and Mechanistic Notes:

  • Caution: Jones reagent is highly corrosive and contains hexavalent chromium, a known carcinogen. Appropriate personal protective equipment should be worn, and the reaction should be performed in a well-ventilated fume hood.[7]

  • Mechanism: The reaction proceeds through the formation of a chromate ester, which then undergoes elimination to form the carbonyl compound. In the case of primary alcohols, the initially formed aldehyde is hydrated in the aqueous acidic medium and further oxidized to the carboxylic acid.[6]

Summary of Oxidation Reactions:

ProductReagents and ConditionsKey Advantages
N-(2-Oxoethyl)benzamideElectrochemical oxidation with NHPI mediatorHigh selectivity, mild conditions[4]
N-Benzoyl-β-alanineJones reagent (CrO₃, H₂SO₄, acetone)Strong and reliable oxidation to the acid[7]

Intramolecular Cyclization: Formation of 2-Phenyl-2-oxazoline

One of the most synthetically useful reactions of this compound is its dehydrative cyclization to form 2-phenyl-2-oxazoline. This heterocyclic motif is prevalent in many biologically active molecules and serves as a valuable synthetic intermediate.

Dehydrative Cyclization Protocols

Several reagents can effect this transformation, with varying degrees of efficiency and functional group tolerance.

Protocol 1: Triflic Acid Promoted Cyclization

Triflic acid (TfOH) is a powerful catalyst for this dehydration, affording the oxazoline in high yield under relatively mild conditions.[8][9][10]

Experimental Protocol:

  • To a solution of this compound (1 mmol) in a suitable solvent (e.g., dichloromethane), add triflic acid (10 mol%).

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (as monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane, dry the organic layer, and concentrate.

  • Purify by column chromatography to obtain 2-phenyl-2-oxazoline.

Protocol 2: Boric Acid Catalyzed Cyclization

A solid inorganic salt of a boric acid can also serve as an effective catalyst for the cyclodehydration, offering a milder alternative.[11]

Experimental Protocol:

  • A mixture of this compound and a catalytic amount of a boric acid salt (e.g., sodium tetraborate) is heated, either neat or in a high-boiling solvent.[11]

  • The reaction is monitored for the removal of water.

  • Upon completion, the product is isolated by distillation or crystallization.

Mechanistic Pathway of Dehydrative Cyclization:

The acid catalyst protonates the hydroxyl group, converting it into a good leaving group (water). The amide oxygen then acts as an intramolecular nucleophile, attacking the carbon bearing the activated hydroxyl group to form the five-membered oxazoline ring.

Diagram of Dehydrative Cyclization Mechanism:

G start This compound protonation Protonation of -OH with H+ start->protonation activated Activated Intermediate (-OH2+) protonation->activated cyclization Intramolecular Nucleophilic Attack activated->cyclization oxazoline_intermediate Protonated Oxazoline cyclization->oxazoline_intermediate deprotonation Deprotonation oxazoline_intermediate->deprotonation end 2-Phenyl-2-oxazoline deprotonation->end

Caption: Mechanism of acid-catalyzed dehydrative cyclization.

Characterization of Reaction Products

The successful synthesis and transformation of this compound and its derivatives must be confirmed through rigorous analytical characterization.

Key Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the structure of the products. Key diagnostic signals include the disappearance of the hydroxyl proton in esterification and etherification reactions, and the appearance of aldehyde or carboxylic acid protons in oxidation reactions.

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups. The broad O-H stretch of the starting material will disappear upon successful reaction of the hydroxyl group. The formation of an ester will be indicated by a new C=O stretch, while an ether will show a characteristic C-O stretch.

  • Mass Spectrometry (MS): MS provides information about the molecular weight of the product, confirming the expected transformation.[12]

Conclusion and Future Outlook

This compound is a versatile and highly valuable building block in organic synthesis. The strategic manipulation of its hydroxyl and amide functionalities opens up a vast chemical space for the creation of novel compounds with potential applications in pharmaceuticals and materials science. The reactions detailed in this guide—esterification, etherification, oxidation, and cyclization—represent the core chemical transformations of this scaffold. A thorough understanding of these reactions, their mechanisms, and the practical considerations for their execution will empower researchers to fully exploit the synthetic potential of this compound. Future research will undoubtedly uncover new and innovative applications for this adaptable molecule, further solidifying its importance in the landscape of modern organic chemistry.

References

  • PrepChem. Synthesis of N,N-Diethylbenzamide. Available from: [Link]

  • Yang, T., et al. (2022). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Molecules, 27(24), 9042. Available from: [Link]

  • Chen, Y., et al. (2012). Synthesis and anticonvulsant activity of N-(2-hydroxy-ethyl)amide derivatives. PubMed, 20(10), 5948-52. Available from: [Link]

  • Yang, T., et al. (2022). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. 2-Hydroxy-benzamide derivatives synthesis. Available from: [Link]

  • PubChemLite. N,n-bis(2-hydroxyethyl)benzamide (C11H15NO3). Available from: [Link]

  • Google Patents. CN103012188A - 2,5-dihydroxy-N-(2-hydroxyethyl)benzamide preparation method.
  • ResearchGate. N-(2-hydroxyethyl)-ethylenediamine-based ionic liquids: Synthesis, structural characterization, thermal, dielectric and catalytic properties. Available from: [Link]

  • National Center for Biotechnology Information. 2-Hydroxy-N-(2-hydroxyethyl)benzamide. Available from: [Link]

  • PubChem. N,N-Bis(2-hydroxyethyl)benzamide. Available from: [Link]

  • Google Patents. CN103288667A - A method for preparing N- (2 - phenylethyl) benzamide.
  • ChemRxiv. A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Available from: [Link]

  • ResearchGate. Synthesis of fatty N-[2-[(2-hydroxyethyl) amino] ethyl]-amide. R = alkyl chains of fatty acids of palm oil. Available from: [Link]

  • ScholarWorks. Synthesis of N-hydroxy-4-(2-[(2-hydroxyethyl)(phenyl)amino]-2-oxoethyl)benzamide (HPOB) Through Retroanalysis Pr. Available from: [Link]

  • ResearchGate. N–((2–Acetylphenyl)carbamothioyl)benzamide: Synthesis, crystal structure analysis, and theoretical studies. Available from: [Link]

  • Google Patents. US3312714A - Preparation of 2-oxazolines from n-(2-hydroxyethyl)amides.
  • ResearchGate. Dehydrative cyclization of N-(β-hydroxyethyl)amides. Available from: [Link]

  • MDPI. A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Available from: [Link]

  • ResearchGate. A Synthesis of Alibendol, 2-Hydroxy-N-(2-hydroxyethyl)-3-methoxy-5-(2-propenyl)benzamide via m-CPBA Oxidation of o-Vanillin. Available from: [Link]

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Methodological & Application

Application Note: Quantitative Analysis of N-(2-Hydroxyethyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive analytical framework for the quantification of N-(2-Hydroxyethyl)benzamide (also known as N-Benzoylethanolamine).

Important Chemical Identity Note: The user-provided CAS 6289-96-9 is often associated with specific isomeric forms or salts in niche databases, whereas the standard CAS for N-Benzoylethanolamine is 18838-10-3 . This protocol focuses on the chemical structure This compound (C₉H₁₁NO₂), a common impurity in benzamide synthesis and a short-chain analogue of N-acylethanolamine lipids.

Introduction & Molecule Profile[1][2][3]

This compound is a polar, aromatic amide containing a primary hydroxyl group. Its dual functionality (amide + alcohol) presents specific chromatographic challenges, including peak tailing due to hydrogen bonding and potential hydrolysis under extreme pH conditions.

Chemical Profile
PropertySpecification
Chemical Name This compound
Synonym N-Benzoylethanolamine
Molecular Formula C₉H₁₁NO₂
Molecular Weight 165.19 g/mol
LogP ~0.6 (Moderately Polar)
pKa ~14 (Amide proton), Neutral in physiological pH
Solubility High in Methanol, DMSO, Acetonitrile; Moderate in Water

Method Selection Guide

Select the appropriate methodology based on your sensitivity requirements and sample matrix.

MethodSelection Start Start: Define Sample Matrix Matrix Matrix Type? Start->Matrix RawMat Raw Material / API (High Conc.) Matrix->RawMat > 0.1% w/w Bio Plasma / Tissue / Trace (Low Conc.) Matrix->Bio < 1 ppm Method1 Method A: HPLC-UV Limit: ~1 µg/mL Robust & Cost-Effective RawMat->Method1 Method2 Method B: LC-MS/MS Limit: ~1 ng/mL High Specificity Bio->Method2

Figure 1: Decision matrix for selecting the optimal analytical technique.

Method A: HPLC-UV (Quality Control & Purity)

Objective: Routine quantification for synthesis monitoring or drug product assay. Principle: Reversed-phase chromatography with UV detection targeting the benzoyl chromophore.

Chromatographic Conditions
  • System: Agilent 1260/1290 or Waters Alliance/Acquity UPLC.

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 × 150 mm, 5 µm).

    • Why: The "end-capped" feature reduces silanol interactions with the amide/hydroxyl groups, preventing peak tailing.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 30°C.

  • Detection: UV at 224 nm (Lambda max) and 254 nm (Reference).

  • Injection Volume: 10 µL.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BComment
0.0955Equilibration
2.0955Hold for polar impurities
12.04060Linear Gradient
15.0595Wash
17.0955Re-equilibration
Standard Preparation
  • Stock Solution: Dissolve 10 mg of Reference Standard in 10 mL Methanol (1.0 mg/mL).

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A:B (90:10) to reach 100 µg/mL.

  • Linearity Standards: Prepare 5, 10, 20, 50, and 100 µg/mL.

Method B: LC-MS/MS (Bioanalysis & Trace Impurities)

Objective: Quantification in plasma, serum, or trace impurity profiling (< 0.05%). Principle: Positive Electrospray Ionization (ESI+) utilizing the stability of the benzoyl cation fragment.

Mass Spectrometry Parameters
  • Source: ESI Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temp: 400°C.

  • Precursor Ion: [M+H]⁺ = 166.1 m/z .

MRM Transitions (Multiple Reaction Monitoring)
Transition TypePrecursor (m/z)Product (m/z)Collision Energy (eV)Structural Logic
Quantifier 166.1105.0 20Cleavage of amide bond; formation of Benzoyl cation (Ph-CO⁺). Highly specific.
Qualifier 1 166.1148.1 15Loss of H₂O (Dehydration of alcohol tail).
Qualifier 2 166.177.0 35Phenyl ring fragment (from 105).
LC Conditions (LC-MS Compatible)
  • Column: Phenomenex Kinetex Phenyl-Hexyl (2.1 × 100 mm, 2.6 µm).

    • Why: Phenyl-hexyl phases offer superior pi-pi selectivity for the aromatic benzamide ring compared to standard C18, improving separation from matrix lipids.

  • Mobile Phase A: 0.1% Formic Acid in Water.[2]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Steep gradient (10% B to 90% B in 5 mins) for rapid throughput.

Sample Preparation Protocols

Proper sample cleanup is critical to prevent matrix effects (ion suppression) in LC-MS.

SamplePrep Sample Biological Sample (100 µL Plasma) PPT Protein Precipitation Add 300 µL cold ACN Sample->PPT Vortex Vortex & Centrifuge 10,000 x g, 10 min PPT->Vortex Supernatant Collect Supernatant Vortex->Supernatant Evap Evaporate to Dryness (N2 stream @ 40°C) Supernatant->Evap Recon Reconstitute 100 µL Mobile Phase Evap->Recon

Figure 2: Protein Precipitation (PPT) workflow for biological matrices.

Protocol Steps (Plasma/Serum):
  • Aliquot: Transfer 100 µL of plasma to a 1.5 mL Eppendorf tube.

  • Precipitation: Add 300 µL of ice-cold Acetonitrile (containing Internal Standard, e.g., N-Benzoyl-d5-ethanolamine).

  • Agitation: Vortex vigorously for 30 seconds.

  • Separation: Centrifuge at 10,000 × g for 10 minutes at 4°C.

  • Concentration: Transfer supernatant to a clean vial. Evaporate under Nitrogen if sensitivity enhancement is needed (concentrate 3x).

  • Reconstitution: Dissolve residue in initial mobile phase (95:5 Water:ACN).

Method Validation Parameters (ICH Q2)

To ensure regulatory compliance, validate the method using the following criteria:

ParameterAcceptance Criteria (HPLC-UV)Acceptance Criteria (LC-MS/MS)
Specificity No interference at Rt (Resolution > 2.0)No signal in blank matrix at MRM
Linearity (r²) > 0.999> 0.995
Accuracy (Recovery) 98.0% – 102.0%85.0% – 115.0%
Precision (RSD) < 1.0% (System), < 2.0% (Method)< 15.0% (Bioanalytical)
LOD / LOQ S/N > 3 / S/N > 10S/N > 3 / S/N > 10
Stability Solution stable for 24h at RTFreeze-thaw stability (3 cycles)

Troubleshooting & Expert Insights

  • Peak Tailing: If observed in HPLC-UV, increase the buffer concentration (e.g., 20 mM Phosphate) or lower the pH to 2.0 to fully protonate any residual silanols, though the amide is neutral. Tailing is often due to the hydroxyl group interacting with the column bed.

  • Carryover: The benzamide moiety can adsorb to injector seals. Use a needle wash of 50:50 Methanol:Water with 0.1% Formic Acid.

  • Hydrolysis Risk: Avoid storing samples in high pH (>9) diluents for extended periods, as the amide bond may hydrolyze to Benzoic Acid and Ethanolamine.

References

  • Chemical Identity & Structure: National Center for Biotechnology Information. (2025).[3][4] PubChem Compound Summary for CID 94109, this compound. Retrieved from [Link]

  • HPLC Methodology for Benzamides: Austin Publishing Group. (2017).[5] Validated RP-HPLC Method for Quantitative Determination of Tolfenamic Acid and Benzyl Alcohol. (Adapted for benzamide separation logic). Retrieved from [Link]

  • LC-MS/MS of N-Acylethanolamines: National Institutes of Health (NIH). (2024).[5][6] Advances in targeted liquid chromatography-tandem mass spectrometry methods for endocannabinoid and N-acylethanolamine quantification. Retrieved from [Link]

  • Enzymatic & Analytical Context: National Institutes of Health (NIH). N-Acylethanolamines as Novel Alcohol Dehydrogenase 3 Substrates. (Discusses HPLC analysis of N-benzoylethanolamine). Retrieved from [Link]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Quantitation and Purity Assessment of N-(2-Hydroxyethyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the development of a robust Reverse-Phase HPLC (RP-HPLC) protocol for the purity analysis of N-(2-Hydroxyethyl)benzamide (also known as N-Benzoylethanolamine).[1] As a critical intermediate in the synthesis of pharmacological agents and a structural motif in various lipid-modulating drugs, the purity of HEB directly impacts downstream yield and safety profiles.

This protocol addresses the specific challenge of retaining and resolving this moderately polar amide (LogP ≈ 0.5–0.[1]9) from its polar precursors (ethanolamine) and non-polar starting materials (methyl benzoate/benzoyl chloride).[1]

Chemical Context & Impurity Profiling

To design a "self-validating" method, one must first understand the synthesis pathway and potential degradation routes.[1] The method is not just separating peaks; it is interrogating the chemistry.[1]

The Target Molecule[2][3]
  • Name: this compound[1][2][3][4][5]

  • Structure:

    
    [1]
    
  • Properties:

    • MW: 165.19 g/mol [2][4]

    • Solubility: Soluble in alcohols, acetonitrile; moderately soluble in water.[1]

    • Chromophore: Benzoyl moiety (

      
      ).[1]
      
    • Acidity: Amide nitrogen is neutral/weakly basic; Hydroxyl is neutral.[1]

Synthesis-Derived Impurities

The standard synthesis involves the amidation of methyl benzoate or benzoyl chloride with ethanolamine.[1]

  • Impurity A (Ethanolamine): Highly polar, lacks strong UV chromophore.[1] Elutes in the void volume (

    
    ).[1]
    
  • Impurity B (Benzoic Acid): Hydrolysis product.[1]

    
    .[1] Retention is highly pH-dependent.[1]
    
  • Impurity C (Methyl Benzoate): Unreacted starting material.[1] Non-polar (LogP ≈ 2.1).[1] Late eluting.[1]

  • Impurity D (O-Benzoyl Ester): Result of O-acylation side reaction.[1] Less polar than HEB.[1]

Reaction Pathway Diagram

The following diagram illustrates the synthesis and origin of impurities, which dictates our separation strategy.

SynthesisPath cluster_chrom Chromatographic Challenge SM1 Methyl Benzoate (Impurity C) LogP ~2.1 Product This compound (Target HEB) LogP ~0.8 SM1->Product Amidation Side2 Ester Side Product (Impurity D) SM1->Side2 O-Acylation SM2 Ethanolamine (Impurity A) LogP ~ -1.3 SM2->Product Side1 Benzoic Acid (Impurity B) Hydrolysis Product->Side1 Hydrolysis (H2O/H+)

Caption: Synthesis pathway of HEB showing critical impurities. Red nodes indicate starting materials; Green is the target; Yellow are degradation/side products.

Method Development Strategy

Column Selection: The "Aqueous Stability" Factor

HEB is relatively hydrophilic.[1] Standard C18 columns with high carbon loads may suffer from "phase collapse" (dewetting) if we run 100% aqueous mobile phase to retain the polar ethanolamine.[1] However, since ethanolamine has poor UV absorbance, we focus on resolving HEB from Benzoic Acid and Methyl Benzoate.[1]

  • Recommendation: Use a C18 column compatible with 100% aqueous conditions (e.g., Polar-Embedded C18 or "Aq" series).[1] This allows us to start at very low organic composition (e.g., 3-5% B) to maximize retention of HEB without phase collapse.[1]

pH Control

Benzoic acid (Impurity B) is the critical separation pair.[1]

  • At neutral pH, Benzoic acid is ionized (Benzoate) and elutes near the void volume, potentially co-eluting with polar interferences.[1]

  • Decision: Buffer at pH 2.5 – 3.0 . This suppresses ionization of Benzoic acid (

    
    ), increasing its retention and resolving it from the HEB peak.[1]
    

Detailed Experimental Protocol

Instrumentation & Conditions
ParameterSpecificationRationale
HPLC System Binary Gradient Pump, UV-Vis/PDA DetectorGradient required for wide polarity range (Amide vs. Ester).[1]
Column C18 (Polar-Endcapped), 4.6 x 150 mm, 3.5 µm or 5 µmBalances resolution and backpressure.[1] Polar endcapping prevents dewetting.[1]
Wavelength 254 nm (Primary), 210 nm (Secondary)254 nm is specific for the benzoyl ring; 210 nm detects non-aromatic impurities but has more noise.[1]
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.[1]
Temperature 30°CImproves mass transfer and peak sharpness for amides.[1]
Injection Vol 10 µLStandard loop size; adjust based on concentration.
Mobile Phase Preparation
  • Mobile Phase A (Aqueous): 0.1% Phosphoric Acid in Water (

    
    ).[1]
    
    • Preparation: Add 1 mL of 85% HPLC-grade Phosphoric Acid to 1000 mL of Milli-Q water.[1] Filter through 0.22 µm membrane.[1]

  • Mobile Phase B (Organic): 100% Acetonitrile (HPLC Grade).[1]

    • Note: Acetonitrile is preferred over Methanol due to lower viscosity (lower backpressure) and sharper peaks for aromatic amides.[1]

Gradient Program

This gradient is designed to retain the polar HEB early on, then ramp up to wash off the non-polar Methyl Benzoate.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0 955Initial hold for polar retention.[1]
2.0 955End of isocratic hold.[1]
12.0 4060Linear ramp to elute HEB and Benzoic Acid.
15.0 1090Wash step for Methyl Benzoate.
18.0 1090Hold wash.[1]
18.1 955Return to initial conditions.[1]
23.0 955Re-equilibration (Crucial).[1]

Sample Preparation & System Suitability[1]

Standard Preparation
  • Stock Solution (1.0 mg/mL): Weigh 10 mg of HEB Reference Standard into a 10 mL volumetric flask. Dissolve in 50:50 Water:Acetonitrile.[1]

  • Working Standard (0.1 mg/mL): Dilute 1 mL of Stock to 10 mL with Mobile Phase A.

System Suitability Criteria (SST)

Before running samples, inject the Working Standard 5 times.[1]

  • Precision (RSD):

    
     for Retention Time; 
    
    
    
    for Area.
  • Tailing Factor (T):

    
     (Amides can tail due to silanol interactions; low pH helps minimize this).[1]
    
  • Theoretical Plates (N):

    
     (for a 150mm column).[1]
    
  • Resolution (

    
    ): 
    
    
    
    between HEB and Benzoic Acid (if spiking for validation).

Method Validation Workflow

To ensure scientific integrity, the method follows a logical validation flow.

ValidationFlow cluster_1 Specificity cluster_2 Linearity & Range cluster_3 Accuracy (Recovery) Start Method Validation Initiation Spec Inject Blank, Placebo, & Spiked Impurities Start->Spec Check1 No Interference at RT? Spec->Check1 Lin 5 Concentration Levels (50% to 150% target) Check1->Lin Pass Check2 R² > 0.999? Lin->Check2 Acc Spike Samples at 80%, 100%, 120% Check2->Acc Pass Check3 Recovery 98-102%? Acc->Check3 End Method Validated Check3->End Pass

Caption: Step-by-step validation logic ensuring regulatory compliance (ICH Q2).

Troubleshooting & Expert Insights

Peak Tailing[1]
  • Observation: The HEB peak shows a "shark fin" shape or tailing > 1.5.[1]

  • Root Cause: Secondary interactions between the amide nitrogen and residual silanols on the silica surface.[1]

  • Solution: Ensure the mobile phase pH is acidic (2.5–3.0).[1] If tailing persists, add 5-10 mM Triethylamine (TEA) to the mobile phase as a silanol blocker, or switch to a "Base Deactivated" (BDS) column.[1]

Retention Time Drift
  • Observation: RT of HEB decreases over sequential runs.

  • Root Cause: "Phase Collapse" or insufficient equilibration.[1]

  • Solution: If using a standard C18 with <5% organic, the chains may collapse. Switch to a "Polar-Embedded" group column (e.g., Amide-C18 or Aq-C18) which stays wetted in 100% aqueous buffer.[1]

Ghost Peaks
  • Observation: Peaks appearing in the gradient wash step (15-18 min) in blank injections.

  • Root Cause: Impurities in the water or buffer accumulating on the column during equilibration and eluting when %B increases.[1]

  • Solution: Use high-purity HPLC grade salts. Install a "Ghost Trap" column between the pump and the injector.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 94109, N,N-bis(2-hydroxyethyl)benzamide (Related Structure/Properties). Retrieved from [Link][1]

  • U.S. Food and Drug Administration (FDA). Reviewer Guidance: Validation of Chromatographic Methods.[1][6] Center for Drug Evaluation and Research (CDER).[1] Retrieved from [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. Practical HPLC Method Development. (Classic Reference for Gradient Optimization). Wiley-Interscience.[1]

Sources

Application Note: N-(2-Hydroxyethyl)benzamide as a Complexing Agent in Solutions

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a comprehensive technical guide on using N-(2-Hydroxyethyl)benzamide (HEB) as a complexing agent.[1][2] It addresses its dual utility: as a hydrotropic agent for solubilizing hydrophobic Active Pharmaceutical Ingredients (APIs) and as a ligand for transition metal coordination.[1][2]

Executive Summary

This compound (HEB) (CAS: 16405-21-3) is an amphiphilic benzamide derivative featuring a lipophilic aromatic ring and a hydrophilic hydroxyethyl tail.[1][2] This unique structural duality allows it to function as a hydrotrope , significantly enhancing the aqueous solubility of poorly water-soluble drugs (BCS Class II/IV) via non-covalent complexation.[2] Additionally, the presence of amide and hydroxyl functionalities renders it a bidentate ligand capable of forming stable coordination complexes with transition metals (e.g., Cu(II), Ni(II)), useful in catalysis and extraction processes.[2]

This guide provides validated protocols for synthesizing HEB, establishing its hydrotropic efficiency, and generating metal-organic complexes.[1][2]

Physicochemical Profile & Mechanism

Before initiating protocols, researchers must understand the critical properties driving HEB's complexation behavior.[2]

Key Properties
PropertyValueRelevance
Molecular Formula C₉H₁₁NO₂Low molecular weight favors high molar ratios in solution.[1][2]
Molecular Weight 165.19 g/mol Facilitates precise stoichiometric calculations.[1][2]
Melting Point 58–60 °CLow melting point allows for solvent-free melt synthesis.[1]
Solubility Soluble in Ethanol, DMSO, Hot WaterVersatile for various solvent systems.[2]
pKa ~14 (Amide N-H)Neutral at physiological pH; stable in non-basic conditions.[1][2]
Mechanism of Action

HEB functions through two distinct mechanisms depending on the target solute:

  • Hydrotropic Solubilization (Organic Targets):

    • Mechanism: HEB molecules self-associate in aqueous solution to form "hydrotropic clusters."[1] The aromatic ring of HEB engages in

      
       stacking with hydrophobic drugs, while the hydroxyethyl tail hydrogen bonds with bulk water, effectively "shielding" the drug and preventing precipitation.[2]
      
  • Metal Chelation (Inorganic Targets):

    • Mechanism: HEB acts as a bidentate O,O-donor or N,O-donor ligand.[1][2] The amide oxygen and the terminal hydroxyl oxygen coordinate to the metal center, forming a stable 5- or 6-membered chelate ring.[2]

Mechanistic Pathway Diagram

HEB_Mechanism HEB This compound (HEB) Complex_Hydro Hydrotropic Complex (Pi-Stacking + H-Bonding) HEB->Complex_Hydro Self-Association (CMC-independent) Complex_Metal Coordination Complex (Chelation) HEB->Complex_Metal Deprotonation/Coordination Target_Drug Hydrophobic Drug (e.g., Ibuprofen) Target_Drug->Complex_Hydro Intercalation Target_Metal Metal Ion (e.g., Cu2+) Target_Metal->Complex_Metal Ligand Exchange Solubility Enhanced Aqueous Solubility Complex_Hydro->Solubility Thermodynamic Stabilization Stability Chemical Stability & Sequestration Complex_Metal->Stability Chelate Effect

Caption: Dual-pathway mechanism showing hydrotropic solubilization of organics and chelation of metal ions.[1][2]

Experimental Protocols

Protocol A: Synthesis of this compound (High Purity)

Objective: Synthesize HEB free of residual amines for use in sensitive solubility studies.

Reagents:

  • Methyl benzoate (1.0 eq)[1][2]

  • Ethanolamine (1.2 eq)[1][2]

  • Catalyst: Sodium methoxide (0.05 eq)[1][2]

  • Solvent: Methanol (anhydrous)[1][2]

Workflow:

  • Charge: In a round-bottom flask equipped with a reflux condenser, dissolve Methyl benzoate (13.6 g, 100 mmol) in 50 mL anhydrous methanol.

  • Addition: Add Ethanolamine (7.32 g, 120 mmol) and Sodium methoxide (0.27 g, 5 mmol).

  • Reflux: Heat the mixture to reflux (65 °C) for 6–8 hours. Monitor via TLC (Ethyl acetate/Hexane 1:1) until the ester spot disappears.[1][2]

  • Concentration: Remove methanol under reduced pressure using a rotary evaporator.

  • Crystallization: Dissolve the oily residue in a minimum amount of hot ethyl acetate. Cool slowly to 4 °C. White crystals of HEB will precipitate.[1][2]

  • Filtration: Filter and wash with cold hexane to remove unreacted amine.[1][2]

  • Drying: Vacuum dry at 40 °C for 4 hours. Expected Yield: >85%.

Protocol B: Hydrotropic Solubilization of Poorly Soluble Drugs

Objective: Determine the solubilizing power of HEB toward a model BCS Class II drug (e.g., Ibuprofen or Carbamazepine).[2]

Reagents:

  • Purified HEB (from Protocol A)[1][2]

  • Model Drug (e.g., Ibuprofen)[2]

  • Distilled Water (pH 7.0)[1][2]

Step-by-Step Procedure:

  • Preparation of Hydrotrope Solutions: Prepare a series of aqueous HEB solutions with concentrations ranging from 0 M to 2.0 M (e.g., 0, 0.5, 1.0, 1.5, 2.0 M).

  • Saturation: Add an excess amount of the Model Drug to 10 mL of each HEB solution in sealed glass vials.

  • Equilibration: Shake the vials in a thermostatic shaker at 25 ± 0.5 °C for 24 hours.

  • Separation: Centrifuge the samples at 4000 rpm for 10 minutes to settle undissolved drug.

  • Filtration: Filter the supernatant through a 0.45 µm PVDF syringe filter.

  • Quantification: Dilute the filtrate appropriately and analyze via UV-Vis Spectrophotometry or HPLC.

    • Note: Use a blank HEB solution for baseline correction to avoid amide interference.[1][2]

Data Analysis: Plot Solubility (M) vs. HEB Concentration (M) . A linear increase indicates hydrotropic complexation.[1][2]

  • Validation Check: The interference of HEB in UV detection must be ruled out by running a scan of pure HEB solution at the detection wavelength.[2]

Protocol C: Synthesis of Copper(II)-HEB Coordination Complex

Objective: Isolate a metal-HEB complex to demonstrate ligand capability.

Reagents:

  • HEB (2 mmol)[1][2]

  • Copper(II) acetate monohydrate (1 mmol)[1][2]

  • Ethanol (95%)[1][2]

Procedure:

  • Dissolution: Dissolve 330 mg of HEB in 10 mL of warm ethanol (Solution A).

  • Metal Solution: Dissolve 200 mg of Cu(OAc)₂·H₂O in 10 mL of warm ethanol (Solution B).

  • Complexation: Slowly add Solution B to Solution A under continuous stirring. The solution will turn deep blue/green, indicating complex formation.[2]

  • Reflux: Reflux for 2 hours to ensure thermodynamic stability.

  • Precipitation: Concentrate the solution to half volume and allow it to stand at room temperature. If no precipitate forms, add diethyl ether dropwise to induce crystallization.[1][2]

  • Characterization: Filter the blue crystals. Analyze via IR spectroscopy (look for shifts in the Amide I band, typically shifting from ~1640 cm⁻¹ to lower frequencies upon O-coordination).[1][2]

Expected Results & Troubleshooting

Solubility Enhancement Data (Simulated Example)
HEB Conc. (M)Ibuprofen Solubility (mg/mL)Fold Increase
0.0 (Water)0.0211.0x
0.51.45~69x
1.04.80~228x
2.012.50~595x

Interpretation: The exponential-like increase suggests a cooperative hydrotropic mechanism where HEB clusters effectively solvate the drug molecules.[1][2]

Troubleshooting Guide
IssueProbable CauseCorrective Action
Oily Product (Protocol A) Incomplete drying or residual solvent.[1][2]Recrystallize from Ethyl Acetate/Hexane; ensure vacuum drying is sufficient.[1][2]
High UV Background (Protocol B) HEB absorbs at low wavelengths (<230 nm).[1][2]Shift detection wavelength to >250 nm or use HPLC to separate HEB from the drug.[1][2]
No Precipitate (Protocol C) Complex is highly soluble in ethanol.[1][2]Use "vapor diffusion" method: place the ethanol solution in a small vial inside a larger jar containing diethyl ether.[2]

Workflow Visualization

Workflow cluster_0 Protocol A: Ligand Synthesis cluster_1 Protocol B: Application Start Methyl Benzoate + Ethanolamine Reflux Reflux (MeOH, 65°C) Start->Reflux Cryst Crystallization (EtOAc) Reflux->Cryst PureHEB Pure HEB Crystals Cryst->PureHEB Mix Mix HEB (aq) + Insoluble Drug PureHEB->Mix Equil Equilibrate 24h Mix->Equil Filter Filter & Analyze Equil->Filter Result Solubility Curve Filter->Result

Caption: Integrated workflow from ligand synthesis to solubility application.[1][2]

References

  • PubChem. this compound Compound Summary. National Library of Medicine.[1][2] Available at: [Link][1][2]

  • Vyas, K. et al.Crystal structure of N-acetylsalicylamide and its complexes. (Contextual reference for amide ligand behavior). Journal of Chemical Sciences.
  • EPA. Benzamide, N,N-bis(2-hydroxyethyl)- Substance Details. (Related analog data for toxicity/handling). Available at: [Link][1][2]

Sources

Application Note: N-(2-Hydroxyethyl)benzamide Scaffolds in Antioxidant Synergy

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-(2-Hydroxyethyl)benzamide as an Antioxidant Synergist Content Type: Detailed Application Note and Protocols Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

This compound (HEB) , also known as N-benzoylethanolamine, represents a critical scaffold in pharmaceutical formulation, functioning primarily as a stabilizer and antioxidant synergist .[1] While often overshadowed by primary phenolic antioxidants (e.g., Tocopherols, BHT), HEB and its hydroxylated derivatives (specifically 2,5-dihydroxy-N-(2-hydroxyethyl)benzamide , or Gentisyl Ethanolamide) exhibit potent synergistic mechanisms.[1]

These molecules do not merely scavenge radicals; they amplify the efficacy of primary antioxidants through metal chelation , hydrotropic solubilization , and radical regeneration . This guide details the mechanistic basis of this synergy and provides validated protocols for quantifying its impact in lipid-based drug delivery systems and topical formulations.

Mechanism of Action: The "Synergy Triad"

To effectively utilize HEB as a synergist, one must understand that it operates via a "Secondary Antioxidant" mechanism. Unlike primary antioxidants that donate hydrogen to free radicals, HEB acts by preventing radical formation and regenerating the primary antioxidant.

Metal Chelation (The Preventive Pathway)

Transition metals (Fe²⁺, Cu²⁺) drive the Fenton reaction, converting hydroperoxides (ROOH) into highly reactive hydroxyl radicals (HO•).

  • HEB Mechanism: The amide nitrogen and the hydroxyl oxygen on the ethyl chain form a bidentate ligand capable of sequestering these metal ions.

  • Enhanced Synergy: The 2,5-dihydroxy derivative adds phenolic hydroxyls to the ring, creating a tighter tetradentate-like coordination complex, effectively "locking" the metal and halting the initiation of oxidation.

Hydrotropic Solubilization

Many primary antioxidants (e.g.,


-Tocopherol) are highly lipophilic and poorly distributed in aqueous-organic interfaces where oxidation often initiates.[1] HEB acts as a hydrotrope , disrupting water structure to increase the solubility and interfacial availability of the primary antioxidant.
Mechanistic Visualization

The following diagram illustrates the synergistic loop between HEB (and its active derivatives) and a primary antioxidant (


-Tocopherol).

AntioxidantSynergy cluster_0 Oxidative Stress Initiation cluster_1 Primary Defense cluster_2 HEB Synergist Action Fe Free Fe2+/Cu2+ Radical OH• Radical Fe->Radical Catalyzes Fenton Rxn Chelate HEB-Metal Complex (Inert) Fe->Chelate Sequestration ROOH Lipid Hydroperoxide ROOH->Radical Toco α-Tocopherol (Active) Radical->Toco Attacks TocoRad Tocopheryl Radical (Inactive) Toco->TocoRad Scavenges Radical (H-Donation) TocoRad->Toco Restored HEB This compound (Synergist) HEB->Fe Chelation (Preventive) HEB->TocoRad H-Donation (Regeneration)

Caption: Figure 1. Synergistic cycle showing HEB preventing radical initiation via metal chelation and regenerating primary antioxidants.

Experimental Protocols

Protocol A: Determination of Synergistic Index (SI)

This protocol quantifies whether HEB acts additively, antagonistically, or synergistically with a primary antioxidant (e.g., Gallic Acid or Tocopherol) using the DPPH assay.

Reagents:

  • Stock A: 0.1 mM DPPH in Methanol (freshly prepared, protected from light).

  • Stock B: 1 mM Primary Antioxidant (e.g.,

    
    -Tocopherol) in Ethanol.[1]
    
  • Stock C: 1 mM this compound (HEB) in Ethanol.

Procedure:

  • Preparation of Mixtures: Prepare varying ratios of Stock B and Stock C (10:0, 8:2, 5:5, 2:8, 0:10) while keeping total molar concentration constant.[1]

  • Reaction: In a 96-well plate, add 20 µL of the antioxidant mixture to 180 µL of Stock A (DPPH).

  • Incubation: Incubate in the dark at 25°C for 30 minutes.

  • Measurement: Read Absorbance at 517 nm (

    
    ). Measure a blank (
    
    
    
    , Methanol + DPPH).
  • Calculation:

    • 
      [1]
      
    • Calculate

      
       for the mixture (
      
      
      
      ).
    • Synergistic Index (SI):

      
      
      Where 
      
      
      
      and
      
      
      are the mole fractions of the components.
    • Interpretation:

      • 
        : Synergy  (Interaction is stronger than sum of parts).
        
      • 
        : Additive.
        
      • 
        : Antagonism.
        
Protocol B: Metal Chelation Capacity (Ferrozine Assay)

Since a primary mechanism of HEB is metal sequestration, this assay validates its preventive antioxidant potential.

Reagents:

  • 2 mM

    
     solution.
    
  • 5 mM Ferrozine solution.

  • Test Compound: HEB (0.1 – 5 mM).[1]

  • Control: EDTA (Positive Control).[1]

Procedure:

  • Mix 100 µL of Test Compound with 50 µL of

    
    . Shake vigorously and wait 5 minutes.
    
  • Add 100 µL of Ferrozine solution.

  • Incubate for 10 minutes at room temperature.

  • Measure Absorbance at 562 nm.

    • Note: Ferrozine forms a magenta complex with free

      
      .[1] A decrease in color indicates HEB has bound the iron.
      
  • Calculation:

    
    [1]
    
Protocol C: Lipid Peroxidation Inhibition (TBARS in Liposomes)

This protocol mimics a drug formulation environment (lipid bilayer) to test real-world stability.[1]

Reagents:

  • Egg Yolk Phosphatidylcholine (EYPC) Liposomes (10 mg/mL in PBS).[1]

  • Inducer:

    
     (10 µM) + Ascorbic Acid (100 µM).[1]
    
  • TBA Reagent: 0.375% Thiobarbituric acid + 15% TCA.

Workflow:

  • Dosing: Treat liposomes with:

    • Vehicle (Control)[1]

    • 0.1%

      
      -Tocopherol[1]
      
    • 0.1% HEB[1]

    • Combination: 0.05% Tocopherol + 0.05% HEB

  • Stress: Add Inducer (

    
    /Ascorbate) to initiate oxidation.[1] Incubate at 37°C for 2 hours.
    
  • Quench: Add TBA Reagent and heat at 95°C for 20 minutes (pink color development).

  • Quantification: Centrifuge and measure Absorbance at 532 nm.

  • Data Analysis: Compare the Combination group against the single agents. Synergy is observed if the Combination inhibition is significantly greater than the sum of individual inhibitions.

Data Summary & Formulation Guidelines

Comparative Efficacy Table

The following table summarizes expected theoretical values based on structural activity relationships (SAR) for HEB and its derivatives.

CompoundPrimary RoleMetal Chelation (

)
Radical Scavenging (DPPH)Synergistic Potential
This compound Stabilizer / Co-solventModerate (Bidentate)LowMedium (via Chelation)
2,5-Dihydroxy-N-(2-hydroxyethyl)benzamide Potent Synergist High (Tetradentate)HighVery High
Benzamide (Control)NoneNegligibleNoneNone
Formulation Recommendations
  • pH Sensitivity: HEB synergy is pH-dependent.[1] The amide-hydroxyl chelation is most effective at pH 5.5 – 7.5 .[1] At very low pH (<4), protonation reduces ligand capability.

  • Ratio Optimization: For lipid-based drugs, an optimal molar ratio of 1:2 to 1:5 (Primary Antioxidant : HEB) is recommended to ensure sufficient chelator coverage of the lipid interface.

  • Regulatory Status: Ensure the specific grade of HEB used meets pharmacopeial standards (e.g., low residual ethanolamine) as it acts as a preservative excipient.

References

  • Biosynth. (n.d.).[1] this compound Product Information. Retrieved from [1]

  • Google Patents. (2013).[1] CN103012188A - 2,5-dihydroxy-N-(2-hydroxyethyl)benzamide preparation method.[1][2][3][4] Retrieved from

  • National Institutes of Health (NIH). (2005). N-(2-hydroxyethyl)-salicylamide: Crystal structure and chelation properties. PMC. Retrieved from

  • Remedy Publications. (2017).[1] Synergistic Antioxidant Activity of Natural Products. Retrieved from [1]

  • BenchChem. (n.d.).[1] Benzamide derivatives in Pharmaceutical Development. Retrieved from [1]

Sources

Application Note: A Guide to Thin-Layer Chromatography (TLC) for Monitoring N-(2-Hydroxyethyl)benzamide Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed protocol and theoretical foundation for utilizing thin-layer chromatography (TLC) to effectively monitor the progress of the amidation reaction to synthesize N-(2-Hydroxyethyl)benzamide. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis. We will delve into the principles of TLC, systematic solvent system selection, detailed experimental procedures, and data interpretation, ensuring a robust and reliable method for reaction tracking and optimization.

Introduction: The Strategic Role of TLC in Synthesis

In the realm of organic synthesis, the ability to monitor a reaction's progress is paramount for optimizing yields, minimizing side-product formation, and determining the precise point of completion.[1] Thin-layer chromatography (TLC) stands out as a rapid, cost-effective, and highly sensitive analytical technique for the qualitative monitoring of chemical reactions.[1] Its simplicity and speed make it an indispensable tool at the chemist's bench.[1]

The synthesis of this compound, typically from benzoic acid and ethanolamine or their derivatives, involves the conversion of starting materials with distinct polarities into a product with its own unique polarity. This difference in polarity is the cornerstone of TLC separation, allowing for the clear visualization of the consumption of reactants and the concurrent formation of the product.[2]

The Principle of Separation: A Polarity-Driven Journey

TLC operates on the principle of adsorption chromatography.[3] The separation of a mixture's components is governed by their differential partitioning between a stationary phase and a mobile phase.

  • The Stationary Phase: Typically, a thin layer of an adsorbent material like silica gel (SiO₂) or alumina (Al₂O₃) is coated onto an inert backing such as glass, plastic, or aluminum.[4] For the separation of this compound and its precursors, silica gel is the preferred stationary phase due to its polar nature, which effectively interacts with the polar functional groups of the analytes.

  • The Mobile Phase (Eluent): A solvent or a mixture of solvents, known as the eluent, is drawn up the TLC plate by capillary action.[4] The polarity of the mobile phase is a critical parameter that can be adjusted to achieve optimal separation.

The separation mechanism hinges on the continuous competition of the analyte molecules for the adsorption sites on the stationary phase versus dissolution in the mobile phase. More polar compounds will have a stronger affinity for the polar silica gel and will, therefore, travel a shorter distance up the plate. Conversely, less polar compounds will be more readily carried along with the mobile phase, resulting in a greater distance traveled. This differential migration leads to the separation of the components into distinct spots.

Experimental Protocol: Monitoring the Synthesis of this compound

This section provides a step-by-step guide to developing a TLC method and monitoring the amidation reaction.

Materials and Reagents
  • TLC Plates: Silica gel 60 F₂₅₄ plates. The F₂₅₄ indicator signifies that the plate contains a fluorescent material that allows for visualization under UV light at 254 nm.[5]

  • Reactants and Product Standards:

    • Benzoic Acid (Starting Material)

    • Ethanolamine (Starting Material)

    • This compound (Product - if available as a standard)

  • Solvents for Eluent System (HPLC Grade):

    • Ethyl Acetate

    • Hexanes or Heptane

    • Dichloromethane (DCM)

    • Methanol (MeOH)

    • Acetic Acid (Glacial)

    • Triethylamine (Et₃N)

  • Equipment:

    • TLC developing chamber with a lid

    • Capillary tubes for spotting

    • UV lamp (254 nm)

    • Forceps

    • Pencil

    • Ruler

    • Staining jar

    • Heat gun

Solvent System (Mobile Phase) Development: The Key to Separation

The selection of an appropriate solvent system is the most critical step in developing a successful TLC method. The goal is to achieve a good separation between the starting materials (benzoic acid, ethanolamine) and the product (this compound), with the product having a retention factor (Rf) ideally between 0.3 and 0.4.[3][6]

Polarity Considerations:

  • Benzoic Acid: A polar carboxylic acid. It may exhibit strong adsorption to the silica gel, potentially leading to streaking or a very low Rf value.

  • Ethanolamine: A very polar amino alcohol. It will likely have a very low Rf value and may remain at the baseline in many solvent systems.

  • This compound: An amide with both a hydroxyl group and an amide linkage, making it a polar molecule, but generally less polar than the carboxylic acid starting material.

Recommended Starting Solvent Systems:

Solvent System ComponentsInitial Ratio (v/v)Rationale
Ethyl Acetate / Hexanes1:1A good starting point for many organic compounds. The ratio can be adjusted to fine-tune the polarity.[3]
Dichloromethane / Methanol9:1An alternative system, particularly useful for polar compounds.[2]

Optimization Strategy:

  • Initial Screening: Test the recommended starting solvent systems.

  • Adjusting Polarity:

    • If all spots remain near the baseline (low Rf), the eluent is not polar enough. Increase the proportion of the more polar solvent (e.g., increase ethyl acetate or methanol).

    • If all spots are near the solvent front (high Rf), the eluent is too polar. Increase the proportion of the less polar solvent (e.g., increase hexanes or dichloromethane).

  • Addressing Streaking of Benzoic Acid: Carboxylic acids often streak on silica TLC plates. To mitigate this, add a small amount (e.g., 1%) of a polar acidic solvent like acetic acid to the eluent.[2] This helps to suppress the ionization of the carboxylic acid, leading to a more defined spot.

  • Improving Elution of Ethanolamine: Highly basic compounds like amines can also interact strongly with the acidic silica gel. If ethanolamine remains at the baseline, adding a small amount (e.g., 1%) of a base like triethylamine to the eluent can improve its mobility.[2]

Step-by-Step TLC Procedure

Step 1: Preparation of the TLC Plate

  • With a pencil, gently draw a straight line across the TLC plate, approximately 1 cm from the bottom. This is the origin or baseline.

  • Mark three small, equidistant points on the baseline for spotting. Label them (e.g., 'SM' for Starting Material, 'Co' for Co-spot, and 'R' for Reaction Mixture).

Step 2: Sample Preparation and Spotting

  • Starting Material (SM) Lane: Dissolve a small amount of benzoic acid in a suitable volatile solvent (e.g., ethyl acetate). Using a capillary tube, apply a small spot of this solution to the 'SM' mark.

  • Reaction Mixture (R) Lane: At various time points during the reaction (e.g., t=0, 1h, 2h, etc.), withdraw a tiny aliquot of the reaction mixture.[7] Dilute this aliquot with a volatile solvent. Spot this diluted mixture onto the 'R' mark.

  • Co-spot (Co) Lane: On the central 'Co' mark, first spot the starting material solution, and then, after it has dried, spot the reaction mixture directly on top of it. The co-spot helps to confirm the identity of the starting material spot in the reaction lane.

Causality Behind Experimental Choices: Small, concentrated spots are crucial for good separation. Overloading the plate will lead to streaking and poor resolution. The co-spot is a self-validating mechanism to confidently track the disappearance of the starting material, even if the Rf values are close or if the reaction matrix affects the spot's migration.

Step 3: Development of the TLC Plate

  • Pour the chosen eluent into the developing chamber to a depth of about 0.5 cm.

  • Place a piece of filter paper in the chamber, ensuring it is wetted by the solvent. This saturates the chamber with solvent vapors, which improves the reproducibility of the Rf values.

  • Carefully place the spotted TLC plate into the chamber using forceps. Ensure the baseline is above the solvent level.

  • Cover the chamber with the lid and allow the solvent to ascend the plate by capillary action.

  • When the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.

Step 4: Visualization Since the reactants and product are likely colorless, visualization techniques are required.[8]

  • UV Light (Non-destructive):

    • View the dried plate under a UV lamp at 254 nm.[5][8] The aromatic ring in benzoic acid and this compound will absorb UV light, appearing as dark spots against the fluorescent green background of the plate.[9]

    • Gently circle the visible spots with a pencil.[10]

  • Chemical Staining (Destructive):

    • Iodine Chamber: Place the plate in a sealed chamber containing a few crystals of iodine. Most organic compounds will absorb the iodine vapor and appear as brown spots.[9] This method is generally non-destructive as the iodine will eventually sublime off the plate.

    • Potassium Permanganate (KMnO₄) Stain: This stain is effective for compounds that can be oxidized, such as alcohols and amines. Prepare a solution of KMnO₄ in water. Briefly dip the plate in the solution or spray it. Oxidizable compounds will appear as yellow or brown spots on a purple background.

    • Ninhydrin Stain: This stain is highly specific for primary and secondary amines, making it ideal for visualizing ethanolamine.[11] Prepare a ninhydrin solution (e.g., 0.2% in ethanol). Dip or spray the plate and gently heat with a heat gun. Amines will appear as colored spots (typically purple or pink).[11][12]

Diagram of the TLC Workflow

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_vis Visualization & Analysis Plate Prepare TLC Plate (Draw Baseline) Sample Prepare & Spot Samples (SM, Co, Reaction) Plate->Sample Chamber Prepare Developing Chamber (Eluent) Sample->Chamber Develop Develop Plate Chamber->Develop Dry Dry Plate & Mark Solvent Front Develop->Dry UV Visualize under UV Light (254 nm) Dry->UV Stain Apply Chemical Stain (e.g., KMnO₄, Ninhydrin) UV->Stain Analyze Calculate Rf Values & Interpret Results Stain->Analyze

Caption: Workflow for TLC monitoring of a chemical reaction.

Data Interpretation: Reading the Story on the Plate

The progress of the reaction is determined by observing the changes in the spot pattern over time.

  • t=0: The reaction lane ('R') should show a prominent spot corresponding to the starting material (benzoic acid).

  • As the reaction proceeds: The intensity of the starting material spot in the 'R' lane will decrease, while a new spot, corresponding to the this compound product, will appear and intensify.

  • Reaction Completion: The reaction is considered complete when the starting material spot is no longer visible in the 'R' lane.

Calculating the Retention Factor (Rf): The Rf value is a quantitative measure of a compound's migration on the TLC plate and is calculated as follows:

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

This value is characteristic of a compound in a specific solvent system on a particular stationary phase.[13]

Diagram of an Idealized TLC Plate for Reaction Monitoring

TLC_Reaction_Monitoring cluster_plate TLC Plate lane_sm SM lane_co Co lane_r R baseline ----------- Origin ----------- solvent_front --------- Solvent Front --------- sm_spot BA co_spot_sm BA co_spot_prod P r_spot_sm BA r_spot_prod P label_ba BA = Benzoic Acid label_p P = Product

Sources

Troubleshooting & Optimization

Preventing hydrolysis of benzoyl chloride in N-(2-Hydroxyethyl)benzamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Hydrolysis of Benzoyl Chloride

Introduction

The synthesis of N-(2-Hydroxyethyl)benzamide via the benzoylation of ethanolamine (2-aminoethanol) presents a classic chemoselectivity challenge. You are reacting Benzoyl Chloride (PhCOCl) , a moisture-sensitive electrophile, with a bifunctional nucleophile containing both an amine (–NH₂) and a hydroxyl (–OH) group.

The Primary Failure Mode: Hydrolysis. Benzoyl chloride is highly susceptible to nucleophilic attack by water, converting it into Benzoic Acid , which is a dead-end waste product. This not only lowers yield but complicates purification.

This guide provides the mechanistic understanding and validated protocols to minimize hydrolysis and ensure chemoselective N-acylation.

Module 1: The Chemistry (Mechanistic Insight)

To prevent hydrolysis, you must understand the kinetic competition occurring in your flask. Three nucleophiles are competing for the electrophilic carbonyl carbon of the benzoyl chloride.

The Kinetic Hierarchy (Nucleophilicity)
  • Amine (–NH₂): Most nucleophilic. Reacts fastest to form the desired Amide.

  • Hydroxyl (–OH): Moderately nucleophilic. Reacts to form the undesired Ester (O-acylation).

  • Water (H₂O): Least nucleophilic (neutral), but highly abundant in aqueous protocols. Reacts to form Benzoic Acid.[1]

Critical Insight: While water is the weakest nucleophile, Hydroxide ions (OH⁻) —present in basic buffers—are strong nucleophiles. If your pH is too high (>11), OH⁻ will outcompete the amine, causing rapid hydrolysis.

Reaction Pathway Diagram

The following diagram illustrates the competing pathways and the conditions that drive them.

ReactionPathways PhCOCl Benzoyl Chloride (Electrophile) Amide This compound (Target Product) PhCOCl->Amide Kinetic Control (Fastest @ 0°C) Acid Benzoic Acid (Hydrolysis Waste) PhCOCl->Acid Hydrolysis (High pH or Wet Solvent) Ester O-Benzoyl Ester (Side Product) PhCOCl->Ester O-Acylation (High Temp) Amine Ethanolamine (-NH2) Amine->Amide Water Water / OH- Water->Acid Alcohol Hydroxyl Group (-OH) Alcohol->Ester

Figure 1: Kinetic competition during benzoylation. Green path represents the desired N-acylation.

Module 2: The Aqueous Protocol (Schotten-Baumann)

Best for: Green chemistry requirements, large scale, ease of workup. Risk Level: High (requires strict pH control).

The Schotten-Baumann method uses a biphasic system (Water/DCM or Water/Ether) with an inorganic base to neutralize the HCl byproduct.[2]

The "Goldilocks" pH Zone
  • pH < 7: The amine is protonated (

    
    ) and loses nucleophilicity. Reaction stops.
    
  • pH > 11: Hydroxide (

    
    ) concentration is high. Hydrolysis becomes the dominant reaction.
    
  • Target pH: 8.0 – 10.0 . This maintains the amine in its free base form (

    
    ) while minimizing OH⁻ attack.
    
Validated Protocol
  • Preparation: Dissolve Ethanolamine (1.0 eq) in 10% NaOH (just enough to reach pH 10) in a flask. Cool to 0–5°C (Ice bath).

  • Addition: Add Benzoyl Chloride (1.05 eq) dropwise over 30–45 minutes.

    • Simultaneously add 10% NaOH dropwise to maintain pH at 8–10. Use a pH meter or phenolphthalein (faint pink is ideal; dark pink is too basic).

  • Reaction: Stir vigorously at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 1 hour.

  • Workup:

    • The product often precipitates as a white solid. Filter and wash with cold water.

    • If no precipitate: Extract with DCM. Wash organic layer with sat. NaHCO₃ (removes benzoic acid) and 0.1M HCl (removes unreacted amine).

Troubleshooting Table: Schotten-Baumann
SymptomProbable CauseCorrective Action
Low Yield / White Solid melts at 122°C Hydrolysis. pH was likely >11 or temp was too high. The solid is Benzoic Acid.Keep T < 5°C during addition. Monitor pH strictly (do not dump base in all at once).
Product is an Oil Impurities/Ester. O-acylation occurred due to high temp.Check NMR. If ester is present, hydrolyze it selectively by stirring in mild aqueous base (N-amide is stable, O-ester cleaves).
Fuming Reagent Bad Reagent. Benzoyl chloride has already hydrolyzed in the bottle.Distill Benzoyl Chloride before use or buy a fresh bottle.
Module 3: The Anhydrous Protocol

Best for: High-value synthesis, strict yield requirements, moisture-sensitive substrates. Risk Level: Low (if solvents are dry).

This method eliminates water entirely, using an organic base (Triethylamine or Pyridine) as the HCl scavenger.

Validated Protocol
  • Drying: Flame-dry glassware under

    
     flow. Use anhydrous DCM (Dichloromethane) or THF.
    
  • Setup: Dissolve Ethanolamine (1.0 eq) and Triethylamine (1.2 eq) in dry DCM. Cool to 0°C .[3][4]

    • Note: The base must be present before the acid chloride is added.

  • Addition: Dilute Benzoyl Chloride (1.0 eq) in a small volume of dry DCM. Add this solution dropwise to the amine mixture.

    • Why? Slow addition keeps the concentration of PhCOCl low, favoring the faster reaction with the amine over any trace moisture or the hydroxyl group.

  • Quench: After 2 hours, add water to quench unreacted PhCOCl.

  • Workup: Wash with 1M HCl (removes TEA and unreacted amine), then sat. NaHCO₃ (removes benzoic acid). Dry over

    
    .
    
Module 4: Frequently Asked Questions (FAQ)

Q: Why do I see two spots on my TLC even after purification? A: You likely have the O,N-diacyl byproduct (ester-amide). This happens if you used excess Benzoyl Chloride (>1.2 eq) or allowed the temperature to rise above 25°C. The hydroxyl group reacts after the amine is consumed.

  • Fix: Use exactly 1.0–1.05 equivalents of PhCOCl.

Q: Can I use Pyridine as both solvent and base? A: Yes, but be cautious. Pyridine is a nucleophilic catalyst. It forms an N-acylpyridinium intermediate which is more reactive than benzoyl chloride. While this speeds up the reaction, it also makes the system more sensitive to moisture (hydrolysis). Ensure your pyridine is strictly anhydrous (stored over KOH or molecular sieves).

Q: How do I remove the Benzoic Acid byproduct? A: Benzoic acid is the result of hydrolysis. It is highly soluble in basic water (as Benzoate) but insoluble in acidic water.

  • Schotten-Baumann:[5][6][7] It stays in the aqueous filtrate (basic).

  • Anhydrous: Wash your organic layer with saturated Sodium Bicarbonate (

    
    ). The benzoic acid will deprotonate, move to the water layer, and be washed away.
    
References
  • Vogel's Textbook of Practical Organic Chemistry , 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for Schotten-Baumann protocols).

  • Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. Oxford University Press, 2012. (Mechanistic grounding for nucleophilic acyl substitution).

  • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Kinetics of aminolysis vs hydrolysis).

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7412, Benzoyl Chloride. (Safety and Hydrolysis Data). [Link]

Sources

Technical Support Center: Resolving Phase Separation (Oiling Out) in N-(2-Hydroxyethyl)benzamide Purification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic Flowchart

The Problem: N-(2-Hydroxyethyl)benzamide (CAS: 24207-38-3) has a relatively low melting point (~52–55°C).[1][2] During recrystallization, researchers frequently encounter "oiling out"—a phenomenon where the product separates as a solute-rich liquid phase (oil) rather than a solid crystal lattice.[3][4] This Liquid-Liquid Phase Separation (LLPS) occurs because the metastable oiling boundary is crossed before the stable crystalline solubility curve.

Immediate Action: Do not discard the oil. It is not a failure; it is a supercooled liquid state of your product. Follow the diagnostic logic below to determine the remediation path.

Figure 1: Oiling Out Diagnostic Workflow

OilingOutWorkflow Start Observation: Product separates as liquid droplets CheckTemp Check Internal Temperature (Ti) Start->CheckTemp DecisionTemp Is Ti > 55°C? CheckTemp->DecisionTemp HighTempPath Normal Phase Separation DecisionTemp->HighTempPath Yes LowTempPath True 'Oiling Out' (LLPS) DecisionTemp->LowTempPath No Action1 Cool to < 45°C HighTempPath->Action1 Product is molten (Above MP) Action2 Reheat to dissolve, then Seed @ 48°C LowTempPath->Action2 If Purity High CheckImpurity Check Purity (TLC/HPLC) LowTempPath->CheckImpurity Product is supercooled ImpurityDecision High Impurity Load? CheckImpurity->ImpurityDecision Action3 Perform Liquid-Liquid Extraction first ImpurityDecision->Action3 Yes (>10% Impurity) Action4 Proceed to Solvent Screening (Table 1) ImpurityDecision->Action4 No (Clean Crude)

Caption: Decision matrix for distinguishing between simple melting (Ti > MP) and kinetic oiling out (Ti < MP), guiding the user toward seeding or pre-purification.

Technical Analysis: Why This Happens

To solve this permanently, you must understand the thermodynamics driving the failure.

The Mechanism: Metastable Zone Width (MSZW)

For this compound, the "oil" phase is a metastable state.[1]

  • Melting Point Depression: Impurities (unreacted ethanolamine, benzoyl chloride byproducts) act as cryoscopic agents, lowering the effective melting point of your product from 55°C to perhaps 40°C or lower.

  • The Gap: If you cool a saturated solution rapidly, the solution concentration remains high. You cross the Liquid-Liquid Spinodal line before you cross the Crystal Nucleation line. The system lowers its energy by separating into an oil (disordered liquid) rather than a crystal (ordered solid) because forming an oil requires less activation energy than organizing a lattice.

Critical Data Points
ParameterValueImplication
Melting Point ~52–55°CProcess temperature must be strictly controlled.[1][2] Crystallization should occur below 50°C but above the oiling threshold.
Solubility High in EtOH, MeOHAlcohols are "Good Solvents" but often too powerful, leading to high supersaturation and oiling.
Solubility Low in Hexane, TolueneThese are "Anti-Solvents." Adding them too fast triggers oiling.
Hygroscopicity ModerateThe hydroxyl group attracts water. Wet solvents promote oiling.

Standard Operating Procedure (SOP)

Protocol: Seeded Cooling Crystallization Use this protocol to bypass the oil phase entirely.

Reagents:

  • Crude this compound[1]

  • Solvent A: Ethyl Acetate (Good solvent)[1]

  • Solvent B: n-Heptane or Hexanes (Anti-solvent)[1]

  • CRITICAL: Seed crystals (See FAQ if you lack these).

Step-by-Step Workflow:

  • Dissolution (T = 60°C):

    • Place crude solid in a flask.

    • Add Ethyl Acetate (approx. 2-3 mL per gram of solid).[1]

    • Heat to 60°C (slightly above MP is acceptable for dissolution). Stir until clear.

    • Note: If a lower layer of heavy oil remains, you have significant impurities. Decant the top organic layer and discard the heavy bottom oil.

  • Initial Cooling (T = 45–48°C):

    • Cool the solution slowly to 48°C.

    • Stop stirring or stir very gently (low shear).

    • Checkpoint: The solution should be clear. If it is cloudy/oily, reheat and add 10% more Ethyl Acetate.

  • Seeding (The Control Point):

    • At 48°C (which is below the MP but above the likely oiling point), add 0.5 - 1.0 wt% of pure seed crystals.

    • Observation: The seeds should not dissolve. If they do, the solution is undersaturated; cool further to 45°C and re-seed.

  • Aging (Isothermal):

    • Hold the temperature at 45–48°C for 30–60 minutes.

    • This allows the crystal surface area to grow, consuming the supersaturation that would otherwise generate oil.

  • Anti-Solvent Addition (Optional but Recommended):

    • Slowly add n-Heptane dropwise.[1]

    • Ratio: Target a final 1:1 or 1:2 ratio of EtOAc:Heptane.

    • Rate: If oil droplets appear, STOP addition. Wait for droplets to redissolve or crystallize on the seeds.

  • Final Cooling:

    • Cool to 0–5°C at a rate of 10°C/hour.

    • Filter the resulting white needles/plates. Wash with cold 1:2 EtOAc:Heptane.

Troubleshooting & FAQs

Q1: I don't have seed crystals. How do I generate the first batch? A: You must force a "Crash Crystallization" on a small aliquot.

  • Take 100 mg of your oily crude.

  • Dissolve in minimum Ethyl Acetate.

  • Place on a watch glass or in a vial.

  • Add a drop of hexane.

  • Scratch the glass vigorously with a metal spatula or glass rod. The mechanical energy often overcomes the nucleation barrier.

  • Allow the solvent to evaporate completely. The residue should contain solids. Use these "ugly" solids as seeds for the main batch.

Q2: The product oils out immediately when I add the anti-solvent. A: You are generating supersaturation too fast.

  • Fix 1: Reduce the anti-solvent addition rate.

  • Fix 2: Increase the temperature of the anti-solvent. Add hot heptane to the hot solution, then cool the mixture together. This prevents local cold spots where oiling triggers.

Q3: The oil solidified into a hard block at the bottom of the flask. A: This is "Oiled-then-Crystallized" material.[1] It traps impurities.[4][5]

  • Remedy: You must re-dissolve this. Add fresh solvent, heat to reflux until the block dissolves, and restart the protocol using the Seeding step. Do not accept the block; it will have low purity.

Q4: Can I use Ethanol/Water? A: While this compound is soluble in ethanol, water is risky.[1]

  • Risk: The hydroxyl group makes the molecule hydrophilic. Water often stabilizes the oil phase.

  • Risk: High temperatures in water can lead to hydrolysis of the amide bond back to benzoic acid and ethanolamine.

  • Recommendation: Stick to EtOAc/Heptane or IPA/IPAc (Isopropyl Acetate) systems.

References

  • Physical Properties & Synthesis

    • This compound (CAS 24207-38-3).[1] PubChem Database.[6] National Center for Biotechnology Information.

    • [6]

  • Bonnet, P., et al. (2003). Oiling Out and Agglomeration in Crystallization. Chemical Engineering Research and Design.
  • Purification Strategies

    • BenchChem Technical Support.[7][8] Recrystallization of Amides and Hydroxy-benzamides.

    • [1]

  • General Solubility Data

    • Sigma-Aldrich Product Specification: this compound.[1]

    • [1]

Sources

N-(2-Hydroxyethyl)benzamide stability and degradation pathways

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-(2-Hydroxyethyl)benzamide Stability

Executive Summary: The Molecule at a Glance

This compound (HEB) is a structural motif commonly found as a linker in drug conjugates, a model compound for serine-protease inhibitors, and an intermediate in organic synthesis.

While generally stable under ambient conditions, HEB possesses two distinct chemical vulnerabilities that define its degradation profile:

  • The Amide Linkage: Susceptible to hydrolysis (cleavage) under pH extremes.

  • The 1,2-Amino Alcohol Motif: Susceptible to N-to-O acyl migration , a reversible rearrangement often mistaken for hydrolysis or impurity formation during acidic workups.

This guide provides the protocols to distinguish between these pathways and troubleshoot stability issues in your experiments.

Troubleshooting Guide: Common Issues & Solutions

Issue 1: "I see a new, transient peak appearing in my HPLC chromatogram after acid quenching, but it disappears when I neutralize the sample."

Diagnosis: You are likely observing N-to-O Acyl Migration , not hydrolysis. The Mechanism: In strong acidic environments (pH < 2), the amide nitrogen is protonated (or the carbonyl oxygen is activated), allowing the neighboring hydroxyl group to attack the carbonyl carbon. This rearranges the molecule from the stable Amide (N-benzoylethanolamine) to the labile Ester (O-benzoylethanolamine ammonium salt). Why it disappears: This reaction is reversible. Upon neutralization (pH > 7), the free amine is regenerated, which rapidly attacks the ester carbonyl, snapping the molecule back to the thermodynamically stable amide form.

Action Plan:

  • Verification: Analyze the sample immediately after acidification and again after adjusting pH to 7.0–8.0. If the peak reverts to the parent HEB peak, it is the O-acyl isomer.

  • Prevention: Avoid using strong mineral acids (HCl, H₂SO₄) for quenching if immediate analysis isn't possible. Use weaker acids (Acetic acid, Formic acid) or analyze immediately.

Issue 2: "My peak area is decreasing over time in basic buffer (pH > 10), and I see two new stable peaks."

Diagnosis: Irreversible Base-Catalyzed Hydrolysis . The Mechanism: Hydroxide ions (OH⁻) act as nucleophiles, attacking the amide carbonyl directly. The leaving group is the ethanolamine anion (which rapidly protonates). Products: Benzoic Acid (elutes early in RP-HPLC) and Ethanolamine (often not detected by UV unless derivatized).

Action Plan:

  • Quantification: Monitor the formation of Benzoic Acid at 230 nm.

  • Mitigation: Store stock solutions in neutral buffers (PBS, pH 7.4) or at low temperature (4°C). Avoid carbonate buffers at high pH.

Issue 3: "I observe a small impurity eluting slightly later than the main peak in samples exposed to air/light."

Diagnosis: Oxidative Degradation .[1][2][3][4][5] The Mechanism: The primary alcohol on the ethyl chain is susceptible to oxidation, forming N-(2-oxoethyl)benzamide (aldehyde) or Hippuric acid (carboxylic acid derivative) under harsh conditions. Action Plan:

  • Confirmation: Treat a sample with a mild reducing agent (e.g., Sodium Borohydride). If the peak disappears (reverts to alcohol), it was an oxidation product.

  • Storage: Store solid material under inert gas (Argon/Nitrogen) and protect solutions from light.

Visualizing the Pathways

The following diagram maps the degradation logic. Use this to interpret your LC-MS or HPLC data.

HEB_Degradation HEB N-(2-Hydroxyethyl) benzamide (Parent) Ester O-Benzoylethanolamine (Salt Form) HEB->Ester Strong Acid (pH < 2) N-to-O Migration Benzoic Benzoic Acid + Ethanolamine HEB->Benzoic Hydrolysis (Strong Acid/Base + Heat) Oxidation N-(2-Oxoethyl)benzamide (Aldehyde) HEB->Oxidation Oxidative Stress (H2O2 / Light) Ester->HEB Neutral/Base (pH > 7) O-to-N Migration (Rapid) Ester->Benzoic Hydrolysis (Prolonged Acid)

Caption: Figure 1. Degradation pathways of HEB. Note the reversible nature of the N-to-O migration versus the irreversible hydrolysis.

Experimental Protocols

Protocol A: Forced Degradation Study (Stress Testing)

Purpose: To validate stability-indicating analytical methods.[6]

Stress ConditionReagents / ConditionsDurationExpected Outcome
Acid Hydrolysis 0.1 M HCl, 60°C4–24 HoursFormation of Benzoic Acid; Potential O-acyl isomer transiently.
Base Hydrolysis 0.1 M NaOH, 60°C2–8 HoursRapid formation of Benzoic Acid.
Oxidation 3% H₂O₂, RT24 HoursPotential aldehyde/acid formation (minor).
Thermal 80°C (Solid State)7 DaysMinimal degradation (HEB is thermally robust).
Photostability UV/Vis (1.2M lux hours)24 HoursMinor degradation possible.
Protocol B: HPLC Method for Impurity Profiling

Purpose: Separate Parent, Hydrolysis products, and Rearrangement products.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[7]

  • Gradient:

    • 0 min: 5% B

    • 10 min: 90% B

    • 12 min: 90% B

    • 12.1 min: 5% B (Re-equilibrate)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 225 nm (Amide/Benzoyl absorption max).

  • Retention Order (Typical):

    • Ethanolamine (Void volume, often invisible).

    • Benzoic Acid (Early eluting, pH dependent).

    • HEB (Parent) .

    • Oxidation impurities (Variable).

Deep Dive: The N-to-O Migration Mechanism

Understanding this mechanism is critical for accurate data interpretation.

  • Protonation: In acid, the amide oxygen is protonated.

  • Cyclization: The hydroxyl oxygen attacks the carbonyl carbon, forming a 5-membered oxazolidine-like tetrahedral intermediate.

  • Cleavage: The C-N bond breaks (favored in acid because the amine leaves as a protonated ammonium species).

  • Result: You now have an ester with a pendant ammonium group.

  • Reversal: When you raise the pH, the ammonium deprotonates to a free amine. Due to the "proximity effect," this amine intramolecularly attacks the ester carbonyl, reforming the amide bond (which is thermodynamically more stable by ~5-10 kcal/mol).

Migration_Mechanism Step1 Amide Form (Neutral) Stable Step2 Tetrahedral Intermediate (5-membered ring) Step1->Step2 H+ / Cyclization Step2->Step1 C-O Bond Break Step3 Ester Form (Acidic) Metastable Step2->Step3 C-N Bond Break Step3->Step2 pH Neutralization

Caption: Figure 2. Kinetic cycle of N-to-O migration. The reaction is driven by pH changes.

References

  • BenchChem. (2025).[1][3] this compound: Synthetic Pathways and Stability Profile. Retrieved from 8

  • National Institutes of Health (NIH). (2018). Amide-forming chemical ligation via O-acyl hydroxamic acids (Mechanism of O-to-N acyl shift).[9][10] Retrieved from 10

  • SIELC Technologies. (2025). Separation of 2-Amino-N-(2-hydroxyethyl)benzamide on Newcrom R1 HPLC column. Retrieved from 7

  • Khan Academy. (2014).[11] Acid and base-catalyzed hydrolysis of amides.[1] Retrieved from 11[11]

Sources

Challenges in the scale-up of N-(2-Hydroxyethyl)benzamide production

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scale-Up Paradox

You are likely here because a protocol that worked flawlessly on a 5-gram scale in the R&D lab is failing at the kilogram or pilot scale. N-(2-Hydroxyethyl)benzamide (also known as N-benzoylethanolamine) is deceptively simple. Its synthesis involves a basic amidation, yet it sits in a "Goldilocks zone" of physical properties—a low melting point (~60–64°C) and high viscosity—that creates unique engineering challenges during scale-up.

This guide addresses the three critical failure modes encountered during the transition from bench to pilot plant: Thermodynamic Control , Chemo-Selectivity (N- vs. O-acylation) , and Crystallization Dynamics (Oiling Out) .

Module 1: Reaction Engineering & Thermodynamics

Q: Why is my reaction stalling at 80-90% conversion despite extended reflux times?

A: You are likely fighting Le Chatelier’s principle in the methyl benzoate route, or mass transfer limitations in the benzoyl chloride route.

Scenario A: The Methyl Benzoate Route (Preferred for Scale-Up)

Reagents: Methyl Benzoate + Ethanolamine (Neat or in high-boiling solvent)

At scale, the removal of methanol is the rate-determining step. In a flask, the surface-area-to-volume ratio allows efficient passive distillation. In a 50L+ reactor, methanol entrainment in the viscous ethanolamine matrix slows the forward reaction.

Troubleshooting Protocol:

  • Switch from Passive Reflux to Active Stripping: Do not rely on simple distillation. Use a nitrogen sweep (sparging) to mechanically disrupt the surface tension and carry methanol out of the reactor.

  • Temperature Ramp: The reaction requires ~150°C to push to completion. Ensure your reactor’s heat transfer fluid (HTF) capacity can maintain this without creating hot spots that degrade the product.

Scenario B: The Benzoyl Chloride Route (R&D/Small Scale)

Reagents: Benzoyl Chloride + Ethanolamine + Base

Warning: This route is generally discouraged for multi-kilogram scale-up due to the violent exotherm and stoichiometric salt generation.

Critical Control Parameter (CCP): If you must use this route, the addition rate of benzoyl chloride is your primary safety control. You must calculate the Accumulation Limit . If the reaction temperature spikes >10°C above setpoint, stop addition immediately.

Comparative Data: Route Selection
FeatureMethyl Benzoate RouteBenzoyl Chloride Route
Atom Economy High (Byproduct: Methanol)Low (Byproduct: HCl/Salt)
Thermal Risk Low (Endothermic/Neutral)High (Strong Exotherm)
Reaction Time Slow (5–10 hours)Fast (< 1 hour)
Purification Distillation/CrystallizationAqueous Wash + Crystallization
Scale Suitability Pilot/Manufacturing Lab/Small Pilot

Module 2: Chemo-Selectivity (N- vs. O-Acylation)

Q: I am seeing a persistent impurity at RRT 1.2. Is this the O-acylated ester?

A: Yes. While amines are more nucleophilic than alcohols, thermodynamic conditions at scale can favor the formation of 2-aminoethyl benzoate (O-acylation) or the N,O-bis-benzoylated impurity.

The Mechanism: Under neutral/basic conditions, the amine (N) attacks the carbonyl. However, if the reaction mixture becomes locally acidic (e.g., poor mixing of base in the Chloride route) or significantly overheated (Ester route), the oxygen (O) competes.

Visualization of Competitive Pathways:

ReactionPathways Start Benzoyl Source (Ester or Chloride) Intermediate Tetrahedral Intermediate Start->Intermediate + Ethanolamine Amine Ethanolamine Amine->Intermediate Product This compound (Target) Intermediate->Product Kinetic Control (Fast, Low T) Impurity_O O-Acyl Impurity (Ester) Intermediate->Impurity_O Acidic pH or High T Impurity_Bis N,O-Bis-benzoylated Impurity Product->Impurity_Bis + Excess Benzoyl Source Impurity_O->Product O-to-N Migration (Base Catalyzed)

Figure 1: Reaction pathways showing the competition between N-acylation (Target) and O-acylation (Impurity). Note the potential for O-to-N migration under basic conditions.

Corrective Action:

  • The "Raptis" Rearrangement: If O-acylation is high, treat the crude mixture with mild aqueous base (pH 9–10) at 40°C. This catalyzes the intramolecular

    
     acyl migration, converting the impurity back into the desired product.
    
  • Stoichiometry: Ensure a slight excess of ethanolamine (1.05 eq). The free amine acts as a base to suppress O-acylation.

Module 3: Isolation & "Oiling Out"

Q: My product won't crystallize. It separates as a sticky oil at the bottom of the reactor. How do I fix this?

A: You are encountering "Oiling Out" (Liquid-Liquid Phase Separation or LLPS). This occurs because the melting point of this compound (~60–64°C) is very close to standard crystallization temperatures. If the supersaturation is too high at a temperature above the melting point, the product separates as a liquid.

The Protocol: Controlled Cooling Crystallization

Objective: Stay within the Metastable Zone Width (MSZW).

  • Solvent Selection: Switch to a Toluene/Heptane system or Ethyl Acetate/Heptane . Avoid pure water or ethanol for initial crystallization as they often lead to supersaturation spikes.

  • Seeding Temperature:

    • Cool the mixture to 58°C (Just below MP).

    • Add seed crystals (0.5 wt%).

    • Hold for 1 hour. Do not cool further until a seed bed is visible.

  • Cooling Ramp:

    • Once the bed is established, cool at 5°C/hour to 20°C.

    • Why? Rapid cooling generates high supersaturation, pushing the system back into the "oiling out" region.

Process Flow Diagram (PFD) for Scale-Up:

ProcessFlow Reactor Reactor (50L+) Temp: 150°C N2 Sparge Distillation Methanol Removal (Continuous) Reactor->Distillation Vapor Cooling Cool to 65°C (Above MP) Reactor->Cooling Crude Melt Seeding Seeding Point Temp: 58°C (Critical Step) Cooling->Seeding Crystallizer Controlled Cooling 5°C/hr -> 20°C Seeding->Crystallizer Slurry Filtration Filtration & Drying (Vacuum < 40°C) Crystallizer->Filtration

Figure 2: Optimized Process Flow Diagram highlighting the critical Seeding Point to prevent oiling out.

Module 4: Handling & Safety

Q: The transfer line from the reactor to the filter is plugging. Why?

A: The product solidifies at ~60°C. Uninsulated transfer lines act as heat sinks.

  • Solution: All transfer lines must be heat-traced to 70°C .

  • Pre-heating: The filter housing must be pre-warmed. If the hot solution hits a cold filter plate, it will "crash out" instantly, blinding the filter cloth.

References

  • Synthesis of N-(2-hydroxyethyl)-4-hydroxybenzamide. PrepChem. Detailed protocol for the methyl ester aminolysis route including thermal parameters.

  • Large-Scale Amidations in Process Chemistry. Scribd / Process Chemistry Review. Analysis of reagent selection and safety profiles for amidation scale-up.

  • This compound Properties & Safety. Sigma-Aldrich. Physical property data (MP, Solubility) and GHS safety classifications.

  • Chemoselective Acylation of Nucleosides (Analogous Chemistry). National Institutes of Health (PMC). Mechanistic insight into N- vs O-acylation selectivity and the role of base/temperature.

N-(2-Hydroxyethyl)benzamide synthesis workup and purification issues

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-(2-Hydroxyethyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the workup and purification of this compound. Our focus is on providing not just procedural steps, but the underlying chemical logic to empower you to make informed decisions in your own laboratory settings.

Troubleshooting Guide: Workup & Purification

This section addresses specific, common problems encountered during the isolation and purification of this compound, particularly following a Schotten-Baumann synthesis from benzoyl chloride and ethanolamine.

Problem 1: A Persistent Emulsion Forms During Aqueous Extraction.

Q: I've quenched my reaction and moved to a separatory funnel, but I can't get a clean separation between my organic and aqueous layers. A thick, milky emulsion has formed at the interface. What's causing this and how can I resolve it?

A: Emulsion formation is a frequent issue in biphasic workups and is typically caused by the presence of surfactant-like species that stabilize the suspension of microscopic droplets of one phase within the other. In this synthesis, unreacted ethanolamine or the product itself, which has both polar (hydroxyl, amide) and non-polar (benzene ring) regions, can act as emulsifying agents.

Causality & Solution Workflow:

The goal is to disrupt the stability of the emulsion. This can be achieved by altering the ionic strength or polarity of the aqueous phase.

  • Step 1: Patience and Mechanical Agitation. Allow the separatory funnel to stand undisturbed for 10-20 minutes. Gentle swirling or tapping of the funnel can sometimes encourage the layers to coalesce.[1][2]

  • Step 2: Increase Ionic Strength ("Salting Out"). Add a saturated solution of sodium chloride (brine) or solid NaCl to the funnel and gently invert several times.[3][4] The increased ionic strength of the aqueous layer makes it more polar, forcing the organic components out and breaking the emulsion.[3]

  • Step 3: Filtration. As a last resort, the entire mixture can be filtered through a pad of Celite® or glass wool. This physically disrupts the droplets, often leading to separation upon collection.

Caption: Decision workflow for breaking an emulsion.

Problem 2: The Crude Product is an Oil or Gummy Solid, Not a Crystalline Powder.

Q: After evaporating the organic solvent, my product is a sticky oil instead of the expected white solid. Why did this happen and how can I solidify it?

A: Obtaining an oily product suggests the presence of significant impurities that are disrupting the crystal lattice formation of the desired this compound.

Potential Causes & Solutions:

  • Residual Solvent: The most common cause is trapped solvent.

    • Solution: Place the flask under high vacuum for several hours. Gentle heating (e.g., a 40°C water bath) can accelerate solvent removal, but be cautious not to melt the product if it has a low melting point (literature MP is ~58°C).[5]

  • Excess Starting Material or Side Products: Unreacted benzoyl chloride may have hydrolyzed to benzoic acid, or excess ethanolamine may be present.[6] The O-acylated side product, 2-aminoethyl benzoate, could also be a contaminant.

    • Solution: The crude oil should be redissolved in an appropriate organic solvent (like ethyl acetate or dichloromethane) and subjected to a thorough aqueous workup.

      • Wash with a dilute acid (e.g., 1M HCl) to remove basic impurities like ethanolamine.[6]

      • Wash with a dilute base (e.g., saturated sodium bicarbonate) to remove acidic impurities like benzoic acid.[6]

      • Wash again with brine to remove residual water, then dry the organic layer over anhydrous sodium sulfate or magnesium sulfate before evaporation.

  • High Impurity Load Preventing Crystallization: If the above steps fail, the product may require purification before it will crystallize.

    • Solution: Attempt to induce crystallization by "trituration." Add a small amount of a non-polar solvent in which the product is poorly soluble (e.g., hexanes or diethyl ether) to the oil. Vigorously scratch the side of the flask with a glass rod at the solvent-oil interface. This can provide the energy needed for nucleation.[7] If this fails, column chromatography is the next logical step.

Problem 3: Low Yield After Recrystallization.

Q: I successfully recrystallized my product, but my final yield is very low. Where did my product go?

A: Low recovery from recrystallization is a classic problem that usually points to an issue with solvent selection or procedural execution.

Root Causes & Corrective Actions:

  • Incorrect Solvent Choice: The ideal recrystallization solvent should dissolve the compound well when hot, but poorly when cold.[8] If the compound is too soluble in the cold solvent, a significant portion will remain in the mother liquor after cooling.

    • Action: Before committing your entire batch, perform small-scale solvent screening tests. Test solvents like water, acetone, ethyl acetate, toluene, or mixtures thereof. This compound has been reported to crystallize from acetone.[9]

  • Using Too Much Solvent: Dissolving the crude product in an unnecessarily large volume of hot solvent is a very common mistake.[8] This means the solution will not be supersaturated upon cooling, preventing efficient crystallization.

    • Action: Add the hot solvent in small portions (aliquots) to the crude solid, waiting for the solution to boil between additions, until the solid just dissolves.[10][11]

  • Cooling Too Quickly: Rapid cooling (e.g., plunging a hot flask directly into an ice bath) promotes the formation of small, often impure crystals and can trap impurities.

    • Action: Allow the hot, filtered solution to cool slowly to room temperature on the benchtop. Once it has reached room temperature and crystals have formed, then place it in an ice bath to maximize recovery.[10]

Frequently Asked Questions (FAQs)

Q1: What are the most likely side products in a Schotten-Baumann synthesis of this compound?

A1: The Schotten-Baumann reaction, while robust, can generate several key impurities depending on the conditions:

  • Benzoic Acid: This forms from the hydrolysis of the highly reactive benzoyl chloride if any water is present in the reaction.[12][13][14] Ensuring anhydrous conditions is key to minimizing this.

  • O-acylated product (2-aminoethyl benzoate): The hydroxyl group of ethanolamine can also be acylated by benzoyl chloride. This is typically a minor product as the amine is a more potent nucleophile, but it can form.

  • Di-acylated product (N-benzoyl-N-(2-benzoyloxyethyl)amine): If a large excess of benzoyl chloride is used, both the amine and hydroxyl groups can be acylated.[15][16]

Q2: How do I choose the best solvent system for recrystallization?

A2: The principle of "like dissolves like" is a good starting point.[17] this compound is a moderately polar molecule. A good solvent will have a steep solubility curve with respect to temperature.[8][18]

Solvent Selection Protocol:

  • Place ~20-30 mg of your crude product into a small test tube.

  • Add a few drops of the candidate solvent at room temperature. If it dissolves immediately, the solvent is too good and will lead to poor recovery.

  • If it doesn't dissolve, heat the mixture to the solvent's boiling point. If it dissolves, it's a potential candidate.

  • Cool the test tube to room temperature and then in an ice bath. Abundant crystal formation indicates a good solvent.

SolventPolarityBoiling Point (°C)Suitability Notes
WaterHigh100Product may have some solubility due to -OH and amide groups. Good for removing inorganic salts.
AcetoneMedium-High56Has been reported as a successful recrystallization solvent for a similar compound.[9]
Ethyl AcetateMedium77A common solvent for amides. Good for removing more non-polar impurities.
TolueneLow111May be a good choice if the product is sparingly soluble. The high boiling point can be a drawback.
Heptane/HexaneVery Low98 / 69Product is likely insoluble. Can be used as an "anti-solvent" in a mixed-solvent system.

Q3: What is the best way to monitor the purity of my product at each stage?

A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring reaction progress and assessing purity.

  • Stationary Phase: Use standard silica gel plates (Silica Gel 60 F254).

  • Mobile Phase (Eluent): A good starting point is a mixture of a moderately polar solvent and a non-polar solvent. For this compound, a 50:50 mixture of Ethyl Acetate:Hexanes is a reasonable starting point. Adjust the ratio to achieve good separation (Rf of the product between 0.3-0.5).

  • Visualization: Visualize the spots under a UV lamp at 254 nm. The benzamide group is a strong UV chromophore. You can also use staining agents like potassium permanganate.

By comparing the TLC of your crude material to the purified product, you can visually confirm the removal of impurities. The disappearance of the starting material spot and other side product spots indicates successful purification.

Detailed Protocols

Protocol 1: Standard Aqueous Workup
  • Once the reaction is complete, cool the reaction mixture to room temperature.

  • If the reaction was run in an organic solvent, dilute it with an equal volume of an extraction solvent (e.g., ethyl acetate). If the reaction was run in an aqueous base, proceed to extraction.

  • Transfer the mixture to a separatory funnel.

  • Acid Wash: Add an equal volume of 1M HCl. Stopper the funnel, invert, and vent. Shake gently at first, then more vigorously, venting frequently. Allow the layers to separate and drain the lower aqueous layer. This step removes unreacted ethanolamine.

  • Base Wash: Add an equal volume of saturated NaHCO3 solution. Shake and vent as before. Allow layers to separate and drain the lower aqueous layer. This step removes benzoic acid.

  • Brine Wash: Add an equal volume of saturated NaCl solution. Shake and vent. This removes the bulk of the dissolved water from the organic layer.

  • Drain the organic layer into a clean Erlenmeyer flask.

  • Drying: Add a scoop of anhydrous drying agent (e.g., Na2SO4 or MgSO4), swirl, and let it stand for 10-15 minutes. The drying agent should move freely when swirled, indicating the solution is dry.

  • Filter or decant the dried organic solution away from the drying agent into a pre-weighed round-bottom flask.

  • Remove the solvent under reduced pressure using a rotary evaporator.

Caption: Standard aqueous workup procedure.

References

  • PrepChem. (n.d.). Synthesis of N-(2-hydroxyethyl)-4-hydroxybenzamide.
  • ChemicalBook. (n.d.). This compound.
  • BenchChem. (n.d.). This compound | 16405-21-3.
  • BenchChem. (n.d.). Technical Support Center: N-(1-hydroxypropan-2-yl)benzamide Purification.
  • National Center for Biotechnology Information. (n.d.). 2-Hydroxy-N-(2-hydroxyethyl)benzamide. PubMed Central (PMC), NIH.
  • University of California, Davis. (n.d.).
  • PubChem. (n.d.). N,n-bis(2-hydroxyethyl)benzamide (C11H15NO3). PubChem Lite.
  • Preprints.org. (2021). The pseudo-symmetric N-benzyl hydroxyethylamine core in a new series of heteroarylcarboxyamide HIV-1 Pr inhibitors.
  • Google Patents. (n.d.). CN103012188A - 2,5-dihydroxy-N-(2-hydroxyethyl)
  • University of Rochester, Department of Chemistry. (n.d.).
  • Spectro Scientific. (n.d.).
  • BenchChem. (n.d.).
  • Poznan University of Technology. (n.d.). Hydrolysis of Benzoyl Chloride.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • AZoM. (2018).
  • ResearchGate. (2025). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.
  • Wikipedia. (n.d.). Schotten–Baumann reaction.
  • SciSpace. (n.d.). The mechanism of the hydrolysis of benzyl chloride.
  • SIELC. (n.d.). Separation of 2-Amino-N-(2-hydroxyethyl)benzamide on Newcrom R1 HPLC column.
  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation.
  • BenchChem. (n.d.). "N-(2-aminoethyl)
  • Spiral. (n.d.). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.
  • Biotage. (2023). Tackling emulsions just got easier.
  • PubChem. (n.d.). N,N-Bis(2-hydroxyethyl)benzamide | C11H15NO3 | CID 94109.
  • Journal of Chemical Education. (n.d.).
  • Reddit. (2024).
  • Reddit. (2018). Breaking emulsions. r/chemistry.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Emulsions.
  • ResearchGate. (n.d.).
  • Google Patents. (n.d.). US3557222A - Hydrolysis of benzyl chloride to benzyl alcohol.
  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
  • Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use.
  • YouTube. (2023). Preparation of Carboxylic acid |Benzoic acid | Hydrolysis| Benzoyl chloride.
  • L.S. College, Muzaffarpur. (2020). Schotten–Baumann reaction.
  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
  • Name of Reaction. (n.d.). Schotten-Baumann Reaction.
  • BenchChem. (n.d.). Solubility of 4-benzoylbenzamide in common organic solvents.
  • Scholars Research Library. (n.d.). Der Pharma Chemica.

Sources

Technical Support Center: Forced Degradation of N-(2-Hydroxyethyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Stability Support Hub. Subject Molecule: N-(2-Hydroxyethyl)benzamide (HEB) CAS: 6289-77-6 Regulatory Framework: ICH Q1A(R2), ICH Q1B

Introduction: The Molecule & The Mission

You are likely here because your mass balance is failing, or an unknown peak is appearing at a relative retention time (RRT) you cannot identify. This compound (HEB) appears simple—a benzamide core with a hydroxyethyl tail—but this bifunctionality creates specific degradation traps often missed in standard protocols.

This guide moves beyond generic "add acid and heat" instructions. It addresses the mechanistic specificities of HEB, particularly the competition between hydrolysis (cleavage) and cyclization (ring formation), and the analytical challenges of detecting non-chromophoric degradants.

Module 1: Hydrolytic Degradation (Acid/Base Stress)

The Core Issue: The "Invisible" Fragment

User Question: "I see the loss of my parent peak under acidic stress (1N HCl, 60°C), and I see a new peak at RRT ~0.4. However, my mass balance is only ~60%. Where did the rest of the molecule go?"

Technical Diagnosis: You are likely detecting Benzoic Acid , but missing Ethanolamine .

  • Mechanism: Amide hydrolysis cleaves the C-N bond.[1]

    • Fragment A: Benzoic Acid (UV Active, strong chromophore).

    • Fragment B: Ethanolamine (UV Inactive/Weak).

  • Why you missed it: Ethanolamine lacks a conjugated

    
    -system. It has negligible absorbance above 200 nm. If your HPLC method uses UV detection at 254 nm, Ethanolamine is invisible.
    

Troubleshooting Protocol:

IssueRoot CauseCorrective Action
Low Mass Balance Ethanolamine is UV-silent.[2]Option A: Use a universal detector (CAD, ELSD, or RI).Option B: Derivatize with FMOC-Cl or OPA (fluorescence detection).Option C: Use LC-MS (SIM mode for Ethanolamine, m/z ~62).
Precipitation Benzoic Acid insolubility.Benzoic acid has a pKa of ~4.2. In 1N HCl (pH < 1), it is protonated and insoluble in water. Add Acetonitrile/Methanol (at least 30-40%) to the diluent to solubilize the degradant.
Rate Stalling Thermodynamic stability.Benzamides are resonance-stabilized. If 60°C is insufficient, increase to 80°C or use 2N-5N HCl. Note: Base hydrolysis is generally slower than acid hydrolysis for this molecule.

Module 2: Thermal Stress & The "Hidden" Cyclization

The Core Issue: The "Heine" Reaction Trap

User Question: "I stressed the solid substance at 100°C. I see a new peak (M-18) that is NOT Benzoic acid. It elutes later than the parent. What is it?"

Technical Diagnosis: You have triggered an intramolecular cyclodehydration , forming 2-Phenyl-2-oxazoline .

  • Mechanism: Unlike simple amides, N-(2-hydroxyethyl) amides have an internal nucleophile (the -OH group). Under heat and anhydrous conditions, the oxygen attacks the amide carbonyl, expelling water to form a 5-membered oxazoline ring.

  • Relevance: This is a specific liability of the hydroxyethyl side chain and is often mistaken for an impurity in the synthesis starting material.

Troubleshooting Protocol:

  • Confirm Identity: Check LC-MS for a mass shift of -18 Da (Loss of

    
    ).
    
    • Parent

      
       Da.
      
    • Degradant

      
       Da.
      
  • Distinguish from Amide Formation: This is not dimerization. It is a 1:1 transformation.

  • Reversibility Check: 2-Oxazolines are acid-labile. If you dissolve the stressed sample in 0.1N HCl and let it sit, the ring may open back up to the ester (O-benzoyl ethanolamine) or hydrolyze completely. Keep samples in neutral diluent for analysis.

Module 3: Oxidative Stress

The Core Issue: Side-Chain Oxidation

User Question: "Peroxide stress (3% H2O2) is giving me a complex chromatogram with fronting peaks. Is the benzene ring oxidizing?"

Technical Diagnosis: While aromatic hydroxylation is possible under extreme conditions, the primary alcohol on the ethyl chain is the "softest" target.

  • Pathway: Alcohol (

    
    ) 
    
    
    
    Aldehyde (
    
    
    )
    
    
    Carboxylic Acid (
    
    
    ).
  • Result: You are generating N-benzoylglycine (Hippuric acid) derivatives.

Troubleshooting Protocol:

  • Quenching is Critical:

    
     continues to react in the HPLC vial. You must quench with Catalase  or Sodium Metabisulfite  before injection to freeze the reaction profile.
    
  • Ghost Peaks: Residual peroxide absorbs at low UV (200-220 nm). Ensure your method wavelength is >240 nm to avoid baseline noise from the oxidant.

Visualizing the Pathways

The following diagram maps the critical divergence between Hydrolysis (Water-driven) and Cyclization (Heat-driven).

HEB_Degradation Parent This compound (MW 165) AcidBase Acid/Base Stress (+H2O) Parent->AcidBase Heat Thermal Stress (-H2O) Parent->Heat Oxidant Peroxide Stress (Oxidation) Parent->Oxidant Benzoic Benzoic Acid (UV Active) AcidBase->Benzoic Hydrolysis EthAmine Ethanolamine (UV Inactive!) AcidBase->EthAmine Hydrolysis Oxazoline 2-Phenyl-2-oxazoline (Cyclization Product) Heat->Oxazoline Cyclodehydration (Mass -18) Aldehyde Intermediate Aldehyde Oxidant->Aldehyde Alcohol Ox. Hippuric N-Benzoylglycine (Acid Derivative) Aldehyde->Hippuric Further Ox.

Caption: Figure 1. Divergent degradation pathways of HEB: Hydrolysis (Red nodes) vs. Thermal Cyclization and Oxidation (Green nodes).

Summary of Degradation Parameters (Quick Reference)

Stress TypeCondition (Typical)Expected DegradantsAnalytical Alert
Acid Hydrolysis 1N HCl, 60-80°C, 24hBenzoic Acid + EthanolamineEthanolamine requires non-UV detection.
Base Hydrolysis 1N NaOH, 60-80°C, 24hBenzoic Acid + EthanolamineSlower than acid; watch for glass etching (silicate peaks).
Oxidation 3%

, RT, 24h
N-Benzoylglycine (Hippuric acid)Quench peroxide! Watch for oxidation of alcohol to aldehyde.
Thermal 80-105°C (Solid/Dry)2-Phenyl-2-oxazolineMass shift -18 Da. Reversible in acid.
Photolytic 1.2M lux hours (ICH Q1B)Radical degradation productsUse Quartz cells for solution; check UV spectrum overlap.

References

  • International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[3] (2003).

  • International Conference on Harmonisation (ICH). Photostability Testing of New Drug Substances and Products Q1B. (1996).

  • Wen, Z. et al. "Dehydrative Cyclization of N-(2-Hydroxyethyl)amides to 2-Oxazolines." Journal of Organic Chemistry. (2021).

  • Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (Hydrolysis of Amides).[4][5] Wiley-Interscience.

  • Occupational Safety and Health Administration (OSHA). Ethanolamine: Method PV2111 (HPLC Detection).

Sources

Validation & Comparative

Comparative study of the biological activity of N-(2-Hydroxyethyl)benzamide derivatives

[1]

Executive Summary & Structural Rationale

The N-(2-hydroxyethyl)benzamide scaffold—often referred to as N-benzoylethanolamine—represents a privileged structure in medicinal chemistry.[1] Structurally, it mimics endogenous acylethanolamines (like the endocannabinoid anandamide), allowing it to modulate lipid signaling pathways, while its amphiphilic nature (lipophilic phenyl ring + hydrophilic ethanolamine tail) grants it unique membrane-penetrating properties.

This guide objectively compares the biological activity of the parent compound against its key functional derivatives, specifically focusing on ring-substituted analogs (e.g., hydroxylated and halogenated forms) and vinylogous extenders (cinnamamides).

Why This Scaffold Matters
  • Bioisosterism: The hydroxyethyl amide moiety acts as a stable bioisostere for ester linkages, improving metabolic stability against plasma esterases.[1]

  • Solubility: The terminal hydroxyl group significantly lowers logP compared to N-benzyl analogs, improving aqueous solubility for formulation.[1]

  • Versatility: Derivatives span therapeutic classes from antimicrobials to anticonvulsants .[1]

Chemical Space & Synthesis Workflow[1]

To understand the comparative data, one must first understand the synthetic accessibility. The primary route involves the Schotten-Baumann reaction or direct aminolysis.[1]

Experimental Protocol: General Synthesis
  • Reagents: Substituted Benzoyl Chloride (1.0 eq), Ethanolamine (1.2 eq), Triethylamine (Et3N) or Pyridine.

  • Solvent: Dichloromethane (DCM) or THF (0°C to RT).[1]

  • Procedure:

    • Dissolve ethanolamine and Et3N in DCM at 0°C.

    • Dropwise add substituted benzoyl chloride.

    • Stir for 4–6 hours (monitored by TLC).

    • Wash with 1N HCl (to remove unreacted amine) and NaHCO3.[1]

    • Recrystallize from Ethanol/Water.[1]

Visualization: Synthetic Pathway

SynthesisWorkflowReactant1SubstitutedBenzoyl ChlorideIntermediateTetrahedralIntermediateReactant1->Intermediate Nucleophilic AttackReactant2Ethanolamine(NH2-CH2-CH2-OH)Reactant2->IntermediateProductN-(2-Hydroxyethyl)benzamide DerivativeIntermediate->Product EliminationByproductHCl SaltIntermediate->Byproduct

Figure 1: General synthetic workflow for this compound derivatives via acyl chloride aminolysis.

Comparative Analysis: Antimicrobial & Preservative Efficacy

The parent compound, this compound, is widely utilized as a preservative in personal care products due to its stability and broad-spectrum activity.[1][2] However, ring substitution dramatically alters this profile.

Comparative Data: Parent vs. Halogenated Derivatives

Recent studies indicate that while the parent compound is bacteriostatic, introducing halogen atoms (Cl, Br) or hydroxyl groups on the phenyl ring shifts the mechanism toward bactericidal activity by increasing lipophilicity and membrane disruption.

Compound DerivativeSubstitution (R)Target OrganismActivity MetricPerformance vs. Standard
Parent HS. aureus (MRSA)MIC: ~500 µg/mLModerate. Acts as a stabilizer/preservative rather than a potent antibiotic.[1]
Gentisic Ethanolamide 2,5-DihydroxyE. coliMIC: >1000 µg/mLLow. High polarity reduces membrane penetration; primarily antioxidant.[1]
Compound 5a *4-HydroxyB. subtilisMIC: 6.25 µg/mLHigh. Comparable to standard antibiotics in specific strains.[1]
Salicylanilide Analog 2-OH, 5-ClS. aureusMIC: 0.12–1.0 µg/mLSuperior. The 2-OH group enables intramolecular H-bonding, boosting permeability.[1]

*Data interpolated from recent benzamide derivative studies [1, 4].

Mechanism of Action

The N-(2-hydroxyethyl) tail facilitates water solubility, allowing the molecule to approach the bacterial cell wall. Once close, the lipophilic benzamide core (especially when halogenated) intercalates into the lipid bilayer, disrupting integrity.

Comparative Analysis: Neuroprotection & Enzyme Inhibition[5]

This scaffold is increasingly relevant in Alzheimer’s Disease (AD) research.[1] The structural similarity to Rivastigmine (a carbamate inhibitor) allows these derivatives to target Cholinesterases (AChE/BuChE).[3]

Key Findings
  • Anticonvulsant Activity: The vinylogous derivative, N-(2-hydroxyethyl)cinnamamide, shows significant protection against maximal electroshock (MES) seizures.[1][4]

  • Antioxidant Synergy: The 2,5-dihydroxy derivative (Gentisic acid ethanolamide) acts as a potent antioxidant and metal chelator, reducing oxidative stress—a key aggravator in neurodegeneration.

Performance Data: Neuro-Activity Profile
Derivative ClassKey ModificationBiological OutcomeExperimental Data
Cinnamamide Vinyl linker (Spacer)AnticonvulsantED50: 17.7 mg/kg (Mice, MES test) [5].[1][4] PI: 8.8 (Better safety margin than Carbamazepine).[1][4]
Gentisic Amide 2,5-DihydroxyAntioxidant / ChelatorHigh radical scavenging (DPPH assay).[1] Sequesters Fe2+ ions.[1]
Salicylamide 2-HydroxyAChE InhibitionIC50: ~33–85 µM.[1][3][5] Moderate inhibitor; acts as a scaffold for more complex drugs [2].[1]
Visualization: Structure-Activity Relationship (SAR)

SAR_LogicCoreN-(2-Hydroxyethyl)Benzamide CoreMod1Vinyl Linker Insertion(Cinnamamide)Core->Mod1Mod2Ring Hydroxylation(2,5-Dihydroxy)Core->Mod2Mod3Ring Halogenation(4-Cl, 5-Br)Core->Mod3Out1Anticonvulsant Activity(Na+ Channel Modulation)Mod1->Out1 Extends conjugationOut2Antioxidant & Chelation(Neuroprotection)Mod2->Out2 Redox active OHOut3Antimicrobial Potency(Membrane Disruption)Mod3->Out3 Increases Lipophilicity

Figure 2: Structure-Activity Relationship (SAR) mapping specific structural modifications to biological outcomes.[1]

Experimental Protocols for Validation

To ensure reproducibility (Trustworthiness), the following protocols are standardized for evaluating these derivatives.

Protocol A: DPPH Radical Scavenging Assay (Antioxidant)

Used to validate the activity of 2,5-dihydroxy derivatives.

  • Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

  • Mixing: Add 100 µL of test compound (various concentrations) to 100 µL of DPPH solution in a 96-well plate.

  • Incubation: Incubate in the dark at Room Temperature for 30 minutes.

  • Measurement: Read Absorbance at 517 nm.

  • Calculation: % Inhibition =

    
    .[1]
    
  • Control: Use Ascorbic Acid as the positive control.

Protocol B: Broth Microdilution (Antimicrobial)

Used to validate the MIC of halogenated derivatives.

  • Inoculum: Adjust bacterial suspension (S. aureus or E. coli) to

    
     CFU/mL.
    
  • Dilution: Perform serial 2-fold dilutions of the benzamide derivative in Mueller-Hinton broth (range 1000 µg/mL to 0.5 µg/mL).

  • Incubation: 37°C for 24 hours.

  • Endpoint: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible turbidity.[1]

  • Solvent Control: Run a DMSO control to ensure the solvent is not cytotoxic.[1]

Conclusion & Recommendation

For researchers targeting antimicrobial applications , the 4-hydroxy or halogenated derivatives of this compound offer the best balance of potency and solubility.[1] The parent compound remains a superior choice for preservative formulations due to its safety profile.[1]

For neuropharmacology , the cinnamamide extension (vinylogous derivative) is the most promising lead for anticonvulsant activity, while the 2,5-dihydroxy derivative serves as an excellent adjuvant for mitigating oxidative stress in neurodegenerative models.

References

  • Krátký, M., et al. (2025). 2-Hydroxy-N-phenylbenzamides and Their Esters Inhibit Acetylcholinesterase and Butyrylcholinesterase.[1][3][5] MDPI / ResearchGate.[1] Retrieved from [Link]

  • PubChem. (2025).[1] N,N-Bis(2-hydroxyethyl)benzamide Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

  • Nanobioletters. (2024).[1][6][7] Synthesis and In-Vitro Antimicrobial Activity of N-Benzamide Derivatives.[1] Retrieved from [Link]

  • NIH / PubMed. (2010).[1] Synthesis and anticonvulsant activity of N-(2-hydroxyethyl) cinnamamide derivatives.[1][4] Retrieved from [Link]

  • CAS Common Chemistry. (2025).[1][8] 2,6-Dihydroxy-N-(2-hydroxyethyl)benzamide.[1][8] Retrieved from [Link][8]

Spectroscopic Validation Guide: N-(2-Hydroxyethyl)benzamide vs. Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(2-Hydroxyethyl)benzamide (HEB) (CAS: 58566-44-2), also known as


-benzoylethanolamine, is a critical structural motif in medicinal chemistry, serving as a hydrophilic linker in drug design and a model compound for studying amide hydrogen bonding networks.

This guide provides a technical comparison between HEB and its primary precursors: Benzoyl Chloride and Ethanolamine . The objective is to equip researchers with a self-validating spectroscopic framework to confirm successful synthesis and high purity. The transition from an acid chloride/amine system to a secondary amide involves distinct electronic and vibrational shifts that serve as definitive "pass/fail" quality gates.

Synthesis Logic & Precursor Context

To understand the spectroscopic data, one must understand the transformation. The synthesis typically follows a Schotten-Baumann protocol or anhydrous nucleophilic acyl substitution.

The Reaction:



  • Precursor A (Electrophile): Benzoyl Chloride.[1] Highly reactive, moisture-sensitive. Characterized by a high-frequency carbonyl stretch.

  • Precursor B (Nucleophile): Ethanolamine. Viscous liquid. Characterized by broad H-bonding signals and shielded alkyl protons.

  • Target (Product): HEB. Crystalline solid. Characterized by stable Amide I/II bands and distinct ethylene bridge shifts.

Experimental Workflow Diagram

The following diagram outlines the critical process steps and where spectroscopic checkpoints should be applied.

SynthesisWorkflow cluster_QC Quality Gates Start Precursors: Benzoyl Chloride + Ethanolamine Rxn Reaction Phase (0-5°C, DCM or Aqueous Base) Start->Rxn Nucleophilic Attack Quench Quench & Wash (Remove HCl/Unreacted Amine) Rxn->Quench TLC Check Crude Crude Isolation (Evaporation) Quench->Crude Phase Sep Recryst Recrystallization (EtOAc/Hexane or Water) Crude->Recryst Purification Analysis Spectroscopic Validation (IR, NMR, MS) Recryst->Analysis Final QC

Figure 1: Synthesis and validation workflow for this compound.

Spectroscopic Deep Dive: IR Spectroscopy

Infrared (IR) spectroscopy is the most immediate tool for confirming the conversion of the acid chloride to the amide.

Vibrational Logic

The formation of the amide bond results in a massive shift in the carbonyl (


) stretching frequency due to resonance delocalization of the nitrogen lone pair into the carbonyl system, which weakens the 

bond order compared to the acid chloride.
Comparative Data: Precursors vs. Product
Functional GroupBenzoyl Chloride (Precursor)Ethanolamine (Precursor)HEB (Product) Mechanistic Insight
C=O Stretch ~1774 cm⁻¹ (Sharp, Strong)N/A1630–1650 cm⁻¹ (Amide I)Loss of electron-withdrawing Cl; gain of resonance stabilization lowers frequency.
N-H / O-H N/A~3200–3400 cm⁻¹ (Broad)3300–3400 cm⁻¹ (Strong, Broad)Presence of both Amide N-H and Alcohol O-H.
N-H Bend N/A~1600 cm⁻¹ (Scissoring)1540–1555 cm⁻¹ (Amide II)Distinctive "coupling" vibration of N-H bending and C-N stretching.
C-Cl Stretch ~800–1200 cm⁻¹N/AAbsent Confirmation of chloride displacement.

Key Diagnostic: The disappearance of the 1774 cm⁻¹ peak and the emergence of the Amide I/II doublet (1640/1540 cm⁻¹) is the primary indicator of success.

Spectroscopic Deep Dive: ¹H NMR

Nuclear Magnetic Resonance (NMR) provides the structural proof.[2] The comparison focuses on the Ethylene Bridge (


).
Chemical Shift Logic[3][4]
  • Ethanolamine: The protons alpha to the nitrogen are shielded (~2.8 ppm) because the amine is electron-rich.

  • HEB: Upon benzoylation, the nitrogen lone pair participates in resonance with the carbonyl. This makes the nitrogen less electron-donating and the carbonyl group electron-withdrawing (anisotropy). Consequently, the protons alpha to the nitrogen (

    
    ) shift downfield .
    
Comparative ¹H NMR Data (in DMSO-d₆ or CDCl₃)
Proton EnvironmentEthanolamine (Precursor)

(ppm)
HEB (Product)

(ppm)
Shift Explanation
Aromatic (Ph-H) N/A7.40 – 7.85 (m, 5H) Characteristic benzoyl multiplet (Ortho protons most deshielded).
Amide N-H ~1.5 (Broad, exchangeable)6.50 – 8.50 (br s, 1H) Highly dependent on solvent/conc. Downfield due to H-bonding and acidity.
O-CH₂ (Ether-like)~3.503.70 – 3.85 (t, 2H) Minor shift; oxygen environment remains similar.
N-CH₂ (Amide-like)~2.70 – 2.80 3.50 – 3.65 (q/t, 2H) Critical Signal: Significant downfield shift (~0.8 ppm) due to amide electron withdrawal.
Alcohol O-H Variable (Broad)Variable (br s, 1H) Often visible in DMSO-d₆ (~4.8 ppm), usually exchanged out in CDCl₃.
NMR Assignment Logic Tree

NMRLogic Root Analyze 1H NMR Spectrum Region1 Region 7.0 - 8.0 ppm Root->Region1 Region2 Region 3.0 - 4.0 ppm Root->Region2 Aromatic Multiplet (5H) Benzoyl Ring confirmed Region1->Aromatic Aliphatic Two Triplets/Multiplets (2H each) Region2->Aliphatic Split Splitting Pattern? Aliphatic->Split HighField ~3.55 ppm (q or t) Adjacent to Nitrogen (N-CH2) Shifted downfield from 2.8 Split->HighField LowField ~3.80 ppm (t) Adjacent to Oxygen (O-CH2) Split->LowField

Figure 2: Logic flow for assigning the ethylene bridge protons in HEB.

Performance & Purity Assessment

When evaluating the "performance" of the synthesis (yield and purity) against alternatives (like direct coupling of Benzoic Acid using DCC/EDC), spectroscopy reveals specific impurities.

Common Failure Modes & Detection
  • Hydrolysis (Impurity: Benzoic Acid)

    • Detection:

      • IR: Broad, messy O-H stretch overlapping the N-H region (2500–3300 cm⁻¹ "beard").

      • NMR: Aromatic protons shift slightly; if unbuffered, the carboxylic acid proton appears >10 ppm.

    • Remedy: Wash the organic layer with saturated sodium bicarbonate (

      
      ).
      
  • Incomplete Reaction (Impurity: Ethanolamine)

    • Detection:

      • NMR: Presence of the upfield triplet at ~2.8 ppm.

    • Remedy: Ethanolamine is water-soluble; thorough aqueous washing usually removes it.

  • Esterification Side Reaction (Impurity: O-Benzoyl ester)

    • Mechanism:[1][3][4] The alcohol end of ethanolamine attacks the benzoyl chloride instead of the amine (less likely due to nucleophilicity, but possible).

    • Detection:

      • IR: Appearance of an Ester C=O band at ~1720–1735 cm⁻¹ (distinct from Amide I at 1640 cm⁻¹).

      • NMR: The

        
         protons shift significantly downfield (~4.4 ppm) due to the ester carbonyl.
        

References

  • National Institute of Standards and Technology (NIST). Benzamide - Gas Phase IR Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 94109, N,N-Bis(2-hydroxyethyl)benzamide (Analogous spectral data). PubChem.[5] Available at: [Link]

  • AIST Spectral Database for Organic Compounds (SDBS).SDBS No. 26385 (N-(2-chloroethyl)benzamide - NMR Reference). National Institute of Advanced Industrial Science and Technology.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Source for Schotten-Baumann mechanism and amide resonance theory).
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

Sources

A Comparative Benchmarking Guide to the Synthesis of N-(2-Hydroxyethyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science, N-(2-Hydroxyethyl)benzamide stands as a valuable intermediate, finding application in the synthesis of various bioactive molecules and polymers. The efficiency, cost-effectiveness, and environmental impact of its synthesis are therefore critical considerations for researchers and process chemists. This guide provides an in-depth, objective comparison of the prevalent synthetic routes to this compound, supported by experimental data and protocols to inform your selection of the most appropriate method for your research and development needs.

Introduction to this compound and its Synthetic Challenges

This compound is a primary amide featuring a hydroxyethyl group attached to the nitrogen atom. This bifunctional nature, possessing both a hydrogen-bond donating amide proton and a hydroxyl group, makes it an interesting building block. The primary challenge in its synthesis lies in achieving a clean and high-yielding amidation reaction while managing potential side reactions and adhering to the principles of green chemistry. This guide will explore three primary synthetic strategies: the traditional Schotten-Baumann reaction, direct amidation of benzoic acid and its derivatives, and modern microwave-assisted synthesis.

Method 1: The Schotten-Baumann Reaction: A Classic Approach

The reaction of an amine with an acid chloride in the presence of a base, known as the Schotten-Baumann reaction, is a cornerstone of amide synthesis. In the context of this compound synthesis, this involves the acylation of ethanolamine with benzoyl chloride.

Mechanistic Rationale

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of ethanolamine attacks the electrophilic carbonyl carbon of benzoyl chloride. This is followed by the elimination of a chloride ion. A base, typically aqueous sodium hydroxide or a tertiary amine like triethylamine, is crucial to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[1]

Schotten_Baumann cluster_reactants Reactants cluster_products Products Benzoyl_Chloride Benzoyl Chloride Intermediate Intermediate Benzoyl_Chloride->Intermediate Nucleophilic Attack Ethanolamine Ethanolamine Ethanolamine->Intermediate Product This compound HCl HCl Base Base (e.g., NaOH) Base->HCl Neutralization Intermediate->Product Elimination of Cl- Intermediate->HCl Direct_Amidation cluster_reactants Reactants cluster_products Products Benzoic_Acid Benzoic Acid Activated_Intermediate Activated_Intermediate Benzoic_Acid->Activated_Intermediate Activation Ethanolamine Ethanolamine Product This compound Ethanolamine->Product Water Water Catalyst Catalyst (e.g., Boric Acid) / Heat Catalyst->Activated_Intermediate Activated_Intermediate->Product Nucleophilic Attack & Dehydration

Caption: Direct amidation of benzoic acid.

Experimental Protocol: Boric Acid-Catalyzed Synthesis from Benzoic Acid and Ethanolamine

Materials:

  • Benzoic Acid

  • Ethanolamine

  • Boric Acid

  • Toluene

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add benzoic acid (1.22 g, 10 mmol), ethanolamine (0.61 g, 10 mmol), and boric acid (0.062 g, 1 mmol, 10 mol%).

  • Add toluene as the solvent.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product can be isolated by removing the solvent under reduced pressure and purified by recrystallization.

A related method involves the direct reaction of a benzoic acid ester with ethanolamine at elevated temperatures. For instance, a mixture of methyl 4-hydroxybenzoate and ethanolamine can be heated at 150°C for five hours.

Method 3: Microwave-Assisted Synthesis: The Accelerated Route

Microwave-assisted organic synthesis (MAOS) has gained significant traction as a method to dramatically reduce reaction times, often leading to higher yields and cleaner reactions. [2][3]

The Rationale Behind Microwave Acceleration

Microwave irradiation directly heats the reactants and solvent through dielectric heating, leading to a rapid and uniform temperature increase throughout the reaction mixture. This can overcome the activation energy barrier of the reaction more efficiently than conventional heating, resulting in significantly accelerated reaction rates. For direct amidation, microwave heating can effectively drive off the water byproduct, pushing the equilibrium towards the product.

Microwave_Synthesis cluster_reactants Reactants cluster_products Products Benzoic_Acid Benzoic Acid Reaction_Mixture Reaction_Mixture Benzoic_Acid->Reaction_Mixture Ethanolamine Ethanolamine Ethanolamine->Reaction_Mixture Product This compound Water Water Microwave Microwave Irradiation Microwave->Reaction_Mixture Reaction_Mixture->Product Rapid Heating

Caption: Microwave-assisted synthesis workflow.

Experimental Protocol: Microwave-Assisted Synthesis from Benzoic Acid and Ethanolamine

Materials:

  • Benzoic Acid

  • Ethanolamine

  • Microwave reactor vials

  • Appropriate solvent (e.g., toluene or solvent-free)

Procedure:

  • In a microwave reactor vial, combine benzoic acid (1.22 g, 10 mmol) and ethanolamine (0.67 g, 11 mmol).

  • The reaction can be run neat or with a minimal amount of a high-boiling solvent like toluene.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 150-180 °C) for a short duration (e.g., 10-30 minutes). [2]5. Monitor the pressure and temperature throughout the reaction.

  • After the reaction is complete, cool the vial to room temperature.

  • The product can be isolated and purified by standard methods such as recrystallization or column chromatography.

Comparative Analysis of Synthetic Methods

ParameterSchotten-Baumann ReactionDirect Amidation (Boric Acid Catalyzed)Microwave-Assisted Synthesis
Starting Materials Benzoyl Chloride, EthanolamineBenzoic Acid, EthanolamineBenzoic Acid, Ethanolamine
Reagents/Catalysts Base (e.g., NaOH, Et₃N)Boric AcidNone or Catalyst
Reaction Time < 1 hourSeveral hours10 - 30 minutes
Temperature 0 °C to Room TemperatureReflux (e.g., Toluene ~111 °C)150 - 180 °C
Yield Generally highModerate to highOften high
Byproducts HCl (neutralized to salt)WaterWater
Green Chemistry Poor (uses corrosive reagent, generates salt waste)Good (atom economical, water is the only byproduct)Very Good (fast, energy-efficient, often solvent-free)
Safety Concerns Benzoyl chloride is lachrymatory and corrosiveHigh temperaturesHigh pressure and temperature in a sealed vessel

Product Characterization

Independent of the synthetic route, the final product, this compound, should be thoroughly characterized to confirm its identity and purity.

Expected Spectroscopic Data:

  • ¹H NMR (in CDCl₃): The ¹H NMR spectrum is expected to show signals for the aromatic protons of the benzene ring (typically in the range of 7.4-7.8 ppm), a broad singlet for the amide proton (-NH), and multiplets for the two methylene groups (-CH₂-) of the hydroxyethyl chain, along with a signal for the hydroxyl proton (-OH). [4]The chemical shifts for the methylene protons would be approximately 3.8 ppm (for the CH₂ adjacent to the hydroxyl group) and 3.5 ppm (for the CH₂ adjacent to the nitrogen).

  • ¹³C NMR (in CDCl₃): The ¹³C NMR spectrum will show a characteristic signal for the carbonyl carbon around 168-170 ppm. [5]The aromatic carbons will appear in the 127-135 ppm region. The two methylene carbons of the hydroxyethyl group are expected at approximately 62 ppm (for the C-OH) and 43 ppm (for the C-N).

  • IR Spectroscopy (KBr pellet or thin film): The IR spectrum should display a strong C=O stretching vibration for the amide at around 1630-1660 cm⁻¹. A broad O-H stretch from the hydroxyl group will be present around 3300-3500 cm⁻¹, likely overlapping with the N-H stretch of the secondary amide, which typically appears in the same region. [6]

Conclusion and Recommendations

The choice of synthetic method for this compound depends heavily on the specific requirements of the laboratory or production facility.

  • The Schotten-Baumann reaction is a rapid and often high-yielding method suitable for small-scale laboratory synthesis where the use of benzoyl chloride and the generation of salt waste are not major concerns.

  • Direct amidation , particularly with a catalyst like boric acid, represents a significantly greener and more atom-economical approach. While it may require longer reaction times and higher temperatures under conventional heating, it is well-suited for larger-scale synthesis where environmental impact and cost of reagents are important factors.

  • Microwave-assisted synthesis offers a substantial advantage in terms of reaction speed and is an excellent choice for rapid library synthesis and methods development. Its efficiency can often lead to cleaner reactions and higher yields, aligning well with the principles of green chemistry.

For researchers focused on sustainable and efficient synthesis, the microwave-assisted direct amidation of benzoic acid with ethanolamine presents the most promising route. Further optimization of catalyst-free microwave conditions or the use of a recyclable catalyst could further enhance the green credentials of this synthesis.

References

  • Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 94109, N,N-Bis(2-hydroxyethyl)benzamide. Retrieved from [Link]

  • ResearchGate. (n.d.). How to produce amide from Benzoic acid and amine directly?. Retrieved from [Link]

  • NIST. (n.d.). N-(hydroxymethyl)benzamide. In NIST Chemistry WebBook. Retrieved from [Link]

  • International Journal of Chemical Science. (2021). Microwave assisted organic synthesis (MAOS). Retrieved from [Link]

  • YouTube. (2018, June 3). Benzamide Preparation from Benzoic Acid. Retrieved from [Link]

  • Angewandte Chemie International Edition. (2017). Enzyme Engineering for High-Yielding Amide Formation: Lipase-Catalyzed Synthesis of N-Acyl Glycines. Retrieved from [Link]

  • Molecules. (2013). Microwave-Assisted Syntheses of Amino Acid Ester Substituted Benzoic Acid Amides: Potential Inhibitors of Human CD81-Receptor HCV-E2 Interaction. Retrieved from [Link]

  • Molecules. (2020). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Retrieved from [Link]

  • Organic Syntheses. (2012). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2008, November 30). Benzoic Acid, Carbamid>Benzamid>Anilin?. Retrieved from [Link]

  • Arkivoc. (2009). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis of fatty N-[2-[(2-hydroxyethyl) amino] ethyl]-amide. R = alkyl chains of fatty acids of palm oil. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (2017). Microwave-assisted synthesis of new imide-and formamide-derivatives of 2(3H)-benzoxazolinones and 2(3H)-benzothiazolinones. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). 2-Hydroxy-N-(2-hydroxyethyl)benzamide. Retrieved from [Link]

  • MDPI. (2021). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. Retrieved from [Link]

  • US EPA. (n.d.). Benzamide, N,N-bis(2-hydroxyethyl)- - Substance Details. Retrieved from [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(2-Hydroxyethyl)benzamide (HEB) , also known as N-benzoylethanolamine, represents a structural fragment of the endogenous lipid signaling family known as N-acylethanolamines (NAEs). While long-chain NAEs like Palmitoylethanolamide (PEA) are established anti-inflammatory agents acting via PPAR-


, their utility is often limited by extreme hydrophobicity and poor bioavailability.

This guide provides a technical framework for evaluating HEB against PEA (the biological standard) and URB597 (a synthetic, irreversible FAAH inhibitor). The central hypothesis for HEB testing is the "Entourage Effect" : HEB acts as a competitive substrate for Fatty Acid Amide Hydrolase (FAAH), thereby elevating endogenous levels of anandamide (AEA) and PEA, while offering superior aqueous solubility compared to long-chain analogs.

Part 1: Physicochemical & Mechanistic Comparison[1]

Before initiating biological assays, researchers must account for the distinct solubility profiles that dictate vehicle choice and experimental design.

Table 1: Comparative Profile of Test Compounds
FeatureThis compound (HEB) Palmitoylethanolamide (PEA) URB597 (KDS-4103)
Role Competitive Substrate / ScaffoldEndogenous Agonist (PPAR-

)
Irreversible Inhibitor (Suicide)
Mechanism "Distracts" FAAH enzyme; weak PPAR bindingDirect receptor activation; FAAH substrateCarbamoylation of FAAH Ser241
Solubility (Water) High (Polar benzamide + short chain)Very Low (<1

M without micronization)
Low (Requires DMSO/EtOH)
LogP ~0.6 (Estimated)~5.6~4.9
In Vitro Utility Easy to dissolve in media; minimal vehicle toxicityRequires micronization or high % DMSOPotent positive control (nM range)
Mechanistic Pathway: The Entourage Effect

HEB functions primarily by occupying the catalytic site of FAAH. Unlike URB597, which permanently disables the enzyme, HEB temporarily occupies it, preventing the degradation of the body's primary endocannabinoid, Anandamide (AEA).

EntourageEffect cluster_inhibition In Presence of HEB FAAH FAAH Enzyme Metabolites Inactive Metabolites FAAH->Metabolites Degradation HEB HEB (Test Compound) HEB->FAAH Competes for Active Site AEA Endogenous AEA AEA->FAAH Hydrolysis (Default) CB_Receptors CB1 / CB2 / TRPV1 AEA->CB_Receptors Accumulation & Signaling

Figure 1: Mechanism of Action. HEB competes with AEA for FAAH hydrolysis, effectively increasing the concentration of AEA available to activate cannabinoid and vanilloid receptors.

Part 2: Experimental Protocols

Protocol A: FAAH Competition Assay (Enzymatic Kinetics)

Objective: Determine if HEB inhibits the hydrolysis of a fluorescent substrate (AMC-Arachidonoyl Amide) by competing for the FAAH active site.

Rationale: This cell-free system isolates the enzymatic interaction, removing variables like membrane permeability. URB597 is used as the positive control to define the "0% Activity" baseline.

Materials
  • Enzyme: Recombinant Human FAAH (or rat brain homogenate).

  • Substrate: AMC-Arachidonoyl Amide (AA-AMC). Cleavage releases fluorescent 7-amino-4-methylcoumarin (AMC).

  • Buffer: 50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 0.1% BSA.

  • Detection: Fluorescence Plate Reader (Ex: 340-360 nm, Em: 450-465 nm).

Step-by-Step Workflow
  • Preparation:

    • Dilute HEB in buffer (range: 1

      
      M to 1000 
      
      
      
      M). Note: HEB's high solubility allows high concentrations without precipitation.
    • Dilute URB597 in DMSO (final assay concentration 1

      
      M) as the positive control.
      
    • Prepare Vehicle Control (Buffer + equivalent % DMSO).

  • Pre-Incubation:

    • Add 10

      
      L of Test Compound (HEB) or Control to 180 
      
      
      
      L of Enzyme solution in a black 96-well plate.
    • Incubate for 10–15 minutes at 37°C to allow enzyme-inhibitor interaction.

  • Reaction Initiation:

    • Add 10

      
      L of AA-AMC substrate (Final concentration: 1–5 
      
      
      
      M).
    • Critical Step: Rapidly mix and immediately place in the plate reader.

  • Kinetic Measurement:

    • Read fluorescence every 30 seconds for 20–40 minutes at 37°C.

    • Calculate the slope (Rate of Reaction) for the linear portion of the curve.

  • Data Analysis:

    • Normalize the slope of HEB samples against the Vehicle Control (100% Activity) and URB597 (0% Activity).

    • Plot % Inhibition vs. Log[Concentration] to determine IC50.

FAAH_Workflow Prep 1. Prepare Reagents (HEB, URB597, FAAH, Substrate) Incubate 2. Pre-Incubation (15 min @ 37°C) Prep->Incubate Initiate 3. Add Substrate (AA-AMC) Incubate->Initiate Read 4. Kinetic Read (Ex 340nm / Em 450nm) Initiate->Read Analyze 5. Calculate Slope & IC50 Read->Analyze

Figure 2: FAAH Screening Workflow.[1] A kinetic fluorescence assay ensures real-time observation of enzymatic velocity.

Protocol B: LPS-Induced Inflammation (Cellular Efficacy)

Objective: Assess the anti-inflammatory potential of HEB in a cellular model compared to PEA. Cell Line: RAW 264.7 (Murine Macrophages).

Rationale: PEA reduces Nitric Oxide (NO) production in LPS-stimulated macrophages. This assay determines if HEB mimics this effect, either through direct signaling or by protecting endogenous PEA produced by the cells.

Step-by-Step Workflow
  • Seeding:

    • Seed RAW 264.7 cells in 96-well plates (5 x 10^4 cells/well). Incubate for 24h.

  • Pre-Treatment (1 hour):

    • Treat cells with HEB (10–100

      
      M) and PEA (10–30 
      
      
      
      M).
    • Note: PEA requires pre-dissolution in ethanol/DMSO and vigorous vortexing; HEB can be dissolved directly in media.

  • Induction:

    • Add Lipopolysaccharide (LPS) (Final: 1

      
      g/mL) to induce inflammation.
      
    • Incubate for 24 hours.

  • Griess Assay (NO Detection):

    • Transfer 100

      
      L of cell culture supernatant to a fresh plate.
      
    • Add 100

      
      L of Griess Reagent (1:1 mix of Sulfanilamide and NED solution).
      
    • Incubate 10 min at room temperature (protect from light).

    • Measure absorbance at 540 nm.

  • Viability Counter-Screen (Mandatory):

    • Perform an MTT or CCK-8 assay on the remaining cells to ensure that reduced NO is due to anti-inflammatory activity, not cytotoxicity.

Part 3: Data Interpretation & Troubleshooting

Interpreting the IC50
  • URB597: Expect an IC50 in the low nanomolar range (e.g., 4–10 nM). This validates that the assay is working.

  • HEB: As a substrate/competitive inhibitor, HEB will likely show an IC50 in the micromolar range (10–100

    
    M) .
    
    • Insight: Do not dismiss HEB if it is less potent than URB597. Its value lies in its reversibility (less side-effect risk) and solubility (easier formulation).

Troubleshooting Solubility
  • PEA Precipitation: If PEA data is erratic, it is likely precipitating out of the aqueous buffer. Use BSA (0.1%) in the buffer to act as a carrier, or use "Ultra-micronized" PEA standards if available.

  • HEB Stability: HEB is chemically stable, but ensure the benzamide bond is not hydrolyzed by other amidases in crude homogenates. Using recombinant FAAH avoids this cross-reactivity.

References

  • PubChem. (n.d.). This compound Compound Summary. National Library of Medicine.[2] Retrieved from [Link]

  • Petrosino, S., & Di Marzo, V. (2017). The pharmacology of palmitoylethanolamide and first ultral-micronized PEA. British Journal of Pharmacology. Retrieved from [Link]

  • Kathuria, S., et al. (2003).[1] Modulation of anxiety through blockade of anandamide hydrolysis. Nature Medicine. (Describes URB597 mechanism). Retrieved from [Link]

  • Ahn, K., et al. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. Chemistry & Biology. Retrieved from [Link]

  • Impellizzeri, D., et al. (2014). Micronized/ultramicronized palmitoylethanolamide displays superior oral efficacy compared to nonmicronized palmitoylethanolamide in a rat model of inflammatory pain. Journal of Neuroinflammation. Retrieved from [Link]

Sources

Comparative analysis of the physical properties of benzamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profiling of Benzamide Derivatives: A Comparative Guide for Lead Optimization

Executive Summary The benzamide moiety (Ph-CO-NH2) serves as a privileged scaffold in medicinal chemistry, forming the core of essential therapeutics ranging from antipsychotics (Sulpiride) to prokinetics (Metoclopramide) and histone deacetylase (HDAC) inhibitors. For drug development professionals, the challenge lies not in synthesizing these derivatives, but in optimizing their solid-state properties and solution thermodynamics.

This guide provides a comparative technical analysis of benzamide derivatives, focusing on the critical interplay between substituent effects, crystal lattice energy, and aqueous solubility. We move beyond basic data listing to explore the causality of physicochemical behaviors—specifically how ortho-substitution and halogenation alter the "brick-and-mortar" of the crystal lattice, directly impacting bioavailability.

Part 1: The Comparative Matrix

Objective: To contrast the baseline physicochemical profile of the parent benzamide against two common derivative classes: electron-withdrawing lipophilic variants (p-Chloro) and ortho-stabilized variants (o-Methoxy).

Table 1: Physicochemical Property Landscape

PropertyBenzamide (Parent)4-Chlorobenzamide (Lipophilic Variant)2-Methoxybenzamide (Ortho-Effect Variant)
Molecular Weight 121.14 g/mol 155.58 g/mol 151.16 g/mol
Melting Point (Tm) 127–130 °C178–180 °C128–130 °C
LogP (Oct/Water) 0.641.91~0.95
Aqueous Solubility ~13.5 mg/mL (High)~0.3 mg/mL (Low)~2.5 mg/mL (Moderate)
pKa (Conjugate Acid) -1.5 (Very Weak Base)-2.0 (Less Basic)-1.4 (Slightly More Basic)
H-Bond Donor/Acc 2 Donors / 1 Acceptor2 Donors / 1 Acceptor2 Donors / 2 Acceptors
Dominant Effect Baseline H-bond Tape

-Stacking & Hydrophobicity
Intramolecular H-Bond (IMHB)

Senior Scientist Insight:

  • The Halogen Effect: Adding a chlorine atom at the para position drastically increases the melting point (+50°C). This is not just mass effect; the chlorine atom facilitates tighter crystal packing through halogen bonding and enhanced

    
    -
    
    
    
    stacking, requiring significantly more energy to break the lattice during dissolution. This directly correlates to the precipitous drop in aqueous solubility.
  • The Ortho-Methoxy Paradox: Despite adding mass and lipophilicity, the melting point of 2-methoxybenzamide barely changes from the parent. Why? The formation of an Intramolecular Hydrogen Bond (IMHB) between the amide nitrogen and the methoxy oxygen creates a "pseudo-ring." This locks the molecule in a planar conformation, disrupting the intermolecular hydrogen bond network that typically stabilizes the crystal lattice.

Part 2: Mechanistic Analysis & Visualization

To optimize a benzamide lead, one must understand the structural logic governing its properties. The following diagram illustrates the decision matrix for modifying benzamide properties.

Benzamide_SAR_Logic Baseline Benzamide Scaffold (High MP, Mod. Sol) Para_Sub Para-Substitution (e.g., -Cl, -F) Baseline->Para_Sub Optimization Ortho_Sub Ortho-Substitution (e.g., -OMe, -OH) Baseline->Ortho_Sub Optimization Pi_Stacking Enhanced Pi-Stacking & Halogen Bonding Para_Sub->Pi_Stacking Lipophilicity Increased LogP (Permeability Boost) Para_Sub->Lipophilicity IMHB Intramolecular H-Bond (Pseudo-Ring Formation) Ortho_Sub->IMHB High_MP Increased Melting Point (High Lattice Energy) Pi_Stacking->High_MP IMHB->Lipophilicity Hides Polar Group Conf_Lock Conformational Lock (Target Selectivity) IMHB->Conf_Lock Solubility_Drop Decreased Aqueous Solubility High_MP->Solubility_Drop Thermodynamics Conf_Lock->Solubility_Drop Solvation Penalty

Figure 1: Structural Logic Flow for Benzamide Optimization. This diagram maps the causal relationship between chemical modification and physicochemical outcome.

Part 3: Experimental Protocols (Self-Validating Systems)

Reliable data is the bedrock of SAR. The following protocols are designed to eliminate common artifacts such as supersaturation or filter adsorption.

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Use this for final lead characterization, not high-throughput screening.

  • Preparation: Weigh 5–10 mg of the benzamide derivative into a chemically inert glass vial (borosilicate).

  • Solvent Addition: Add 1.0 mL of buffer (pH 7.4 phosphate buffered saline) or water.

    • Critical Step: Ensure the solid is in excess .[1] If the solution becomes clear immediately, add more solid until a visible suspension persists.

  • Equilibration:

    • Seal the vial tightly to prevent evaporation.

    • Agitate at 25°C ± 0.1°C for 24 to 48 hours . Benzamides often form stable crystal lattices that require long equilibration times to reach true thermodynamic equilibrium.

    • Validation: Check pH after 24 hours. Benzamides are neutral, but impurities can shift pH.

  • Phase Separation:

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Why not filter? Benzamides can adsorb to nylon or PTFE filters. If filtration is necessary, use PVDF and saturate the filter with the solution first (discard the first 200 µL).

  • Quantification:

    • Dilute the supernatant with mobile phase (Acetonitrile/Water).

    • Analyze via HPLC-UV (254 nm).

    • Calculation:

      
      
      
Protocol B: LogP Determination (Miniaturized Shake-Flask)

Essential for predicting blood-brain barrier permeability, critical for benzamide CNS drugs.

  • System: 1-Octanol (water-saturated) and Water (octanol-saturated).

    • Pre-saturation: Mix octanol and water for 24 hours before use to prevent volume changes during the experiment.

  • Dissolution: Dissolve the benzamide derivative in the octanol phase (stock solution). Measure UV absorbance (

    
    ).
    
  • Partitioning:

    • Mix 1 mL of stock octanol solution with 1 mL of water in a vial.

    • Vortex for 30 minutes; Centrifuge to separate phases.

  • Measurement:

    • Measure the concentration in the octanol phase (

      
      ).
      
    • Note: Measuring the water phase is prone to errors if solubility is very low.

  • Calculation:

    
    
    

Part 4: The Characterization Workflow

The following diagram outlines the sequence of operations for profiling a new benzamide derivative.

Characterization_Workflow Synthesis Crude Benzamide Derivative Purity Purity Check (HPLC/NMR >95%) Synthesis->Purity Purity->Synthesis Recrystallize SolidState Solid State Analysis (DSC / XRPD) Purity->SolidState If Pure Solubility Thermodynamic Solubility (pH 7.4) SolidState->Solubility Confirm Polymorph LogP LogP / LogD Determination Solubility->LogP Decision Go / No-Go Decision LogP->Decision

Figure 2: Physicochemical Characterization Pipeline. Note that Solid State Analysis (DSC) precedes Solubility testing to ensuring the crystal form is defined.

References

  • Nagy, Z. K., et al. (2019). Effects of intramolecular hydrogen bonds on lipophilicity. European Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Cheméo. (2024). Benzamide Chemical & Physical Properties. Retrieved from [Link]

  • Dissolution Technologies. (2023). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Wikipedia. (2024). Benzamide.[1][2][3][4][5][6] Retrieved from [Link]

Sources

A Head-to-Head Comparison of N-(2-Hydroxyethyl)benzamide with Commercial Preservatives: An Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Preservation in Modern Formulations

In the development of pharmaceuticals, cosmetics, and personal care products, ensuring microbial safety and stability is paramount. Aqueous-based formulations are particularly susceptible to contamination by bacteria, yeast, and mold, which can lead to product degradation, loss of efficacy, and significant health risks for the consumer.[1] Preservatives are essential additives that inhibit microbial growth, thereby prolonging shelf life and maintaining product integrity from manufacturing to final use.[1][2]

An ideal preservative system should offer broad-spectrum antimicrobial activity at low concentrations, remain stable and effective across a wide range of pH and temperature, be compatible with other formulation ingredients, and, most importantly, exhibit a high margin of safety for the end-user.[1] The landscape of commercially available preservatives is diverse, encompassing traditional options like parabens and formaldehyde-releasers, as well as alternatives such as phenoxyethanol and organic acids.[2][3]

This guide presents a head-to-head comparison between a novel candidate, N-(2-Hydroxyethyl)benzamide, and several classes of widely used commercial preservatives. N-benzamide derivatives have emerged as a class of compounds with potential pharmacological properties, including antimicrobial effects, which warrants their investigation as preservative agents.[4] However, it is critical to note that this compound is not yet an established preservative, and extensive public data on its efficacy and safety in this specific application is limited.

Therefore, this document serves a dual purpose: to provide a comparative framework based on the known properties of commercial standards and the hypothesized potential of this compound, and to detail the rigorous experimental protocols required to validate any new preservative candidate. We will delve into the mechanisms of action, present a comparative analysis, and provide step-by-step methodologies for the Antimicrobial Effectiveness Test (AET) and Minimum Inhibitory Concentration (MIC) assays—the gold standards for evaluating preservative efficacy.

Chapter 1: Profiling the Preservative Candidates

A deep understanding of each preservative's chemical nature, mechanism of action, and optimal usage conditions is fundamental to formulation science.

The Challenger: this compound

This compound is an organic compound belonging to the benzamide family.[5][6] While its primary applications have not been in the field of preservation, the broader class of N-benzamide derivatives has shown promise for antimicrobial activity.

  • Hypothesized Mechanism of Action: The antimicrobial efficacy of some benzamide derivatives is attributed to their ability to interfere with essential cellular processes. A prominent proposed mechanism is the inhibition of the Filamenting temperature-sensitive mutant Z (FtsZ) protein.[4] FtsZ is a crucial protein in bacterial cell division, and its inhibition prevents the formation of the Z-ring, leading to filamentation and eventual cell death. This targeted action could provide a significant advantage over non-specific mechanisms.

  • Antimicrobial Spectrum: Data from related compounds, such as N-(2-hydroxyethyl)-1,2-benzisothiazol-3(2H)-thione carbamic esters, have shown marked inhibition against Gram-positive bacteria and strong antifungal activity against dermatophytes.[7] However, the specific spectrum for this compound remains to be experimentally determined.

  • Safety & Regulatory Status: Currently, this compound is not listed in major regulatory inventories for approved cosmetic or pharmaceutical preservatives, such as Annex V of the EU Cosmetics Regulation.[8][9][10] Its safety profile as a preservative is not established, and comprehensive toxicological data would be required for regulatory approval. Available safety data sheets do not currently classify it under specific hazards related to preservative use.[5]

The Incumbents: Commercial Preservatives

The following classes represent some of the most widely used preservatives in the industry, each with a distinct profile of strengths and weaknesses.

  • Parabens (e.g., Methylparaben, Propylparaben):

    • Mechanism of Action: Parabens are believed to disrupt microbial cell membrane transport processes and inhibit the synthesis of DNA, RNA, and key enzymes.[2]

    • Antimicrobial Spectrum: They are effective against a broad range of fungi (yeasts and molds) and Gram-positive bacteria, but generally less effective against Gram-negative bacteria.[2]

    • Profile: Effective over a wide pH range (4-9), cost-effective, and historically widely used.[2] However, they have faced public scrutiny and regulatory pressure due to concerns over potential endocrine-disrupting activity, although many regulatory bodies still consider them safe at approved concentrations.[3][11]

  • Formaldehyde-Releasing Agents (e.g., Diazolidinyl Urea, DMDM Hydantoin):

    • Mechanism of Action: These compounds do not act as preservatives themselves but work by slowly releasing small amounts of formaldehyde over time.[12] Formaldehyde is a potent biocide that inactivates microbes by denaturing proteins and nucleic acids.[13]

    • Antimicrobial Spectrum: Extremely broad-spectrum, effective against bacteria, yeast, and mold.[12]

    • Profile: Highly effective at very low concentrations. Their primary drawback is the association with formaldehyde, a known human allergen and carcinogen, leading to significant consumer avoidance and stringent regulatory limits.[12][14]

  • Phenoxyethanol:

    • Mechanism of Action: Phenoxyethanol functions by disrupting the bacterial cell membrane, increasing its permeability and leading to the leakage of intracellular components.[3]

    • Antimicrobial Spectrum: Primarily effective against Gram-negative bacteria, including challenging organisms like Pseudomonas aeruginosa. It is often combined with other preservatives to broaden its spectrum against fungi.[3]

    • Profile: A popular alternative to parabens and formaldehyde-releasers, stable and compatible with many ingredients. Its use is concentration-limited by regulations in regions like the European Union.[3][15]

  • Organic Acids and their Salts (e.g., Benzoic Acid/Sodium Benzoate, Sorbic Acid/Potassium Sorbate):

    • Mechanism of Action: These preservatives are most effective in their undissociated, acidic form. They penetrate the microbial cell membrane and disrupt metabolic processes by acidifying the cytoplasm and inhibiting key enzymes.[16][17]

    • Antimicrobial Spectrum: More effective against fungi and yeast than bacteria.[17]

    • Profile: Considered "nature-identical" and have a long history of safe use in food, pharmaceuticals, and cosmetics.[17][18] Their major limitation is a strong dependence on a low pH (typically below 5.5) for efficacy.[17]

Chapter 2: Head-to-Head Performance Matrix

To provide a clear, at-a-glance comparison, the following table summarizes the key performance attributes of our challenger and the incumbent preservatives. For this compound, attributes are based on hypothesized or inferred properties from its chemical class and require experimental validation.

Attribute This compound Parabens Formaldehyde-Releasers Phenoxyethanol Organic Acids & Salts
Primary Mechanism Hypothesized: Inhibition of cell division protein (FtsZ).[4]Disruption of membrane transport; enzyme inhibition.[2]Slow release of formaldehyde; denatures proteins and nucleic acids.[12]Disruption of cell membrane integrity.[3]Intracellular acidification; enzyme inhibition.[16][17]
Antimicrobial Spectrum To Be Determined (TBD); potentially strong vs. Gram-positives & fungi.[7]Broad, but weaker against Gram-negative bacteria.[2]Very broad-spectrum (bacteria, yeast, mold).[12]Strong against Gram-negative bacteria; weaker against fungi.[3]Strong against fungi and yeast; weaker against bacteria.[17]
Optimal pH Range TBD; likely less pH-dependent if mechanism is intracellular.Wide range (4.0 - 9.0).[2]Wide range.Wide range (generally 3.0 - 10.0).Narrow, acidic range (< 5.5).[17]
Safety Profile TBD; requires full toxicological evaluation.Low sensitization on intact skin; concerns over endocrine activity.[3]Formaldehyde is a known allergen and carcinogen.[12]Generally good; low sensitization potential.Generally Regarded as Safe (GRAS); low toxicity.[18]
Regulatory Status Not currently approved as a preservative.Approved with concentration limits in most regions.[3][15]Heavily restricted with concentration limits and warnings required.[9]Approved with concentration limits (e.g., max 1.0% in EU).[3][15]Approved with concentration limits; often pH-restricted.[17]
Key Advantage Potential for novel, targeted mechanism of action.Cost-effective, historically proven, wide pH range.High efficacy at very low concentrations.Good safety profile, effective against Pseudomonas."Natural-identical," good safety profile.
Key Disadvantage Lack of efficacy and safety data.Negative public perception and regulatory scrutiny.Safety concerns related to formaldehyde release.Weaker antifungal activity; requires co-preservatives.Efficacy is highly dependent on low pH.

Chapter 3: Experimental Protocols for Efficacy Validation

The claims and hypotheses presented above are meaningless without rigorous, standardized experimental validation. The following protocols represent the industry-standard methods for assessing the efficacy of a preservative system.

Antimicrobial Effectiveness Test (AET) - USP <51> Protocol

The AET, or "challenge test," is the definitive method for evaluating the performance of a preservative system within a specific formulation. It determines how effectively the product can reduce a controlled microbial challenge over a 28-day period.[19][20]

Objective: To challenge the final product formulation with a high concentration of specified microorganisms and measure the rate and extent of microbial reduction over 28 days.

Materials:

  • Final product samples in five sterile containers.[21]

  • Cultures of specified test organisms (ATCC strains):

    • Staphylococcus aureus (ATCC 6538)

    • Pseudomonas aeruginosa (ATCC 9027)

    • Escherichia coli (ATCC 8739)

    • Candida albicans (ATCC 10231)

    • Aspergillus brasiliensis (ATCC 16404)[19]

  • Sterile saline solution and appropriate culture media (e.g., Tryptic Soy Agar, Sabouraud Dextrose Agar).

  • Validated neutralizing broth/agar to inactivate the preservative during plating.

  • Incubators set at 20-25°C and 30-35°C.

Step-by-Step Methodology:

  • Preparation of Inocula: a. Grow bacterial cultures in Tryptic Soy Broth and yeast cultures in Sabouraud Dextrose Broth. Grow mold culture on Sabouraud Dextrose Agar. b. Harvest the microorganisms and wash with sterile saline. c. Resuspend the organisms in saline to achieve a final concentration of approximately 1 x 10⁸ colony-forming units (CFU)/mL. This suspension should be used within 2 hours or within 24 hours if refrigerated.[21]

  • Inoculation of Product: a. Divide the product into five separate containers, one for each test organism. b. Inoculate each container with the prepared microbial suspension. The volume of the inoculum should be between 0.5% and 1.0% of the product volume. c. The target final concentration of microorganisms in the product should be between 1 x 10⁵ and 1 x 10⁶ CFU/mL or g.[19] d. Mix thoroughly to ensure even distribution of the inoculum.

  • Incubation and Sampling: a. Store the inoculated containers at a controlled temperature of 20-25°C for the 28-day test period. b. At specified time intervals (typically 0, 7, 14, and 28 days), withdraw a 1g or 1mL aliquot from each container.[20]

  • Enumeration of Survivors: a. Immediately transfer the aliquot to a validated neutralizing medium to stop the preservative's action. b. Perform serial dilutions and use standard plate count methods to determine the number of viable microorganisms (CFU/g or mL). c. Incubate plates under appropriate conditions (e.g., 30-35°C for bacteria, 20-25°C for fungi) for the required duration.

  • Interpretation of Results: a. Calculate the log reduction in viable microorganisms from the initial concentration at each time point. b. Compare the log reductions to the acceptance criteria specified in USP <51> for the relevant product category (e.g., topical, oral, ophthalmic). For example, for topical products, bacteria must show a ≥2 log reduction at 14 days and no increase thereafter. Yeast and mold must show no increase from the initial count at 14 and 28 days.

USP <51> Challenge Test Workflow

USP51_Workflow cluster_prep Preparation cluster_test Testing Procedure cluster_analysis Analysis prep_culture 1. Prepare Cultures (S. aureus, P. aeruginosa, E. coli, C. albicans, A. brasiliensis) prep_inoculum 2. Standardize Inoculum (1x10^8 CFU/mL) prep_culture->prep_inoculum inoculate 3. Inoculate Product (Final: 10^5-10^6 CFU/mL) prep_inoculum->inoculate Challenge incubate 4. Incubate at 20-25°C (28 Days) inoculate->incubate sampling 5. Sample at Intervals (0, 7, 14, 28 Days) incubate->sampling plate 6. Neutralize & Plate sampling->plate count 7. Enumerate Survivors (CFU/mL) plate->count calc 8. Calculate Log Reduction count->calc Data compare 9. Compare to USP Criteria calc->compare pass_fail Pass / Fail compare->pass_fail

Caption: Workflow for the USP <51> Antimicrobial Effectiveness Test.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a fundamental quantitative technique used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[22][23] It is invaluable for screening new compounds and comparing the intrinsic potency of different preservatives.

Objective: To determine the lowest concentration of a preservative required to inhibit the visible growth of a specific microorganism.

Materials:

  • Test preservative (e.g., this compound) stock solution.

  • 96-well microtiter plates.[23]

  • Standardized microbial inoculum (~5 x 10⁵ CFU/mL).[22]

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria).[24]

  • Positive control (microorganism in broth, no preservative).

  • Negative control (broth only, no microorganism).

Step-by-Step Methodology (Broth Microdilution):

  • Plate Preparation: a. Dispense 50 µL of sterile broth into all wells of a 96-well plate. b. Add 50 µL of the preservative stock solution (at twice the highest desired concentration) to the first column of wells. This creates a total volume of 100 µL.

  • Serial Dilution: a. Mix the contents of the first column well thoroughly. b. Transfer 50 µL from the first column to the corresponding well in the second column. c. Repeat this two-fold serial dilution across the plate to create a gradient of preservative concentrations. Discard the final 50 µL from the last column.

  • Inoculation: a. Prepare a standardized inoculum of the test microorganism, adjusted to a concentration of ~1 x 10⁶ CFU/mL. b. Dilute this 1:1 by adding 50 µL of the inoculum to each well (except the negative control). The final inoculum concentration will be ~5 x 10⁵ CFU/mL, and the preservative concentrations will be halved to their final test values.[22]

  • Incubation: a. Cover the plate and incubate at the appropriate temperature (e.g., 37°C for 18-24 hours for most bacteria).[23]

  • Reading the MIC: a. After incubation, examine the plate for visible turbidity (cloudiness), which indicates microbial growth. b. The MIC is the lowest concentration of the preservative at which no visible growth is observed.[23] This can be determined visually or with a plate reader.

MIC Broth Microdilution Workflow

MIC_Workflow start Start prep_plate 1. Add Broth to 96-Well Plate start->prep_plate add_preservative 2. Add Preservative to First Column prep_plate->add_preservative serial_dilute 3. Perform 2-Fold Serial Dilutions add_preservative->serial_dilute add_inoculum 4. Add Standardized Microbial Inoculum serial_dilute->add_inoculum incubate 5. Incubate Plate (e.g., 18-24h at 37°C) add_inoculum->incubate read_mic 6. Read Plate for Growth (Turbidity) incubate->read_mic end Determine MIC Value read_mic->end

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) Assay.

Conceptual Diagram of Preservative Mechanisms

Preservative_Mechanisms cluster_cell Microbial Cell membrane Cell Membrane cytoplasm Cytoplasm (Enzymes, pH) dna DNA / RNA division Cell Division Machinery (e.g., FtsZ protein) parabens Parabens parabens->membrane Disrupts Transport parabens->dna Inhibits Synthesis formaldehyde Formaldehyde-Releasers formaldehyde->cytoplasm Denatures Proteins formaldehyde->dna Denatures phenoxyethanol Phenoxyethanol phenoxyethanol->membrane Increases Permeability organic_acids Organic Acids organic_acids->cytoplasm Lowers pH benzamide This compound (Hypothesized) benzamide->division Inhibits

Caption: Conceptual overview of different preservative mechanisms of action.

Conclusion and Future Outlook

This guide establishes a clear framework for comparing this compound against established commercial preservatives. The analysis reveals a significant disparity: while incumbents like parabens, formaldehyde-releasers, phenoxyethanol, and organic acids have well-documented efficacy, mechanisms, and regulatory histories, this compound remains an unvalidated challenger.[1][3][12]

Its potential lies in the hypothesized novel mechanism of inhibiting the FtsZ protein, which could offer a targeted and potent antimicrobial effect.[4] However, this potential is purely speculative without robust data. For researchers, scientists, and drug development professionals, the path forward is clear. The priority must be to conduct comprehensive efficacy testing using the standardized protocols detailed herein—specifically, the USP <51> challenge test to assess performance in-formula and MIC assays to determine intrinsic potency.

Simultaneously, a thorough safety and toxicological evaluation is non-negotiable for regulatory acceptance. Should this compound demonstrate a favorable efficacy and safety profile, it could represent a valuable new tool in the formulator's arsenal, particularly as regulatory and consumer pressures continue to limit the use of traditional preservatives. Until such data is generated and published, formulators must rely on the proven, albeit imperfect, options currently available.

References

  • Wikifarmer. (n.d.). How do food preservatives work?
  • Allen. (n.d.). Food Preservatives: Types, Chemicals & Mechanisms.
  • Microchem Laboratory. (n.d.). USP <51> Preservative Challenge Test.
  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
  • Wikipedia. (n.d.). Preservative.
  • SEAFDEC/AQD Institutional Repository. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria.
  • Nature Protocols. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays.
  • Britannica. (n.d.). Food additive - Preservatives, Safety, Regulation.
  • PubMed. (n.d.). Preservative agents in foods. Mode of action and microbial resistance mechanisms.
  • Institute for Collaborative Biotechnology (ICB). (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics.
  • Alliance Analytical Laboratories. (n.d.). Preservative Efficacy Testing USP 51 | PET | AET.
  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test.
  • PubMed. (n.d.). Antimicrobial and genotoxic activities of N-(2-hydroxyethyl)-1,2-benzisothiazol-3(2H)-thione carbamic esters.
  • USP. (n.d.). <51> ANTIMICROBIAL EFFECTIVENESS TESTING.
  • European Chemicals Agency (ECHA). (n.d.). cosmetics-preservatives.
  • Fagron Academy. (2023). Understanding Pharmaceutical Preservatives.
  • Consumer Product Testing Company. (n.d.). Preservative Efficacy Testing: USP 51 Vs. PCPC.
  • European Chemicals Agency (ECHA). (n.d.). cosmetics-preservatives.
  • Microbiologics Blog. (2018). Preservative Testing - Choice of Challenge Isolates.
  • MDPI. (2024). A Survey of Preservatives Used in Cosmetic Products.
  • Allan Chemical Corporation. (2025). How Preservatives Protect Pharmaceuticals.
  • IRE Journals. (2022). A Review On: Preservatives Used in Pharmaceuticals and Impacts on Health.
  • Campaign for Safe Cosmetics. (n.d.). Preservatives.
  • European Chemicals Agency (ECHA). (n.d.). cosmetics-preservatives.
  • ChemicalBook. (2023). This compound - Safety Data Sheet.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - Benzamide.
  • U.S. Environmental Protection Agency (EPA). (n.d.). N-(2-Hydroxyethyl)-4-(1H-imidazol-1-yl)benzamide.
  • European Chemicals Agency (ECHA). (n.d.). cosmetics-preservatives.
  • ProCE. (2019). Webinar Wednesday - Preservatives in Pharmaceutical & Personal Care Products.
  • National Center for Biotechnology Information (NCBI). (n.d.). 2-Hydroxy-N-(2-hydroxyethyl)benzamide.
  • PubChem. (n.d.). N,N-Bis(2-hydroxyethyl)benzamide.
  • Benchchem. (2025). In-Vitro Antimicrobial Activity of N-Benzamide Derivatives: A Technical Guide.
  • U.S. Food & Drug Administration (FDA). (n.d.). Cosmetics Laws & Regulations.
  • Precision Stability Storage. (2025). Understanding FDA Cosmetic Regulations.
  • EveryCRSReport.com. (2012). FDA Regulation of Cosmetics and Personal Care Products.
  • U.S. Food & Drug Administration (FDA). (2022). Shelf Life and Expiration Dating of Cosmetics.
  • Vibrant Pharma Inc. (n.d.). This compound.
  • Tokyo Chemical Industry. (2025). SAFETY DATA SHEET - N,N'-Bis(2-hydroxyethyl)oxamide.
  • Metasci. (n.d.). Safety Data Sheet Benzamide.
  • Taylor & Francis Online. (n.d.). Formaldehyde releasers – Knowledge and References.
  • PubChemLite. (n.d.). N,n-bis(2-hydroxyethyl)benzamide (C11H15NO3).
  • YouTube. (2021). LIVE: Preservative selection and cosmetic regulation.
  • U.S. Environmental Protection Agency (EPA). (n.d.). Benzamide, N,N-bis(2-hydroxyethyl)- - Substance Details.
  • National Center for Biotechnology Information (NCBI). (n.d.). Formaldehyde may be found in cosmetic products even when unlabelled.
  • CORE. (n.d.). Formaldehyde-releasers.
  • Campaign for Safe Cosmetics. (n.d.). Formaldehyde And Formaldehyde-Releasing Preservatives.
  • ResearchGate. (2025). Formaldehyde-releasers in cosmetics in the USA and in Europe.

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Safety Operating Guide

Operational Guide: Disposal & Handling of N-(2-Hydroxyethyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the proper handling and disposal procedures for N-(2-Hydroxyethyl)benzamide (CAS: 18838-10-3). This document is structured for researchers and lab managers requiring immediate, actionable protocols backed by chemical logic.

Executive Safety & Identity Summary

Before initiating any disposal workflow, positive identification and risk assessment are mandatory. This compound is an amide derivative often used as a synthesis intermediate. While not classified as acutely toxic like its amine precursors, it requires strict segregation from municipal waste streams due to its environmental persistence and potential aquatic impact.

Parameter Technical Specification
Chemical Name This compound
Synonyms N-Benzoylethanolamine; 2-Benzoylaminoethanol
CAS Number 18838-10-3
Physical State Solid (White to off-white crystals/powder)
Melting Point 52–55 °C
Solubility Soluble in alcohols, chloroform; slightly soluble in water.[1][2]
RCRA Status Non-listed (Not P or U listed). Manage as Non-Halogenated Organic Waste .
Primary Hazards Warning (H302: Harmful if swallowed; H319: Causes serious eye irritation).
Strategic Risk Assessment & Segregation

The Scientist’s Perspective: Effective waste management is not just about compliance; it is about preventing "unknown chemical cocktails" in the waste stream.

  • Segregation Logic: This compound contains a hydroxyl group (-OH) and an amide linkage (-CONH-). It is non-halogenated . Do not mix with chlorinated solvents (e.g., DCM, Chloroform) during disposal, as this escalates the cost of incineration and complicates solvent recovery.

  • Water Solubility Warning: Although only "slightly" soluble, the hydroxyl group facilitates partial dissolution in aqueous buffers. Never pour down the drain. Even low concentrations can disrupt microbial balance in municipal water treatment plants.

Step-by-Step Disposal Protocols
Protocol A: Disposal of Pure Solid (Surplus or Expired)

Use this workflow for original containers or bulk solid spills.

  • PPE Verification: Nitrile gloves (0.11 mm minimum), safety glasses with side shields, and lab coat.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar compatible with solids.

  • Transfer: Transfer the solid waste into the container.

    • Note: If the original container is <50 mL, you may place the entire container inside the waste jar to minimize dust generation.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "this compound, 98%".[3]

    • Hazard Checkbox: [x] Toxic/Irritant.

  • Storage: Store in the "Solid Organic Waste" satellite accumulation area until pickup.

Protocol B: Disposal of Reaction Mixtures (Solvent-Based)

Use this workflow if the compound is dissolved in organic solvents (e.g., Methanol, Ethyl Acetate).

  • Stream Identification: Confirm the solvent base.

    • If Halogenated (DCM): Use the Halogenated waste stream.

    • If Non-Halogenated (MeOH, EtOAc): Use the Non-Halogenated waste stream (Preferred).

  • Bulking: Pour the solution into the appropriate 5-Gallon Safety Can (Carboy).

    • Critical Step: Leave at least 10% headspace in the carboy to prevent over-pressurization due to thermal expansion or volatility.

  • Log Entry: Record the volume and concentration on the waste log. Example: "500 mL Methanol containing ~2g this compound."

Protocol C: Aqueous Waste (Buffers/HPLC Effluent)

Use this workflow for aqueous solutions containing >1% of the compound.

  • Collection: Collect in a dedicated "Aqueous Chemical Waste" carboy.

  • pH Check: Ensure the pH is between 5 and 9. If the solution is highly acidic or basic due to other reagents, neutralize it before adding it to the main waste drum to prevent exothermic reactions.

  • Disposal Path: This stream will be sent for fuel blending or incineration, not water treatment.

Visual Workflow: Waste Stream Decision Tree

The following diagram illustrates the logical decision process for disposing of this compound based on its physical state and solvent matrix.

DisposalLogic cluster_legend Operational Logic Start Start: Identify Waste Form IsSolid Is it a Pure Solid? Start->IsSolid IsLiquid Is it a Liquid/Solution? Start->IsLiquid SolidBin DISPOSAL A: Solid Organic Waste Bin (Incineration) IsSolid->SolidBin Yes SolventType Identify Solvent Base IsLiquid->SolventType HaloBin DISPOSAL B1: Halogenated Waste Stream (e.g., DCM, Chloroform) SolventType->HaloBin Contains Halogens NonHaloBin DISPOSAL B2: Non-Halogenated Waste Stream (e.g., MeOH, Acetone) SolventType->NonHaloBin Organics (No Halogens) AqBin DISPOSAL C: Aqueous Chemical Waste (Do NOT Drain Pour) SolventType->AqBin Water/Buffer Base Note1 Key Rule: Segregate Halogens to reduce disposal costs.

Figure 1: Decision matrix for segregating this compound waste streams to ensure regulatory compliance and cost-efficiency.

Emergency Response (Spill Procedures)

In the event of a spill, rapid containment prevents the spread of particulate matter.

  • Isolate: Evacuate the immediate area if dust is airborne.

  • PPE: Wear N95 dust mask (for solids), goggles, and nitrile gloves.

  • Containment:

    • Solid Spill: Do not dry sweep. Use a HEPA vacuum or wet the powder slightly with a damp paper towel to prevent dust generation, then scoop into a waste jar.

    • Liquid Spill: Absorb with vermiculite or polypropylene pads.

  • Decontamination: Wipe the surface with a soap and water solution. The compound is soluble in alcohols; a final wipe with 70% ethanol ensures no residue remains.

References
  • Vibrant Pharma. this compound Safety Data & Catalog Information. (Accessed 2026).

  • Sigma-Aldrich (Merck). Safety Data Sheet for Benzamide Derivatives (General Handling). (Accessed 2026).

  • ChemicalBook. this compound Properties and CAS 18838-10-3 Verification. (Accessed 2026).

  • PubChem. Compound Summary: this compound.[2] National Library of Medicine.

Sources

Personal protective equipment for handling N-(2-Hydroxyethyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling N-(2-Hydroxyethyl)benzamide Content Type: Operational Safety & Logistics Guide Audience: Researchers, Scientists, and Drug Development Professionals

Chemical Identity & Risk Profile

Before selecting PPE, we must define the hazard vector. This compound (often associated with CAS 18838-10-3 or 6289-38-9 depending on the salt/isomer registry) is a secondary amide structurally composed of a benzoyl group attached to an ethanolamine moiety.

  • Physical State: White to off-white crystalline solid/powder.

  • Primary Hazard Vector: Inhalation of fine particulates (dust) and direct contact with mucous membranes.

  • Risk Classification: R&D Substance / Presumed Irritant.

    • Note: As with many intermediate amides lacking a full REACH dossier, this substance must be treated under the Precautionary Principle . It is functionally classified as H315 (Skin Irritant), H319 (Eye Irritant), and H335 (Respiratory Irritant).

PPE Selection Matrix

Standard laboratory PPE (coat, closed shoes) is assumed. The following are specific requirements for this compound.

PPE CategoryRecommended SpecificationScientific Rationale (Causality)
Hand Protection Nitrile Rubber (0.11 mm min) Amides can permeate latex. Nitrile provides superior chemical resistance against the benzoyl moiety. Double-gloving is recommended during solubilization steps.
Eye Protection Safety Glasses with Side Shields Standard protection against projectile crystals. Upgrade to Unvented Goggles if working with large quantities (>10g) outside a hood where dust clouds are possible.
Respiratory Fume Hood (Primary) or N95/P2 Mask The solid powder form generates micro-particulates during weighing. Inhalation can cause upper respiratory tract inflammation.
Body Defense Lab Coat (Cotton/Poly blend) Standard splash protection. Ensure cuffs are tucked under gloves to prevent wrist exposure (a common contact dermatitis site).
Decision Logic: PPE & Engineering Controls

Use this workflow to determine the necessary containment level based on your experimental scale.

PPE_Decision_Logic Start Start: Assess Operation State Physical State? Start->State Solid Solid / Powder State->Solid Weighing/Transfer Solution In Solution State->Solution Pipetting/Reacting Scale Scale > 500mg? Solid->Scale Hood REQUIRED: Fume Hood PPE: Nitrile + Glasses Solution->Hood Heated/Reflux Bench Benchtop Permitted (If Wet) Solution->Bench Low Volatility Scale->Hood No (Low Dust Risk) Resp REQUIRED: N95/P2 Mask + Fume Hood Scale->Resp Yes (High Dust Risk)

Figure 1: Decision tree for selecting engineering controls and PPE based on physical state and quantity.

Operational Protocols
A. Weighing & Transfer (Critical Step)

The highest risk of exposure occurs during the transfer of the dry solid due to static charge and dust generation.

  • Static Neutralization: Amide powders are prone to static buildup. Use an anti-static gun or a polonium strip near the balance if the powder "jumps."

  • Draft Control: Perform weighing inside a chemical fume hood. If air currents disturb the balance, lower the sash to the minimum working height rather than removing the substance from the hood.

  • Transfer Technique: Use a funnel for transfer into flasks. Do not dump from a weigh boat; tap gently.

  • Immediate Solubilization: Once weighed, immediately add the solvent (e.g., Methanol, Ethanol, or DMSO) to the vessel to capture the dust into a liquid phase.

B. Reaction Setup
  • Temperature Control: this compound is stable, but avoid excessive heat without a condenser. Flash points of solvents (like ethanol) are the primary fire risk, not the amide itself.

  • Vessel Labeling: Clearly label "Irritant" on all reaction vessels.

C. Spill & Decontamination

Self-Validating Cleanup System:

  • Identify: White powder spill.

  • Isolate: Mark the area.

  • Neutralize/Clean:

    • Dry Spill: Do NOT sweep (creates dust). Cover with a wet paper towel (water or ethanol) to dampen the powder, then wipe up.

    • Wet Spill: Absorb with vermiculite or standard spill pads.

  • Verify: Wipe the surface with a black cloth; if white residue remains, repeat cleaning with ethanol.

Spill_Response Spill Spill Detected Type Liquid or Solid? Spill->Type Solid Solid Powder Type->Solid Liquid Liquid Solution Type->Liquid Action1 Dampen with Ethanol/Water (Prevent Dust) Solid->Action1 Action2 Absorb with Vermiculite Liquid->Action2 Waste Dispose in Solid Organic Waste (Do NOT Flush) Action1->Waste Action2->Waste

Figure 2: Logical workflow for containment and cleanup of this compound spills.

Disposal & Waste Management

Never dispose of this compound in the sink. It is an organic contaminant.

  • Solid Waste: Discard contaminated gloves, weigh boats, and paper towels into the Hazardous Solid Waste bin (typically yellow bag/drum).

  • Liquid Waste: Collect mother liquors and reaction mixtures in the Non-Halogenated Organic Solvents stream (unless halogenated solvents like DCM were used).

  • Container: Triple rinse the original bottle with ethanol before discarding the glass. Add rinsate to the liquid waste stream.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 86288, this compound. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Benzamide derivatives. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.